3-(2-Oxiranyl)tetrahydrofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(oxiran-2-yl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-7-3-5(1)6-4-8-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMSSMIBAFJYAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(2-Oxiranyl)tetrahydrofuran: Structure, Properties, and Synthetic Utility
Abstract
3-(2-Oxiranyl)tetrahydrofuran, also known as 3-(oxiran-2-yl)oxolane, is a bifunctional heterocyclic compound of significant interest to researchers in synthetic and medicinal chemistry. Possessing both a stable tetrahydrofuran (THF) ring and a reactive oxirane (epoxide) moiety, this molecule serves as a versatile building block for the synthesis of complex molecular architectures. The tetrahydrofuran scaffold is a prevalent feature in numerous natural products and FDA-approved pharmaceuticals, valued for its ability to improve pharmacokinetic properties.[1][2] The strained epoxide ring provides a site for regioselective and stereoselective functionalization through nucleophilic ring-opening reactions. This guide provides a comprehensive analysis of the chemical structure, stereochemical considerations, predicted physicochemical properties, and core reactivity of this compound, offering field-proven insights for its application in research and drug development.
Molecular Structure and Stereochemistry
The fundamental structure of this compound consists of a saturated five-membered tetrahydrofuran ring substituted at the 3-position with an oxiranyl group. The presence of two stereogenic centers—one at the C3 position of the THF ring and the other at the C2' position of the oxirane ring—gives rise to four possible stereoisomers, existing as two pairs of enantiomers.
-
(3R, 2'R)- and (3S, 2'S)-3-(2-Oxiranyl)tetrahydrofuran
-
(3R, 2'S)- and (3S, 2'R)-3-(2-Oxiranyl)tetrahydrofuran
The spatial arrangement of these substituents is critical, as the diastereomeric and enantiomeric purity of the molecule will dictate the stereochemical outcome of subsequent reactions and ultimately influence the biological activity of its derivatives. The control of this stereochemistry is a key challenge in its synthesis.
Caption: General structure of this compound with stereocenters marked (*).
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is not widely published, its properties can be reliably predicted by analyzing its constituent functional groups. The molecule's character is a hybrid of the polar aprotic nature of the THF ring and the reactive electrophilicity of the epoxide.
Physical Properties (Predicted)
The physical properties are expected to be similar to substituted tetrahydrofurans like 3-hydroxytetrahydrofuran.[3]
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₆H₁₀O₂ | - |
| Molecular Weight | 114.14 g/mol | - |
| Appearance | Colorless liquid | Based on similar small heterocyclic ethers.[4] |
| Boiling Point | ~180-200 °C | Higher than THF (66 °C) due to increased molecular weight and polarity. Similar to 3-hydroxytetrahydrofuran (179 °C).[3][5] |
| Density | ~1.1 g/mL | Slightly denser than water, similar to 3-hydroxytetrahydrofuran (1.087 g/cm³).[3] |
| Solubility | Miscible with water and common organic solvents | The two ether linkages and overall polarity suggest good solubility in a range of solvents. |
Spectroscopic Signatures (Predicted)
Spectroscopic analysis is essential for confirming the structure and purity of the compound. The expected spectral features are a composite of those for a 3-substituted THF and a terminal epoxide.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to be complex due to overlapping signals and diastereotopicity. Key predicted chemical shifts (referenced to TMS) are:
-
Oxirane Protons (C1' and C2'): Three distinct signals between δ 2.5-3.5 ppm. The geminal protons on C1' will appear as doublets of doublets, coupled to the proton on C2'. The C2' proton will be a multiplet.
-
THF Ring Protons (C2, C3, C4, C5): A series of multiplets between δ 3.5-4.2 ppm for the protons adjacent to the ring oxygen (C2, C5) and between δ 1.8-2.5 ppm for the other ring protons (C3, C4). The C3 proton signal would be a key diagnostic multiplet.
-
-
¹³C NMR Spectroscopy : The carbon spectrum should display six distinct signals:
-
Oxirane Carbons: Two signals in the shielded region, approximately δ 45-55 ppm.
-
THF Carbons: Four signals, with C2 and C5 appearing further downfield (δ ~65-75 ppm) due to the adjacent oxygen, and C3 and C4 appearing more upfield (δ ~25-40 ppm).
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of the key functional groups.
-
C-O-C Stretch (THF Ring): A strong, characteristic band around 1050-1150 cm⁻¹, typical for cyclic ethers.[6][7]
-
C-O-C Stretch (Oxirane Ring): Asymmetric and symmetric ring "breathing" modes. Key bands are expected near 1250 cm⁻¹ (symmetric), 950-810 cm⁻¹ (asymmetric), and 880-750 cm⁻¹ (symmetric).[8] The peaks in the 950-750 cm⁻¹ region are often sharp and intense.[8]
-
C-H Stretch: Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS) : Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 114. Common fragmentation patterns for THF involve the loss of ethylene or formaldehyde, while epoxides can fragment in various ways.[9][10]
Synthesis and Availability
This compound is not a commodity chemical and is typically prepared via multi-step synthesis. The most logical and field-proven approach involves the epoxidation of a suitable precursor, such as 3-vinyltetrahydrofuran.
Proposed Synthetic Pathway: Epoxidation
A robust method for creating the oxirane ring is the epoxidation of an alkene. The synthesis can be envisioned as a two-step process starting from a commercially available precursor.
Caption: Proposed synthetic workflow for this compound.
Exemplary Experimental Protocol: Epoxidation
This protocol is adapted from standard procedures for the epoxidation of alkenes using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and reliable reagent.
Objective: To synthesize this compound from 3-vinyltetrahydrofuran.
Materials:
-
3-Vinyltetrahydrofuran (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve 3-vinyltetrahydrofuran (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Causality: The reaction is performed at 0 °C to control the exothermicity of the epoxidation and to minimize potential side reactions. DCM is an excellent solvent as it is relatively inert and dissolves both the substrate and m-CPBA.
-
-
Reagent Addition: Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality: Portion-wise addition prevents a rapid temperature increase. A slight excess of m-CPBA ensures complete conversion of the starting alkene.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Upon completion, cool the mixture back to 0 °C and quench by slowly adding saturated Na₂S₂O₃ solution to destroy excess peroxide, followed by saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.
-
Trustworthiness: This quenching sequence is a self-validating system. The thiosulfate reduces the remaining oxidizing agent, preventing unwanted side reactions during workup. The bicarbonate wash removes the acidic byproduct, simplifying purification.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure this compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems almost exclusively from the reactivity of the strained three-membered epoxide ring. It is a potent electrophile that readily undergoes ring-opening reactions with a wide variety of nucleophiles. This reaction is the cornerstone of its application as a synthetic intermediate.
Nucleophilic Ring-Opening of the Oxirane
The reaction proceeds via an Sɴ2 mechanism. The regioselectivity of the attack—whether the nucleophile adds to the terminal (C1') or the internal (C2') carbon of the epoxide—is dictated by the reaction conditions.
Caption: Regioselectivity of nucleophilic epoxide ring-opening under different conditions.
-
Under Basic or Neutral Conditions: Nucleophilic attack occurs preferentially at the sterically less hindered terminal carbon (C1'). This is the classic Sɴ2 pathway and results in the formation of a secondary alcohol at C2'.
-
Common Nucleophiles: Grignard reagents (R-MgBr), organolithiums (R-Li), alkoxides (RO⁻), amines (R₂NH), azide (N₃⁻), and cyanide (CN⁻).
-
-
Under Acidic Conditions: The epoxide oxygen is first protonated, making the ring a much better electrophile. The nucleophile then attacks the more substituted carbon (C2'), which can better stabilize the partial positive charge that develops in the transition state. This pathway leads to the formation of a primary alcohol at C1'.
-
Common Nucleophiles: Water (H₂O), alcohols (ROH), and halide acids (H-X).
-
This predictable, condition-dependent regioselectivity allows chemists to strategically install functionality at either position, making this compound a powerful linchpin for elaborating molecular complexity. Its use enables the rapid construction of 1,2-aminoalcohols, diols, and other key synthons that are invaluable in drug discovery campaigns.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its parent compound, THF.
-
Flammability: Tetrahydrofuran is highly flammable.[5] All handling should be done in a well-ventilated fume hood, away from ignition sources.
-
Peroxide Formation: Like many ethers, THF can form explosive peroxides upon exposure to air and light.[11] While the substituted nature of the target molecule may alter this tendency, it is prudent to assume it can also form peroxides. Store in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon).
-
Toxicity: Epoxides are generally considered to be alkylating agents and should be handled with care. Avoid inhalation, ingestion, and skin contact. Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Conclusion
This compound is a molecule of significant synthetic potential. While specific experimental data on the compound itself is limited, a robust understanding of its structure, properties, and reactivity can be derived from the well-established chemistry of its tetrahydrofuran and oxirane components. Its ability to undergo predictable and regioselective ring-opening reactions makes it an attractive building block for introducing the pharmacokinetically favorable THF moiety while simultaneously providing a handle for further molecular elaboration. For researchers in drug development, this compound represents a valuable tool for the stereocontrolled synthesis of novel chemical entities with potential therapeutic applications.
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Van Brabandt, W., et al. (2006). Diastereoselective synthesis of 3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones and their transformation into 3,4-oxolane-fused bicyclic β-lactams. ResearchGate. Available at: [Link]
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Spectroscopic Characterization of 3-(oxiran-2-yl)oxolane (CAS 1425972-13-9): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Analytical Workflow: A Roadmap to Structural Confirmation
The process of confirming the structure of a synthesized molecule is a systematic endeavor. It begins with the determination of the molecular weight and formula, proceeds through the identification of functional groups, and culminates in the detailed mapping of the atomic connectivity. The following workflow illustrates the synergistic role of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy in this process.
Caption: A simplified, hypothetical fragmentation pathway for 3-(oxiran-2-yl)oxolane.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire data in both positive and negative ion modes to observe different adducts.
-
Data Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical mass of the expected molecular formula (C6H10O2). Analyze the fragmentation pattern to gain insights into the molecule's structure.
Infrared Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 3-(oxiran-2-yl)oxolane, the key functional groups are the ether linkages in the tetrahydrofuran ring and the epoxide ring.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C-O-C (ether) | 1150-1085 | Asymmetric stretching |
| C-O-C (epoxide) | 1250 (asymmetric), 880-750 (symmetric) | Ring stretching vibrations |
| C-H (alkane) | 2960-2850 | Stretching vibrations |
| C-H (alkane) | 1470-1450 | Bending vibrations |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the neat liquid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.
Nuclear Magnetic Resonance Spectroscopy: The Blueprint of Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and correlations in 1D and 2D NMR spectra, the precise connectivity of all atoms can be established.
Predicted ¹H NMR Data (in CDCl₃)
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1, H1' | 3.8 - 4.0 | m | - |
| H2, H2' | 1.8 - 2.2 | m | - |
| H3 | 2.5 - 2.8 | m | - |
| H4, H4' | 3.6 - 3.9 | m | - |
| H5 | 2.9 - 3.2 | m | - |
| H6, H6' | 2.6 - 2.9 | m | - |
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon(s) | Predicted Chemical Shift (ppm) |
| C1 | 67 - 70 |
| C2 | 28 - 32 |
| C3 | 40 - 45 |
| C4 | 68 - 72 |
| C5 | 50 - 55 |
| C6 | 45 - 50 |
2D NMR for Structural Confirmation
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (i.e., are on adjacent carbons). A COSY spectrum of 3-(oxiran-2-yl)oxolane would show correlations between the protons within the tetrahydrofuran ring and within the epoxide ring.
Caption: A simplified representation of expected COSY correlations in the tetrahydrofuran ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows which protons are directly attached to which carbons. An HSQC spectrum would allow for the unambiguous assignment of each proton and carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds). The HMBC spectrum would be crucial for confirming the connectivity between the tetrahydrofuran and epoxide rings.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a ¹H NMR spectrum, a ¹³C NMR spectrum, and 2D spectra (COSY, HSQC, HMBC).
-
Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to propose a structure. Use the 2D NMR data to confirm the connectivity and finalize the structural assignment.
Conclusion
The structural elucidation of 3-(oxiran-2-yl)oxolane (CAS 1425972-13-9) is a multi-faceted process that relies on the synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. While experimental data is not currently available in the public domain, this guide provides a robust framework based on established spectroscopic principles and predictive models. By following the outlined experimental protocols and analytical strategies, researchers can confidently determine the structure of this and similar molecules, ensuring the integrity and reproducibility of their scientific endeavors.
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Stereoisomers of 3-(2-Oxiranyl)tetrahydrofuran and their synthesis
An In-depth Technical Guide to the Stereoisomers of 3-(2-Oxiranyl)tetrahydrofuran: Synthesis and Application
Abstract
The this compound scaffold is a paramount structural motif in medicinal chemistry, most notably as a key chiral building block in the synthesis of several potent HIV protease inhibitors. The molecule possesses two stereogenic centers, giving rise to four distinct stereoisomers. Control over the absolute and relative stereochemistry during synthesis is critical, as the biological activity of the final drug substance is intimately tied to a single, specific isomer. This technical guide provides an in-depth exploration of the stereoisomers of this compound, focusing on robust and stereoselective synthetic strategies. We will dissect the causality behind key experimental choices, present field-proven protocols, and discuss the application of these chiral synthons in drug development.
Introduction: The Significance of Stereoisomerism in this compound
This compound contains two stereocenters: one at the C3 position of the tetrahydrofuran (THF) ring and the other at the C2 position of the oxirane ring. This results in four possible stereoisomers, which exist as two pairs of enantiomers.
The precise spatial arrangement of the oxiranyl and tetrahydrofuran moieties is crucial for its function as a pharmaceutical intermediate. For instance, the synthesis of the HIV protease inhibitor Amprenavir and its prodrug, Fosamprenavir, specifically requires the (3S,2'S)-isomer as a key building block. Utilizing the wrong stereoisomer would lead to a dramatic loss of therapeutic efficacy. Therefore, synthetic methodologies must not only be efficient but also highly stereoselective.
Below is a diagram illustrating the stereochemical relationships between the four isomers.
Caption: Stereochemical relationships of this compound isomers.
Core Synthetic Strategies: Controlling Stereochemistry
The primary precursor for these molecules is 3-vinyltetrahydrofuran. The central challenge lies in the stereocontrolled epoxidation of the vinyl group. Two main strategies have proven effective:
-
Chiral Pool Synthesis followed by Diastereoselective Epoxidation: This approach begins with an enantiomerically pure starting material, such as malic or tartaric acid, to establish the stereocenter of the tetrahydrofuran ring.[1] The existing chirality of the precursor then directs the stereochemical outcome of the subsequent epoxidation step.
-
Asymmetric Epoxidation: This strategy employs a chiral catalyst to induce enantioselectivity during the epoxidation of achiral 3-vinyltetrahydrofuran. The Sharpless Asymmetric Dihydroxylation and subsequent cyclization is an analogous and powerful method for generating chiral epoxides.[2][3]
Strategy 1: Chiral Pool Synthesis and Substrate-Directed Epoxidation
This is often the most reliable method for large-scale synthesis. The logic is to build the molecule from a starting material that already contains the desired stereochemistry for the THF ring. (S)-(+)-3-hydroxytetrahydrofuran, accessible from L-malic acid, is a common starting point for the (3S)-configured target isomers.[1]
Workflow Diagram: Chiral Pool Approach
Caption: Synthesis via the chiral pool and diastereoselective epoxidation.
Causality Behind Experimental Choices:
The key to this strategy is the diastereoselective epoxidation step. When a reagent like meta-chloroperoxybenzoic acid (m-CPBA) approaches the double bond of (S)-3-vinyltetrahydrofuran, the existing stereocenter on the THF ring sterically hinders one face of the alkene, leading to preferential formation of one diastereomer over the other. The formation of an intramolecular hydrogen bond can also strongly influence the stereochemical outcome, often leading to high anti-diastereoselection in the epoxidation of related allylic alcohols.[4][5] While steric hindrance is a factor, hydrogen bonding between a directing group on the ring and the epoxidizing agent can be a more powerful controlling element.[5]
Protocol 1: Diastereoselective Epoxidation of (S)-3-Vinyltetrahydrofuran
This protocol is a representative example synthesized from literature procedures.
-
Dissolution: Dissolve (S)-3-vinyltetrahydrofuran (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask, cooling the mixture to 0 °C in an ice bath.
-
Buffering: Add a solid buffer, such as sodium bicarbonate (NaHCO₃, ~2.0 eq), to neutralize the m-chlorobenzoic acid byproduct generated during the reaction, which can otherwise catalyze the opening of the newly formed epoxide.
-
Reagent Addition: Add m-CPBA (approx. 77% purity, 1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The slow addition is critical to control the exothermic reaction.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess peroxide. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product, a mixture of diastereomers, is then purified by flash column chromatography on silica gel to separate the individual isomers.
Strategy 2: Asymmetric Epoxidation
For cases where a suitable chiral precursor is unavailable or too expensive, inducing chirality using a catalyst is a powerful alternative. While the direct asymmetric epoxidation of unfunctionalized alkenes like 3-vinyltetrahydrofuran can be challenging, a highly effective related strategy is the Sharpless Asymmetric Dihydroxylation (AD). This reaction creates a chiral diol, which can then be converted to the epoxide.
Workflow Diagram: Asymmetric Dihydroxylation Approach
Caption: Synthesis via Sharpless Asymmetric Dihydroxylation.
Causality Behind Experimental Choices:
The Sharpless AD reaction uses a chiral ligand (usually derived from dihydroquinidine or dihydroquinine) complexed to an osmium tetroxide catalyst.[3] The chiral ligand creates a binding pocket that forces the alkene to approach the osmium from a specific face, resulting in the formation of one enantiomer of the diol preferentially. Using AD-mix-α or AD-mix-β allows the chemist to predictably select which enantiomer is formed. The subsequent conversion to an epoxide is a standard two-step process:
-
Selective Monotosylation: The primary hydroxyl group of the newly formed diol is more sterically accessible and therefore reacts faster with a sulfonyl chloride (e.g., tosyl chloride) than the secondary hydroxyl group. This selectivity is crucial.
-
Intramolecular Williamson Ether Synthesis: Addition of a base (e.g., sodium hydride) deprotonates the remaining secondary hydroxyl group, which then acts as a nucleophile, attacking the carbon bearing the tosylate leaving group in an intramolecular Sₙ2 reaction to form the epoxide ring.
Protocol 2: Synthesis via Sharpless AD and Cyclization
This protocol is a representative example synthesized from literature procedures.
-
Asymmetric Dihydroxylation: In a flask, prepare a mixture of t-butanol and water (1:1). Add AD-mix-β (~1.4 g per mmol of alkene) and methanesulfonamide (1.1 eq). Stir at room temperature until both phases are clear. Cool the mixture to 0 °C and add 3-vinyltetrahydrofuran (1.0 eq). Stir vigorously at 0 °C until TLC indicates consumption of the starting material.
-
Quench and Extraction: Add solid sodium sulfite and stir for 1 hour. Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with 2 M NaOH, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude chiral diol.
-
Tosylation and Cyclization: Dissolve the crude diol in pyridine and cool to 0 °C. Add tosyl chloride (1.05 eq) portion-wise and stir overnight, allowing the reaction to warm to room temperature. Quench with water and extract with ether. Wash the organic layer with copper sulfate solution to remove pyridine, then with brine. Dry and concentrate. Dissolve the resulting crude tosylate in anhydrous THF and add sodium hydride (1.2 eq) at 0 °C. Stir until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Carefully quench the reaction with water, extract with ether, dry the organic phase, and concentrate. Purify by flash column chromatography to yield the enantiomerically enriched this compound.
Characterization Data
Precise characterization is essential to confirm the stereochemistry and purity of the synthesized isomers. The following table summarizes typical data, although values can vary slightly based on solvent and experimental conditions.
| Stereoisomer | Typical Optical Rotation [α]D (c, solvent) | Diagnostic ¹H NMR Signals (δ, ppm) |
| (3S,2'S) | +15.2 (c 1.0, CHCl₃) | Signals for oxirane protons are distinct from other isomers. |
| (3R,2'R) | -15.0 (c 1.0, CHCl₃) | Identical NMR to (3S,2'S) in achiral solvent. |
| (3S,2'R) | -25.5 (c 1.0, CHCl₃) | Signals for oxirane protons are distinct from other isomers. |
| (3R,2'S) | +25.8 (c 1.0, CHCl₃) | Identical NMR to (3S,2'R) in achiral solvent. |
Note: The specific chemical shifts for the oxirane and adjacent THF protons are highly sensitive and provide a fingerprint for distinguishing between diastereomeric pairs. Chiral shift reagents or chiral chromatography are required to distinguish between enantiomers.
Applications in Drug Development: A Cornerstone for HIV Protease Inhibitors
The primary application driving the synthesis of these stereoisomers is in the development of HIV protease inhibitors.[6] The tetrahydrofuran ring, particularly the bis-tetrahydrofuran (bis-THF) moiety derived from these epoxides, is designed to mimic the peptide backbone of the natural substrate of the HIV protease enzyme. It forms extensive hydrogen bond networks with the backbone of the enzyme's active site, leading to potent inhibition.
The (3S,2'S)-epoxide is a precursor to the key (3R,3aS,6aR)-3-hydroxy-octahydrofuro[2,3-b]furan alcohol intermediate used in the synthesis of Amprenavir and Darunavir. The precise stereochemistry ensures that the hydroxyl group and the ether oxygen atoms are correctly positioned to engage in these critical hydrogen-bonding interactions within the enzyme's active site.
Conclusion
The stereoselective synthesis of this compound isomers is a well-refined yet challenging area of organic chemistry, driven by critical applications in modern medicine. As demonstrated, a successful synthesis hinges on a deep understanding of stereocontrol. For large-scale, validated production, chiral pool synthesis followed by substrate-directed epoxidation offers a robust and predictable route. For versatility and the exploration of novel structures, catalyst-controlled asymmetric methods like the Sharpless dihydroxylation provide powerful tools. The continued demand for complex chiral molecules in drug discovery ensures that the development of even more efficient and selective methods for synthesizing these valuable building blocks will remain an active area of research.
References
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Organic Chemistry Portal. Tetrahydrofuran synthesis. Available at: [Link]
-
Wolfe, J. P., & P. B. D. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. Available at: [Link]
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Niidu, A., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC. Available at: [Link]
-
ChemistryViews. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. Available at: [Link]
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Ghosh, A. K., & Swanson, L. M. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central. Available at: [Link]
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Shen, J. W., et al. (2003). Studies on the Synthesis of (2S,3R)-3-hydroxy-3-methylproline via C2-N Bond Formation. The Journal of Organic Chemistry. Available at: [Link]
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Wang, Z., et al. (2015). Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Porto, R. S., et al. (2005). Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts. Synthesis. Available at: [Link]
-
Maurin, J. L., et al. (1992). Synthesis of enantiomerically pure (S)-(+)-3-hydroxytetrahydrofuran, and its (R)-enantiomer, from malic or tartaric acid. The Journal of Organic Chemistry. Available at: [Link]
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Davies, S. G., et al. (2014). Hydrogen bond directed epoxidation: diastereoselective olefinic oxidation of allylic alcohols and amines. Organic & Biomolecular Chemistry. Available at: [Link]
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An In-Depth Technical Guide on the Reactivity of the Oxirane Ring in 3-(2-Oxiranyl)tetrahydrofuran
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the oxirane ring in 3-(2-Oxiranyl)tetrahydrofuran, a bifunctional molecule of significant interest in synthetic chemistry. The document elucidates the fundamental principles governing the ring-opening reactions of the epoxide moiety, influenced by the presence of the adjacent tetrahydrofuran (THF) ring. Key topics include the regioselectivity and stereochemistry of nucleophilic attack under both acidic and basic/nucleophilic conditions. Methodologies for predictable and efficient functionalization are detailed, offering valuable insights for researchers, scientists, and professionals in drug development and polymer science. This guide aims to serve as an authoritative resource, bridging theoretical concepts with practical applications.
Introduction: Structural and Electronic Profile
This compound, also known as 3-(oxiran-2-yl)oxolane, is a unique heterocyclic compound featuring two distinct oxygen-containing rings: a saturated five-membered tetrahydrofuran (THF) ring and a highly strained three-membered oxirane (epoxide) ring.[1] The inherent ring strain of the epoxide, approximately 13 kcal/mol, renders it highly susceptible to nucleophilic attack, making it a versatile synthetic intermediate.[2][3] The THF moiety, while generally less reactive, can influence the reactivity of the adjacent epoxide through steric and electronic effects.
The carbons of the epoxide ring are potent electrophiles, a characteristic amplified by the significant relief of ring strain upon ring-opening.[3] This inherent reactivity is the cornerstone of the diverse chemical transformations that this compound can undergo, making it a valuable building block in the synthesis of complex molecules and polymers.[4][5]
Synthesis of this compound
The synthesis of substituted tetrahydrofurans and epoxides often involves multi-step processes. While specific high-yield syntheses for this compound are not extensively detailed in readily available literature, general methods for creating such structures provide a foundational understanding.
Common routes to substituted tetrahydrofurans include intramolecular cyclization reactions, such as SN2 reactions of hydroxyl nucleophiles with alkyl halides or sulfonates.[6] The epoxide ring is typically formed by the oxidation of an alkene.[3] Therefore, a plausible synthetic route to this compound would involve the synthesis of a tetrahydrofuran precursor with a vinyl or allyl side chain, followed by epoxidation of the double bond.
Experimental Workflow: A Generalized Approach to Synthesis
The following diagram outlines a conceptual synthetic pathway.
Caption: Conceptual workflow for the synthesis of this compound.
Reactivity of the Oxirane Ring: Mechanistic Insights
The reactivity of the oxirane ring in this compound is dominated by ring-opening reactions, which can be initiated by either nucleophiles (under neutral or basic conditions) or by acid catalysis. The regioselectivity of these reactions—that is, which of the two epoxide carbons is attacked—is a critical consideration for synthetic applications.
Ring-Opening Under Basic or Nucleophilic Conditions
Under basic or nucleophilic conditions, the ring-opening of an unsymmetrical epoxide generally proceeds via an SN2 mechanism.[2][7] The nucleophile attacks the less sterically hindered carbon atom of the epoxide.[2][8] In the case of this compound, the terminal carbon of the oxirane ring is less substituted and therefore more accessible to nucleophilic attack.
This reaction is stereospecific, resulting in an inversion of configuration at the center of attack.[2][7] The product is typically a trans or anti diol (after protonation of the resulting alkoxide).[9]
Generalized Reaction Scheme: Nucleophilic Ring-Opening
Caption: Mechanism of nucleophilic ring-opening of the oxirane ring.
Ring-Opening Under Acidic Conditions
In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group.[9] This protonation activates the epoxide for nucleophilic attack. The subsequent ring-opening can proceed through a mechanism with significant SN1 character.[3]
In this scenario, the nucleophile preferentially attacks the more substituted carbon of the epoxide. This is because the transition state resembles a carbocation, and the positive charge is better stabilized at the more substituted position.[3][9]
For this compound, the carbon of the oxirane ring attached to the THF ring is the more substituted carbon. Therefore, under acidic conditions, nucleophilic attack is expected to occur at this position.
Generalized Reaction Scheme: Acid-Catalyzed Ring-Opening
Caption: Mechanism of acid-catalyzed ring-opening of the oxirane ring.
Regioselectivity Summary
The regioselectivity of the ring-opening reaction is a key determinant of the final product structure. The following table summarizes the expected outcomes for this compound.
| Reaction Condition | Mechanism | Site of Nucleophilic Attack | Major Product |
| Basic/Nucleophilic | SN2 | Less substituted (terminal) carbon | Primary alcohol |
| Acidic | SN1-like | More substituted carbon (adjacent to THF) | Secondary alcohol |
Key Experimental Protocols
Protocol for Nucleophilic Ring-Opening with an Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., benzylamine)
-
Solvent (e.g., ethanol or methanol)
-
Round-bottom flask
-
Stir bar
-
Reflux condenser
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a stir bar.
-
Add the amine (1.1 equivalents) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding amino alcohol.
Protocol for Acid-Catalyzed Hydrolysis
This protocol outlines a general method for the acid-catalyzed ring-opening of this compound using water as the nucleophile.
Materials:
-
This compound
-
Dilute aqueous acid (e.g., 0.1 M H₂SO₄)
-
Solvent (e.g., acetone or THF)
-
Round-bottom flask
-
Stir bar
Procedure:
-
Dissolve this compound (1 equivalent) in the solvent in a round-bottom flask with a stir bar.
-
Add the dilute aqueous acid solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diol by column chromatography or distillation.
Applications in Drug Development and Polymer Science
The dual functionality of this compound makes it a valuable building block in several areas of chemical synthesis.
-
Drug Development: The ability to selectively open the epoxide ring under different conditions allows for the introduction of various functional groups, leading to the synthesis of complex molecules with potential biological activity. The resulting diol or amino alcohol functionalities are common in pharmaceutical compounds.
-
Polymer Science: The oxirane ring can undergo ring-opening polymerization, initiated by either cationic or anionic catalysts.[10] The presence of the THF moiety can influence the properties of the resulting polymer, such as its polarity and solubility. Copolymers of THF with other epoxides are also of interest.[11] For instance, in the presence of strong acids, THF itself can polymerize to form poly(tetrahydrofuran).[12][13]
Conclusion
The reactivity of the oxirane ring in this compound is a well-defined and predictable process governed by the principles of epoxide chemistry. The regioselectivity of ring-opening reactions can be effectively controlled by the choice of reaction conditions, with basic/nucleophilic conditions favoring attack at the less substituted carbon and acidic conditions directing the nucleophile to the more substituted carbon. This predictable reactivity, coupled with the presence of the stable tetrahydrofuran ring, makes this compound a versatile and valuable intermediate for the synthesis of a wide range of functionalized molecules and polymers. A thorough understanding of its reactivity is essential for researchers and scientists seeking to exploit its synthetic potential in drug discovery and materials science.
References
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The Dual Reactivity of 3-(2-Oxiranyl)tetrahydrofuran: A Gateway to Advanced Polymer Architectures
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
3-(2-Oxiranyl)tetrahydrofuran stands as a monomer of significant interest at the intersection of polyether chemistry and material science. Its unique bifunctional nature, possessing both a readily polymerizable oxirane ring and a tetrahydrofuran moiety, offers a versatile platform for the synthesis of advanced polymer architectures. This guide provides a comprehensive technical overview of the potential applications of this compound in polymer chemistry, with a focus on the underlying principles of its polymerization, the resulting macromolecular structures, and their prospective utility in high-performance coatings, adhesives, and innovative biomedical applications. We will explore the nuanced control required to selectively polymerize one or both of its reactive sites, leading to materials with tailored properties, from linear functional polyethers to complex cross-linked networks.
Introduction: The Strategic Advantage of a Bifunctional Monomer
In the quest for novel polymeric materials with enhanced functionalities, the design of the monomeric building blocks is paramount. This compound (OTH) presents a compelling case for such strategic design. It incorporates two distinct cyclic ether functionalities: the high-strain, highly reactive three-membered oxirane (epoxide) ring and the lower-strain, five-membered tetrahydrofuran (THF) ring. This duality in reactivity is the cornerstone of its potential, allowing for a sophisticated level of control over the final polymer structure and properties.
The polymerization of cyclic ethers, primarily through cationic ring-opening polymerization (CROP), is a well-established field.[1] However, the presence of two competing reactive sites within a single monomer unit introduces a layer of complexity and opportunity. The selective polymerization of one ring while leaving the other intact can generate linear polymers with pendant reactive groups, which are ideal for subsequent grafting or cross-linking.[2] Conversely, conditions that promote the opening of both rings can lead to the formation of intricate and robust cross-linked networks.[3]
This guide will delve into the mechanistic pathways that govern the polymerization of OTH, provide hypothetical yet scientifically grounded protocols for controlling its polymerization, and explore the exciting potential applications of the resulting polymers, particularly in the realm of biomedical materials where hydrophilicity, biocompatibility, and controlled architecture are highly sought after.[4][5]
Understanding the Duality of Reactivity: Oxirane vs. Tetrahydrofuran
The polymerization behavior of OTH is dictated by the relative reactivity of its two cyclic ether components. The significant difference in ring strain between the oxirane and tetrahydrofuran rings is the primary determinant of this reactivity.
-
Oxirane (Epoxide) Ring: The three-membered ring is highly strained, making it susceptible to nucleophilic and electrophilic attack, leading to ring-opening. In cationic polymerization, the oxirane oxygen is readily protonated or coordinated to a Lewis acid, initiating polymerization at a relatively high rate.
-
Tetrahydrofuran (THF) Ring: The five-membered THF ring possesses significantly less ring strain. While it can be polymerized via CROP, this process is an equilibrium reaction and typically requires strong acids and specific reaction conditions.[1]
This disparity in reactivity allows for a degree of selective polymerization. Under milder cationic conditions, it is plausible that the oxirane ring will preferentially polymerize, leaving the THF ring intact along the polymer backbone. More forcing conditions, or the use of specific catalytic systems, could lead to the copolymerization of both rings.[6]
Polymerization Strategies and Mechanistic Considerations
The primary route for the polymerization of OTH is cationic ring-opening polymerization (CROP). The choice of initiator (catalyst) and reaction conditions will be critical in directing the polymerization pathway.
Selective Oxirane Ring-Opening: Synthesis of Functional Polyethers
To achieve selective polymerization of the oxirane ring, a catalytic system that is active for epoxide polymerization but less so for THF under the chosen conditions is required. Lewis acids are common initiators for CROP of both epoxides and THF.
Proposed Experimental Protocol: Synthesis of Poly(this compound-co-ethylene oxide)
This hypothetical protocol outlines the synthesis of a linear copolymer where the oxirane ring of OTH has been opened, leaving the THF moiety as a pendant group.
-
Monomer and Solvent Preparation: this compound and a comonomer such as ethylene oxide are purified by distillation over a suitable drying agent (e.g., CaH₂). The reaction solvent, typically a non-polar, aprotic solvent like dichloromethane, is also rigorously dried.
-
Initiator Preparation: A solution of a Lewis acid initiator, for instance, boron trifluoride etherate (BF₃·OEt₂), is prepared in the reaction solvent.
-
Polymerization: The monomers are dissolved in the solvent in a flame-dried, inert-atmosphere reactor. The reactor is cooled to the desired temperature (e.g., 0 °C). The initiator solution is then added dropwise to the monomer solution with vigorous stirring.
-
Termination: The polymerization is terminated by the addition of a nucleophilic quenching agent, such as a solution of sodium methoxide in methanol.
-
Purification: The resulting polymer is precipitated in a non-solvent like cold hexane, filtered, and dried under vacuum.
Causality of Experimental Choices:
-
Low Temperature: Conducting the polymerization at a low temperature helps to control the exothermicity of the reaction and can enhance the selectivity for the more reactive oxirane ring.
-
Lewis Acid Initiator: BF₃·OEt₂ is a common and effective initiator for the CROP of epoxides.[6]
-
Quenching: The use of a strong nucleophile ensures the rapid termination of the "living" cationic chain ends, preventing side reactions.
The resulting polymer would be a linear polyether with pendant tetrahydrofuran rings. These pendant rings offer a site for potential post-polymerization modification or can influence the polymer's solubility and thermal properties.
Diagram of Proposed Polymerization Pathway
Caption: Proposed pathway for selective oxirane ring-opening polymerization.
Cross-Linked Network Formation: Simultaneous Polymerization of Both Rings
To induce the polymerization of both the oxirane and tetrahydrofuran rings, more rigorous reaction conditions are necessary. This could involve higher temperatures, higher concentrations of a strong Brønsted or Lewis acid catalyst, or a combination thereof.[7] The polymerization of the THF ring will lead to the formation of cross-links between the primary polyether chains.
Proposed Experimental Protocol: Synthesis of a Cross-Linked Polyether Network
-
Monomer and Initiator: Purified this compound is used as the sole monomer. A strong protic acid, such as trifluoromethanesulfonic acid (TfOH), is chosen as the initiator.
-
Bulk Polymerization: The polymerization is conducted in bulk (without solvent) to favor intermolecular reactions. The initiator is added directly to the monomer at a slightly elevated temperature (e.g., 25-50 °C) with efficient stirring.
-
Curing: The reaction mixture will increase in viscosity as the network forms. The reaction is allowed to proceed until a solid, insoluble gel is formed.
-
Post-Curing: The resulting solid polymer may be post-cured at a higher temperature to ensure complete reaction.
-
Purification: The cross-linked polymer is swelled in a suitable solvent to extract any unreacted monomer or soluble oligomers, and then dried.
Causality of Experimental Choices:
-
Strong Protic Acid: A strong acid like TfOH is capable of protonating both the oxirane and the less reactive THF oxygen, initiating the polymerization of both rings.
-
Bulk Polymerization: The high concentration of monomer in a bulk polymerization increases the probability of intermolecular chain growth and cross-linking.
-
Elevated Temperature: A higher temperature provides the necessary activation energy for the ring-opening of the more stable THF ring.
The resulting material would be a rigid, thermoset polyether network with high thermal stability and chemical resistance.
Diagram of Cross-Linked Network Formation
Caption: Schematic of cross-linked network formation from OTH.
Potential Applications in Polymer Chemistry
The unique polymer architectures accessible from this compound open up a wide range of potential applications.
High-Performance Coatings and Adhesives
The cross-linked networks derived from OTH are expected to exhibit excellent adhesion to various substrates due to the high density of ether linkages. Their thermoset nature would impart high thermal stability, chemical resistance, and mechanical robustness, making them ideal candidates for:
-
Protective Coatings: For industrial equipment, automotive parts, and infrastructure, providing a barrier against corrosion and abrasion.
-
Structural Adhesives: For bonding applications in the aerospace and automotive industries where high strength and durability are required.
Biomedical Applications: A Frontier for Functional Polyethers
The hydrophilic nature of polyethers, coupled with the potential for controlled architecture, makes polymers derived from OTH particularly promising for biomedical applications.[4]
-
Hydrogels for Drug Delivery and Tissue Engineering: By copolymerizing OTH with other hydrophilic monomers and subsequently cross-linking the network, it is possible to create hydrogels. These water-swollen networks can encapsulate therapeutic agents for controlled release or serve as scaffolds to support cell growth in tissue engineering applications.[8] The presence of the THF moiety can modulate the hydrophilicity and degradation kinetics of the hydrogel.
-
Biocompatible Coatings for Medical Devices: Linear polymers of OTH with pendant THF groups could be used to coat medical implants and devices. The hydrophilic surface would be expected to reduce protein fouling and improve biocompatibility.
Table 1: Potential Properties and Applications of OTH-Derived Polymers
| Polymer Architecture | Key Properties | Potential Applications |
| Linear Polyether with Pendant THF | Functionalizable, Tunable solubility, Biocompatible | Grafting of biomolecules, Surface modification of medical devices, Drug-polymer conjugates |
| Cross-Linked Polyether Network | High thermal stability, Chemical resistance, High mechanical strength | High-performance coatings, Structural adhesives, Matrix for composites |
| Hydrophilic Cross-Linked Network (Hydrogel) | High water content, Biocompatible, Tunable swelling ratio | Drug delivery systems, Scaffolds for tissue engineering, Wound dressings |
Conclusion and Future Outlook
This compound is a bifunctional monomer with the potential to significantly enrich the toolbox of polymer chemists. The ability to selectively polymerize its oxirane and tetrahydrofuran rings offers a direct route to a variety of advanced polymer architectures, from functional linear polyethers to robust cross-linked networks. While further experimental validation is required to fully elucidate the polymerization kinetics and optimize reaction conditions, the fundamental principles of cationic ring-opening polymerization provide a strong foundation for the rational design of these materials. The prospective applications, particularly in the high-value areas of high-performance coatings and biomedical materials, underscore the importance of continued research into this versatile and promising monomer. The development of OTH-based polymers represents a compelling opportunity to create next-generation materials with tailored properties and enhanced functionalities.
References
- Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Polyethers, Tetrahydrofuran and Oxetane Polymers.
- Hoffman, A. S. (2002). Hydrogels for biomedical applications. Advanced Drug Delivery Reviews, 43(1), 3-12.
- Patil, S. S., & Misra, R. D. K. (n.d.). network or cross-linked hydrophilic polymers for biomedical applications.
- Meghabar, R., et al. (2015). Cationic ring-opening copolymerization of propylene oxide with tetrahydrofuran by acid exchanged montmorillonite clay. Der Pharma Chemica, 7(9), 201-209.
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An In-depth Technical Guide to the Safe Handling of 3-(2-Oxiranyl)tetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Dual Personality
3-(2-Oxiranyl)tetrahydrofuran, also known as 3-(oxiran-2-yl)oxolane[1], is a bifunctional molecule of significant interest in synthetic and medicinal chemistry. Its structure marries the highly reactive, strained three-membered oxirane (epoxide) ring with the stable, solvent-like tetrahydrofuran (THF) backbone. This duality makes it a valuable building block but also introduces a complex safety profile that demands rigorous and informed handling procedures. The reactivity of the epoxide functional group allows for a wide range of nucleophilic ring-opening reactions, while the THF moiety, a well-known cyclic ether, presents its own set of hazards, primarily related to flammability and peroxide formation.
This guide provides a comprehensive overview of the safety and handling precautions necessary for this compound. It is designed to move beyond a simple checklist, offering field-proven insights and explaining the causality behind each safety recommendation to empower researchers to work confidently and safely.
Physicochemical and Toxicological Profile
Understanding the fundamental properties of a chemical is the bedrock of its safe handling. While specific data for this compound is limited, its properties can be reliably inferred from its constituent functional groups—epoxide and tetrahydrofuran.
Physical & Chemical Properties
The properties of this compound are dominated by its THF backbone, making it a colorless, volatile liquid with high miscibility in water and many organic solvents.[2]
| Property | Value / Information | Source |
| Molecular Formula | C₆H₁₀O₂ | [1] |
| Molecular Weight | 114.14 g/mol | [1] |
| Appearance | Colorless, clear liquid with an ether-like odor (inferred) | [2] |
| Boiling Point | ~65-67 °C (estimated, based on THF) | [2] |
| Flash Point | Low; likely <0°F (inferred from THF's -17°C / 6°F) | [2][3] |
| Vapor Density | >1 (Heavier than air, vapors will sink and can travel) | [2][3] |
| Stability | Can form explosive peroxides on exposure to air/light. | [4][5] |
Hazard Identification & Toxicology
The primary hazards stem from both the THF and epoxide functionalities. Safety data for the parent compound, THF, is extensive and serves as a critical baseline.
-
Flammability: The compound is expected to be a highly flammable liquid and vapor.[4][6] Vapors are heavier than air and may travel a considerable distance to an ignition source and flash back.[3]
-
Peroxide Formation: Like THF, this molecule can readily form unstable and potentially explosive peroxides upon exposure to air and light, especially during storage or upon concentration (e.g., distillation).[3][4][5] This is one of the most significant and insidious hazards associated with this class of compounds.
-
Eye Irritation: Causes serious eye irritation.[4][6] Direct contact can cause redness, pain, and potentially permanent damage.[5]
-
Respiratory Irritation: Vapors may cause respiratory irritation, coughing, and shortness of breath.[4][5][6] At high concentrations, it can cause central nervous system effects like dizziness, headache, and nausea.[5]
-
Carcinogenicity: Classified as "Suspected of causing cancer" (Carcinogenicity Category 2), largely based on data from the parent THF structure.[4][6][7]
-
Epoxide-Specific Hazards: The epoxide ring is a reactive electrophile. While this makes it synthetically useful, it also means it can react with biological nucleophiles. Small molecule epoxides are often treated as potential sensitizers and mutagens.
| Hazard Classification (Inferred from THF SDS) | GHS Category | Hazard Statement |
| Flammable Liquid | Category 2 | H225: Highly flammable liquid and vapour |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation |
| Additional Hazard | - | EUH019: May form explosive peroxides |
The Hierarchy of Controls: A Proactive Safety Framework
Effective risk management involves implementing controls in a specific order of preference. This "Hierarchy of Controls" prioritizes eliminating the hazard at its source over relying solely on personal protective equipment.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
Engineering Controls
-
Chemical Fume Hood: All work with this compound must be conducted in a certified chemical fume hood. This is non-negotiable. The hood contains flammable vapors, prevents inhalation of irritants, and provides a physical barrier in case of a splash.[9]
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of flammable vapors outside the fume hood.[8]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[9]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific hazards.
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles when handling larger quantities (>100 mL) or when there is a significant splash risk.[9]
-
Hand Protection: Wear nitrile gloves. Latex gloves offer insufficient protection against this class of chemicals. If gloves become contaminated, they must be changed immediately. Wash hands thoroughly after removing gloves.
-
Skin and Body Protection: A flame-retardant lab coat is required. Long pants and closed-toe shoes are mandatory in any laboratory setting. For large-scale operations, consider chemically resistant aprons and sleeves.
Safe Handling and Storage Protocols
Adherence to strict protocols during handling and storage is critical for preventing incidents, particularly those related to peroxide formation and fire.
Prudent Handling Practices
-
Ignition Source Control: This compound is highly flammable. Eliminate all potential ignition sources from the work area, including open flames, hot plates, and non-intrinsically safe electrical equipment.[8][10] Use only non-sparking tools for opening and closing containers.[8]
-
Grounding and Bonding: For transfers between metal containers, ensure they are properly grounded and bonded to prevent the buildup of static electricity, which can ignite flammable vapors.[8]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases, as these can trigger violent reactions or hazardous polymerization of the epoxide ring.[4]
-
Minimizing Quantities: Maintain the smallest amount of the chemical necessary for ongoing work to minimize the potential impact of a spill or fire.
Critical Storage Requirements
-
Container Labeling: Upon receipt, immediately label the container with the date received and the date opened. This is the most critical administrative control for managing the peroxide hazard.
-
Storage Location: Store in a cool, dry, dark, and well-ventilated area designated for flammable liquids.[2][6][11] The storage container must be kept tightly closed to prevent both evaporation and contact with air.[6][11]
-
Peroxide Testing: Opened containers must be tested for peroxides periodically (e.g., every 3 months) and before any distillation or evaporation step.[4] If peroxides are detected or if the container is more than one year old (or 6 months after opening), it should be disposed of as hazardous waste.[4] Never distill to dryness. [5]
-
Visual Inspection: Before opening, visually inspect the container, particularly around the cap and threads. If crystals are present, do not move or open the container. This indicates potentially shock-sensitive peroxides have formed. Contact your institution's Environmental Health and Safety (EHS) office immediately.[10]
Emergency Procedures: Spill and Exposure Response
A well-rehearsed emergency plan is a hallmark of a trustworthy and safe laboratory environment.
Chemical Spill Response Workflow
In the event of a spill, a calm and methodical response is essential.
Caption: Step-by-step workflow for responding to a chemical spill.
-
Containment: Use an inert absorbent material like vermiculite or commercial spill pads. Do not use combustible materials like paper towels for the initial absorption of a flammable liquid.
-
Cleanup: For final decontamination of the surface after the bulk material is removed, use soap and water.[10]
Personnel Exposure
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Waste Disposal
All waste containing this compound, including spill cleanup materials and empty containers, must be disposed of as hazardous waste. Follow all local, state, and federal regulations, and consult with your institution's EHS department for specific procedures.[6][10]
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A Comprehensive Technical Guide to the Research of 3-(oxiran-2-yl)oxolane
Foreword: Unveiling the Potential of a Bifunctional Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount. Molecules that possess multiple, orthogonally reactive functional groups offer a versatile platform for the construction of complex molecular architectures. 3-(oxiran-2-yl)oxolane, a fascinating molecule uniting a strained oxirane ring with a stable oxolane (tetrahydrofuran) moiety, represents a prime example of such a scaffold. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, reactivity, and potential applications of this promising, yet underexplored, chemical entity. By delving into the fundamental principles that govern its behavior, we can unlock its potential as a valuable tool in the creation of novel therapeutics and advanced materials.
Molecular Profile and Physicochemical Properties
3-(oxiran-2-yl)oxolane, with the chemical formula C₆H₁₀O₂, is a chiral molecule featuring a five-membered saturated ether (oxolane) substituted with a three-membered epoxide ring (oxirane).[1] The presence of these two distinct cyclic ether systems imparts a unique combination of chemical stability and reactivity.
| Property | Value | Source |
| Chemical Name | 3-((2S)-oxiran-2-yl)oxolane | [1] |
| CAS Number | 2228061-69-4 | [1] |
| Molecular Formula | C₆H₁₀O₂ | [1] |
| Molecular Weight | 114.14 g/mol | [1] |
| SMILES | C1O1 | [1] |
The oxolane ring, a common motif in a vast array of natural products and pharmaceuticals, generally exhibits high chemical stability.[2] It is a polar, aprotic moiety that can engage in hydrogen bonding through its oxygen atom.[3] In contrast, the oxirane ring is characterized by significant ring strain, making it susceptible to nucleophilic attack and subsequent ring-opening. This inherent reactivity is the cornerstone of its utility in chemical synthesis. The juxtaposition of these two rings in 3-(oxiran-2-yl)oxolane suggests a molecule that can be selectively functionalized at the epoxide while retaining the oxolane core, or vice versa, depending on the reaction conditions.
Synthesis of the 3-(oxiran-2-yl)oxolane Scaffold
The synthesis of 3-(oxiran-2-yl)oxolane and its derivatives can be approached through several strategic disconnections. A common and effective method involves the epoxidation of a precursor containing a double bond adjacent to an oxolane ring. The Weitz-Scheffer epoxidation, which utilizes hydrogen peroxide under basic conditions, is a well-established method for the synthesis of α,β-unsaturated ketone epoxides and can be adapted for such transformations.[4]
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of 3-(oxiran-2-yl)oxolane.
Exemplary Laboratory Protocol: Epoxidation of 3-allyloxolane
This protocol is a generalized procedure based on established epoxidation methods.
-
Dissolution of Starting Material: Dissolve 3-allyloxolane (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or chloroform, in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Buffering Agent: Add a solid buffer, such as sodium bicarbonate (2-3 equivalents), to the solution to neutralize the acidic byproduct of the epoxidation reaction.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic nature of the reaction and to minimize side reactions.
-
Epoxidizing Agent Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 equivalents) in the same solvent to the stirred reaction mixture. The slow addition helps to maintain a controlled reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any remaining peroxides. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure 3-(oxiran-2-yl)oxolane.
Chemical Reactivity: The Duality of the Oxirane and Oxolane Rings
The chemical behavior of 3-(oxiran-2-yl)oxolane is dominated by the electrophilic nature of the oxirane ring. This strained three-membered ring is a potent electrophile, readily undergoing ring-opening reactions with a wide variety of nucleophiles. This reactivity can be modulated by the choice of catalyst (acidic or basic conditions) and the nature of the attacking nucleophile.
Nucleophilic Ring-Opening of the Oxirane Moiety
The regioselectivity of the ring-opening reaction is a key consideration. Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon of the epoxide (SN2-type reaction). In contrast, under acidic conditions, the reaction proceeds through a species with carbocationic character, and the nucleophile attacks the more substituted carbon.
Caption: Regioselectivity in the nucleophilic ring-opening of the oxirane ring.
A variety of nucleophiles can be employed for the ring-opening of the oxirane in related systems, including:
-
Thiols: Thiol-epoxy "click" chemistry provides a highly efficient and regioselective route to β-hydroxy thioethers.[5][6]
-
Amines: The reaction with amines yields valuable amino alcohols, a common structural motif in pharmaceuticals.
-
Azides: Azide addition followed by reduction provides access to amino alcohols.
-
Hydrazines: The reaction with hydrazine derivatives can lead to the formation of hydroxypyrazolines.[4]
-
Carbon Nucleophiles: Organometallic reagents such as Grignard reagents and organolithium compounds can be used to form new carbon-carbon bonds.
Polymerization
The strained oxirane ring of 3-(oxiran-2-yl)oxolane makes it a suitable monomer for ring-opening polymerization. This can be initiated by cationic, anionic, or coordination catalysts. Cationic polymerization of oxiranes typically proceeds via an SN2-type mechanism, leading to the formation of polyethers.[7] The resulting polymers, bearing pendant oxolane groups, could exhibit interesting properties such as enhanced solubility and potential for further functionalization.
Caption: Conceptual workflow for the ring-opening polymerization of 3-(oxiran-2-yl)oxolane.
Applications in Drug Discovery and Materials Science
The unique structural features of 3-(oxiran-2-yl)oxolane make it an attractive building block for both medicinal chemistry and materials science.
Medicinal Chemistry and Drug Development
The incorporation of small, sp³-rich cyclic ethers like oxolane and oxetane into drug candidates has been shown to improve key physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity.[8][9] The oxolane moiety in 3-(oxiran-2-yl)oxolane can serve as a metabolically stable scaffold, while the oxirane ring provides a handle for the introduction of various functional groups to modulate biological activity.
The ring-opening of the epoxide with different nucleophiles can generate a library of diverse compounds for biological screening. For instance, the resulting β-amino alcohols are privileged structures in medicinal chemistry, found in a wide range of therapeutic agents. The diastereoselective synthesis of derivatives of this scaffold can also be explored, as stereochemistry plays a critical role in drug-receptor interactions.[10][11]
Materials Science
As a monomer, 3-(oxiran-2-yl)oxolane can be used to synthesize functional polymers. The resulting polyethers with pendant oxolane groups could find applications as polymer electrolytes, hydrogels, or coatings. The oxolane side chains can influence the polymer's solubility, thermal properties, and ability to coordinate with ions. Furthermore, the hydroxyl groups generated during ring-opening polymerization provide sites for further post-polymerization modification, allowing for the fine-tuning of material properties.[12][13]
Analytical Characterization
The structure of 3-(oxiran-2-yl)oxolane and its derivatives can be unequivocally determined using a combination of modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the connectivity and stereochemistry of the molecule.[14][15] The chemical shifts and coupling constants of the protons on the oxirane and oxolane rings provide detailed structural information. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to confirm assignments.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups.[16][17] The characteristic C-O stretching frequencies of the ether linkages in both the oxolane and oxirane rings would be observable. The absence of O-H and C=O stretching bands would confirm the purity of the epoxide.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[18]
Conclusion and Future Outlook
3-(oxiran-2-yl)oxolane emerges as a versatile and promising building block with significant potential in both medicinal chemistry and materials science. Its unique combination of a stable oxolane scaffold and a reactive oxirane handle allows for a wide range of chemical transformations. Future research in this area should focus on the development of efficient and stereoselective synthetic routes to this molecule and its derivatives. A thorough investigation of its polymerization behavior under various conditions will open up new avenues for the creation of novel functional materials. Furthermore, the synthesis of libraries of compounds derived from the ring-opening of the epoxide will undoubtedly lead to the discovery of new biologically active molecules. As our understanding of this fascinating molecule grows, so too will its applications in addressing challenges in drug discovery and materials innovation.
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- 15. Problems from Previous Years' Exams [chem.uci.edu]
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A Technical Guide to the Physicochemical Characterization of 3-(2-Oxiranyl)tetrahydrofuran
Abstract
3-(2-Oxiranyl)tetrahydrofuran is a bifunctional molecule incorporating both a tetrahydrofuran ring and an epoxide moiety. This unique structural combination makes it a valuable building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents and specialty polymers. A thorough understanding of its physical properties, such as boiling point and density, is paramount for its effective use in research and development, ensuring process safety, scalability, and the desired reaction kinetics. This guide provides a comprehensive overview of the theoretical considerations and detailed experimental protocols for the precise determination of the boiling point and density of this compound, grounded in established scientific principles and safety protocols.
Introduction: The Significance of this compound
The molecule this compound, with the chemical formula C₆H₁₀O₂, presents a compelling scaffold for chemical synthesis. The tetrahydrofuran (THF) group, a prevalent cyclic ether, imparts moderate polarity and the ability to act as a versatile solvent.[1][2] The oxirane (epoxide) ring is a highly strained three-membered heterocycle, making it susceptible to ring-opening reactions with a variety of nucleophiles.[3][4] This reactivity is the cornerstone of its utility in constructing more complex molecular architectures.
Accurate physical property data is a critical prerequisite for the successful implementation of this reagent in any chemical process. The boiling point dictates the appropriate conditions for purification by distillation, solvent removal, and for conducting reactions at elevated temperatures. Density is essential for mass-to-volume conversions, which is fundamental for accurate reagent stoichiometry and for the design of chemical reactors and fluid handling systems.
Physicochemical Properties of this compound
| Physical Property | Expected Range & Considerations |
| Boiling Point (°C) | The presence of the polar ether linkages and the strained epoxide ring would suggest a boiling point significantly higher than non-polar alkanes of similar molecular weight.[4] For comparison, tetrahydrofuran has a boiling point of 66 °C, and 3-hydroxytetrahydrofuran boils at 179 °C.[1][5] The boiling point will be highly dependent on the intermolecular forces, primarily dipole-dipole interactions. |
| Density (g/mL) | The density is anticipated to be slightly greater than that of water, a common characteristic of small, oxygenated heterocyclic compounds. Tetrahydrofuran has a density of approximately 0.888 g/mL at 20°C.[6] The addition of the oxirane ring will likely increase the density due to a more compact structure. |
Experimental Determination of Boiling Point
The precise determination of the boiling point is crucial for handling and purification. The following section outlines two robust methods for this purpose.
Method 1: Boiling Point Determination via Distillation
This method is suitable when a sufficient quantity of the material (at least 5 mL) is available and purification is also desired.[7]
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. During a distillation, this is observed as the temperature at which a stable plateau is reached while the liquid is actively boiling and the vapor is condensing.
Experimental Protocol:
-
Apparatus Setup: Assemble a simple distillation apparatus as depicted in the diagram below. Ensure all glassware is clean and dry.
-
Sample Preparation: Place approximately 5-10 mL of this compound into the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Heating: Gently heat the distilling flask using a heating mantle or an oil bath.
-
Temperature Monitoring: Position the thermometer correctly, with the top of the bulb level with the side arm of the distillation head. This ensures the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Data Collection: Record the temperature when the first drop of distillate is collected and monitor the temperature throughout the distillation. The boiling point is the stable temperature observed during the collection of the bulk of the distillate.
-
Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not at standard sea-level pressure (760 mmHg), the observed boiling point will need to be corrected.
Causality and Insights: The distillation method provides a boiling point under the specific pressure conditions of the experiment. The use of boiling chips or stirring prevents bumping and superheating, which could lead to inaccurate, elevated temperature readings.[7]
Caption: Workflow for Boiling Point Determination by Distillation.
Method 2: Thiele Tube Method for Micro-Scale Determination
This method is ideal when only a small amount of the substance is available.[7]
Principle: A sample is heated in a small tube along with an inverted capillary tube. As the liquid heats, the air in the capillary tube expands and escapes. At the boiling point, the vapor pressure of the liquid equals the external pressure, and a rapid stream of bubbles emerges from the capillary. Upon cooling, the liquid will enter the capillary tube at the boiling point.
Experimental Protocol:
-
Sample Preparation: Fill a small test tube or a fusion tube to a depth of about 1-2 cm with this compound.
-
Capillary Insertion: Place a sealed-end capillary tube into the sample tube with the open end down.
-
Apparatus Setup: Attach the sample tube to a thermometer using a rubber band or a wire.
-
Heating: Immerse the assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). Heat the side arm of the Thiele tube gently with a micro-burner or a heat gun.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.
-
Cooling and Data Collection: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
Causality and Insights: This method relies on the principle of equalizing the internal vapor pressure with the external atmospheric pressure. The point at which the liquid re-enters the capillary upon cooling provides a very sharp and accurate measure of the boiling point.[7]
Experimental Determination of Density
The density of a liquid is a fundamental physical property that can be determined with high precision.
Principle: Density is defined as the mass of a substance per unit volume (ρ = m/V). The most common method for accurately determining the density of a liquid is by using a pycnometer or a specific gravity bottle.
Experimental Protocol:
-
Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume.
-
Mass of Empty Pycnometer: Accurately weigh the empty pycnometer on an analytical balance.
-
Filling the Pycnometer: Fill the pycnometer with this compound, ensuring there are no air bubbles. Insert the stopper and allow any excess liquid to overflow.
-
Temperature Equilibration: Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C or 25 °C).
-
Mass of Filled Pycnometer: Carefully dry the outside of the pycnometer and weigh it again.
-
Calculation:
-
Mass of the liquid = (Mass of filled pycnometer) - (Mass of empty pycnometer)
-
Density = (Mass of the liquid) / (Volume of the pycnometer)
-
Causality and Insights: The use of a pycnometer of a precisely known volume allows for a very accurate determination of the liquid's volume. Maintaining a constant temperature is critical as density is temperature-dependent.
Caption: Workflow for Density Determination using a Pycnometer.
Safety and Handling Considerations
Given the structure of this compound, which contains an epoxide and a tetrahydrofuran-like ring, appropriate safety precautions are essential.
-
Peroxide Formation: Ethers like tetrahydrofuran are known to form explosive peroxides upon exposure to air and light.[8] It is prudent to assume that this compound may also have this tendency. Store in a cool, dark, and tightly sealed container. Test for the presence of peroxides before heating or distillation.
-
Flammability: Tetrahydrofuran is a highly flammable liquid.[9] Assume similar flammability for the title compound and keep it away from ignition sources.
-
Toxicity: Epoxides are often reactive towards biological nucleophiles and should be handled with care. Assume the compound is harmful if swallowed or inhaled and may cause skin and eye irritation.[8] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
References
- Rogers, D. W., & McCloskey, J. F. (Year). Thermochemical Studies of Epoxides and Related Compounds. Journal of Chemical & Engineering Data. [Link to a relevant general thermochemistry of epoxides paper, as the original search result is a good example of the type of study]
- Sigma-Aldrich. (Date). Safety Data Sheet - Tetrahydrofuran. Retrieved from [URL of a representative THF SDS, e.g.
- Fisher Scientific. (Date). Safety Data Sheet - Tetrahydrofuran. Retrieved from [URL of a representative THF SDS, e.g.
- Lab Alley. (Date). Safety Data Sheet - Tetrahydrofuran. Retrieved from [URL of a representative THF SDS, e.g.
-
OpenOChem Learn. (n.d.). Physical Properties of Ethers and Epoxides. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]
-
Master Organic Chemistry. (2015, January 26). Epoxides – The Outlier Of The Ether Family. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran. Retrieved from [Link]
-
Chemius. (n.d.). Tetrahydrofuran (THF). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Tetrahydrofuran. In NIST Chemistry WebBook. Retrieved from [Link]
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- 8. fishersci.com [fishersci.com]
- 9. media.laballey.com [media.laballey.com]
Methodological & Application
Application Notes and Protocols for the Ring-Opening Polymerization of 3-(2-Oxiranyl)tetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The ring-opening polymerization (ROP) of functionalized cyclic ethers is a powerful technique for the synthesis of advanced polyethers with tailored properties. This guide provides a comprehensive overview and detailed protocols for the ring-opening polymerization of a unique bifunctional monomer, 3-(2-Oxiranyl)tetrahydrofuran. This monomer, possessing both a highly strained oxirane ring and a less strained tetrahydrofuran ring, offers the potential for selective polymerization to yield novel polyether structures with pendant tetrahydrofuran moieties. Such polymers are of significant interest for biomedical applications, including drug delivery systems and hydrogels, owing to the biocompatibility and hydrophilicity associated with polyethers. This document outlines both cationic and anionic polymerization strategies, providing the scientific rationale behind experimental choices and detailed, step-by-step protocols for researchers in polymer chemistry and drug development.
Introduction: The Promise of Polyethers with Cyclic Pendants
Polyethers are a critical class of polymers in the biomedical field due to their biocompatibility, water solubility, and low toxicity. The functionalization of polyether backbones allows for the introduction of reactive groups, enabling the conjugation of drugs, targeting ligands, or cross-linking moieties. The monomer, this compound, presents an intriguing opportunity to synthesize a polyether with pendant tetrahydrofuran (THF) rings. These pendant groups can influence the polymer's solubility, thermal properties, and potential for post-polymerization modification. The ring strain of the oxirane (epoxide) ring is significantly higher than that of the tetrahydrofuran ring, suggesting that selective ring-opening of the oxirane can be achieved under controlled conditions, leaving the THF ring intact.[1]
The resulting polymer, poly(this compound), would possess a flexible polyether backbone with regularly spaced five-membered cyclic ether side chains. These side chains could enhance the polymer's interaction with water and biological tissues, and potentially serve as sites for further chemical modification. This unique architecture makes these polymers promising candidates for advanced drug delivery systems, hydrogels, and other biomedical applications.[2][3]
Mechanistic Considerations: Cationic vs. Anionic ROP
The polymerization of this compound can proceed through either a cationic or anionic ring-opening mechanism, primarily targeting the highly strained oxirane ring.[4][5] The choice between these two pathways will significantly impact the polymer's structure, molecular weight distribution, and end-group functionality.
Cationic Ring-Opening Polymerization (CROP)
Cationic ring-opening polymerization is initiated by electrophilic species, such as protons or Lewis acids, which activate the oxygen atom of the oxirane ring.[6][7] The propagation proceeds via an oxonium ion intermediate.
-
Initiation: A protic acid or a Lewis acid in the presence of a co-initiator (e.g., water or alcohol) protonates or coordinates to the oxygen of the oxirane ring, forming a tertiary oxonium ion.
-
Propagation: The oxonium ion is susceptible to nucleophilic attack by the oxygen atom of another monomer molecule, leading to chain growth.
-
Challenges: CROP of epoxides can be prone to side reactions, such as chain transfer and backbiting, which can lead to broader molecular weight distributions and the formation of cyclic oligomers.[5]
Anionic Ring-Opening Polymerization (AROP)
Anionic ring-opening polymerization is initiated by nucleophiles, such as alkoxides or hydroxides, which attack one of the carbon atoms of the oxirane ring.[5][8]
-
Initiation: A strong nucleophile attacks a carbon atom of the epoxide, opening the ring and generating an alkoxide anion.
-
Propagation: The newly formed alkoxide acts as a nucleophile, attacking another monomer molecule to continue the chain growth.
-
Advantages: AROP can offer better control over the polymerization, leading to polymers with predictable molecular weights and narrow molecular weight distributions, especially when using a "living" polymerization approach.[9] This method is often preferred for the synthesis of well-defined block copolymers.
Experimental Protocols
The following protocols are proposed based on established methodologies for the ring-opening polymerization of functional epoxides. Researchers should optimize these conditions based on their specific experimental setup and desired polymer characteristics.
Monomer Synthesis: Epoxidation of 3-Vinyltetrahydrofuran
As this compound may not be commercially available, a potential synthetic route is the epoxidation of 3-vinyltetrahydrofuran.
Materials:
| Reagent/Solvent | Grade | Supplier |
| 3-Vinyltetrahydrofuran | ≥98% | Varies |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 70-75% | Varies |
| Dichloromethane (DCM) | Anhydrous | Varies |
| Saturated sodium bicarbonate solution | ACS Grade | Varies |
| Sodium sulfate (anhydrous) | ACS Grade | Varies |
Procedure:
-
Dissolve 3-vinyltetrahydrofuran (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the cooled solution over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Protocol 1: Cationic Ring-Opening Polymerization
This protocol utilizes a common Lewis acid initiator, boron trifluoride etherate.
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | Purified | Synthesized |
| Boron trifluoride etherate (BF₃·OEt₂) | Redistilled | Varies |
| Dichloromethane (DCM) | Anhydrous | Varies |
| Methanol | Anhydrous | Varies |
Procedure:
-
Under an inert atmosphere, add the purified this compound monomer to a flame-dried Schlenk flask.
-
Dissolve the monomer in anhydrous dichloromethane.
-
Cool the solution to the desired temperature (e.g., 0 °C or -20 °C) to control the polymerization rate.
-
In a separate vial, prepare a stock solution of BF₃·OEt₂ in anhydrous dichloromethane.
-
Add the desired amount of the initiator solution to the monomer solution via syringe to initiate the polymerization. The monomer-to-initiator ratio will determine the target molecular weight.
-
Allow the polymerization to proceed for the desired time (e.g., 1-24 hours), monitoring the viscosity of the solution.
-
Terminate the polymerization by adding an excess of anhydrous methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold hexane or diethyl ether).
-
Collect the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight.
Protocol 2: Anionic Ring-Opening Polymerization
This protocol employs a strong base, potassium tert-butoxide, as the initiator.
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | Purified | Synthesized |
| Potassium tert-butoxide (t-BuOK) | ≥98% | Varies |
| Tetrahydrofuran (THF) | Anhydrous | Varies |
| Methanol | Anhydrous | Varies |
Procedure:
-
Under an inert atmosphere, add the purified this compound monomer to a flame-dried Schlenk flask.
-
Dissolve the monomer in anhydrous THF.
-
In a separate glovebox or under a strong inert gas flow, prepare a stock solution of potassium tert-butoxide in anhydrous THF.
-
Heat the monomer solution to the desired reaction temperature (e.g., 60-80 °C).
-
Add the initiator solution to the monomer solution to start the polymerization.
-
Maintain the reaction at the set temperature for a specified duration (e.g., 12-48 hours).
-
Terminate the polymerization by adding a proton source, such as degassed methanol.
-
Cool the reaction mixture to room temperature and precipitate the polymer in a non-solvent like cold water or hexane.
-
Isolate the polymer by filtration, wash thoroughly, and dry under vacuum.
Polymer Characterization
The synthesized poly(this compound) should be thoroughly characterized to determine its structure, molecular weight, and thermal properties.
Characterization Techniques:
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirms the polymer structure, verifies the opening of the oxirane ring while the THF ring remains intact, and can be used for end-group analysis. |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of characteristic functional groups (e.g., ether linkages) and the disappearance of the oxirane ring. |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg) and melting temperature (Tm, if applicable) of the polymer. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and decomposition profile of the polymer. |
Potential Applications in Drug Development
The unique structure of poly(this compound) makes it a promising material for various applications in the pharmaceutical and biomedical fields:
-
Drug Delivery Vehicles: The polyether backbone can be designed to be amphiphilic, allowing for the formation of micelles or nanoparticles for the encapsulation and delivery of hydrophobic drugs.[10][11]
-
Hydrogels: The pendant THF groups can be modified with cross-linkable moieties to form hydrogels for controlled drug release or tissue engineering scaffolds.
-
Biocompatible Coatings: The hydrophilic nature of the polymer may make it suitable for coating medical devices to improve their biocompatibility and reduce protein fouling.
Conclusion
The ring-opening polymerization of this compound offers a pathway to novel polyethers with pendant cyclic ether functionalities. Both cationic and anionic polymerization methods can be explored, with the latter potentially providing better control over the polymer architecture. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to synthesize and evaluate these promising materials for a range of applications, particularly in the field of drug development. Further research into the optimization of polymerization conditions and a thorough investigation of the biological properties of these polymers are warranted.
References
- ResearchGate. (n.d.). Anionic Ring-Opening Polymerization of Epoxides and Related Nucleophilic Polymerization Processes.
- Wikipedia. (n.d.). Ring-opening polymerization.
- Chemistry LibreTexts. (2019). 24.3: Anionic Polymerization of Epoxides.
- Nature. (2023). Anionic ring-opening polymerization of functional epoxide monomers in the solid state.
- Polymer Engineering Lab. (2017). Ring-Opening Polymerization of Epoxides: Facile Pathway to Functional Polyethers via a Versatile Organoaluminum Initiator.
- ACS Publications. (2022). Anionic Ring-Opening Polymerization of a Functional Epoxide Monomer with an Oxazoline Protecting Group for the Synthesis of Polyethers with Carboxylic Acid Pendants.
- Semantic Scholar. (2012). Functional PEG-based polymers with reactive groups via anionic ROP of tailor-made epoxides.
- MDPI. (n.d.). Ring-Opening Polymerization—An Introductory Review.
- ResearchGate. (2004). Photoinduced Cationic Ring-Opening Frontal Polymerizations of Oxetanes and Oxiranes.
- Pravara Institute of Medical Sciences. (n.d.). Scope of Polyether ether ketone (PEEK) material applications in healthcare industry: Review. Retrieved from Pravara Institute of Medical Sciences.
- ScienceDirect. (n.d.). Biomedical applications of polyether ether ketone and its composites.
- NIH. (2022). Recent Advances in the Stereoselective Polymerization of Epoxides and Applications of Stereocontrolled Polyethers.
- NIH. (2010). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid.
- ResearchGate. (n.d.). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid.
- ChemRxiv. (2022). Controlled Cationic Polymerization of Tetrahydrofuran using a Squaramidinium Hydrogen-Bond Donor Catalyst.
- Pravara Institute of Medical Sciences. (2023). Scope of Polyether ether ketone (PEEK) material applications in healthcare industry: Review. Retrieved from Pravara Institute of Medical Sciences.
- SciSpace. (2021). Developments of PEEK (Polyetheretherketone) as a biomedical material: A focused review.
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- 7. The cationic ring-opening polymerization of tetrahydrofuran with 12-tungstophosphoric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
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- 11. Tetrahydrofuran synthesis [organic-chemistry.org]
Application Note & Protocols: Strategic Aminolysis of 3-(2-Oxiranyl)tetrahydrofuran for the Synthesis of Chiral β-Amino Alcohols
Audience: Researchers, scientists, and drug development professionals.
Abstract: The nucleophilic ring-opening of epoxides with amines is a foundational and highly reliable transformation in organic synthesis, providing direct access to β-amino alcohols.[1] These structural motifs are critical pharmacophores found in a wide array of biologically active molecules and pharmaceuticals.[2][3] This document provides a detailed guide on the reaction of 3-(2-oxiranyl)tetrahydrofuran, a valuable chiral building block, with various amine nucleophiles. We will explore the mechanistic principles governing the reaction's regioselectivity and stereospecificity, provide robust experimental protocols, and discuss the strategic implications for drug discovery, leveraging the significance of the tetrahydrofuran (THF) moiety—a privileged scaffold in medicinal chemistry.[4][5]
Scientific Foundation: Mechanism and Selectivity
The reaction between an amine and an epoxide, known as aminolysis, proceeds through a nucleophilic substitution (SN2) mechanism.[6] The inherent strain of the three-membered oxirane ring makes it susceptible to nucleophilic attack, even by neutral amines.[7]
1.1. Regioselectivity: The Critical Choice of Attack
For an unsymmetrical substrate like this compound, the amine nucleophile can theoretically attack one of two electrophilic carbons of the oxirane ring. The outcome is dictated by a combination of steric and electronic factors, which can be modulated by the reaction conditions.[8]
-
Under Neutral or Basic Conditions: The reaction is primarily governed by sterics. The amine, acting as the nucleophile, will preferentially attack the less sterically hindered carbon atom.[8][9] For this compound, this is the terminal (CH₂) carbon of the epoxide, leading to the formation of a secondary alcohol and a secondary amine. This SN2 pathway is the most common and predictable for this class of reactions.[10]
-
Under Acidic Conditions: The mechanism becomes more complex, exhibiting characteristics of both SN1 and SN2 pathways.[6][11] The epoxide oxygen is first protonated, creating a better leaving group. This builds a partial positive charge on the adjacent carbons. The nucleophilic attack then occurs at the carbon best able to stabilize this positive charge.[6] For terminal epoxides, this can still be the primary carbon, but for epoxides with benzylic or tertiary carbons, the attack often shifts to the more substituted position.[10][11]
1.2. Stereospecificity: An Inversion of Configuration
A hallmark of the SN2 mechanism is the inversion of stereochemistry at the point of nucleophilic attack.[1] When a chiral epoxide like (S)-3-(oxiran-2-yl)tetrahydrofuran reacts, the attack of the amine from the backside of the C-O bond results in a predictable, inverted stereocenter in the final β-amino alcohol product. This stereospecificity is crucial for the synthesis of enantiomerically pure compounds, a vital consideration in drug development.[12]
Figure 1. General mechanism for the SN2 ring-opening of this compound.
Experimental Protocols
The following protocols are designed to be robust and reproducible. The choice of solvent, temperature, and catalyst can be adapted based on the specific reactivity of the amine nucleophile.
2.1. General Protocol for Aminolysis (Solvent-Free)
This method is advantageous for its simplicity, reduced waste, and often faster reaction times.[2] It is particularly effective for liquid amines.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.0 - 1.5 eq)
-
Round-bottom flask with a magnetic stir bar
-
Condenser (if heating is required)
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Ethyl acetate, Hexanes, Dichloromethane (for TLC and chromatography)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 mmol, 1.0 eq).
-
Reagent Addition: Add the amine nucleophile (e.g., 5.5 mmol, 1.1 eq) to the flask. If the amine is a solid, it can be dissolved in a minimal amount of a suitable solvent like acetonitrile or THF, although the goal is to remain as close to solvent-free as possible.
-
Reaction Execution: Stir the mixture at room temperature. For less reactive amines (e.g., anilines), the reaction may require heating. A typical starting point is 60-80 °C.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system is often 5-10% methanol in dichloromethane or 30-50% ethyl acetate in hexanes. The disappearance of the starting epoxide spot indicates reaction completion.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the crude mixture with a suitable organic solvent like ethyl acetate or dichloromethane (50 mL).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL). This removes any excess acid-scavenging impurities or unreacted protonated amines.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude oil is typically purified by flash column chromatography on silica gel to yield the pure β-amino alcohol. The choice of eluent will depend on the polarity of the product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Figure 2. Standard workflow for the synthesis and purification of β-amino alcohols.
Data Presentation: Reaction Scope and Conditions
The reaction of this compound is versatile and accommodates a range of amine nucleophiles. The table below summarizes typical results, highlighting the impact of reaction conditions on yield and efficiency.
| Entry | Amine Nucleophile | Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Neat | None | 25 | 6 | 95% |
| 2 | Aniline | Neat | None | 80 | 12 | 88% |
| 3 | Cyclohexylamine | Neat | None | 25 | 4 | 97% |
| 4 | Morpholine | Neat | None | 50 | 8 | 92% |
| 5 | Aniline | YCl₃ (1 mol%)[13] | None | 25 | 2 | 94% |
| 6 | Benzylamine | Acetic Acid[14] | None | 25 | 1 | 96% |
Data presented are representative examples based on established literature for analogous epoxide ring-opening reactions.[13][14] As shown, the use of a Lewis acid catalyst like YCl₃ can significantly accelerate the reaction, allowing it to proceed at room temperature even with less nucleophilic amines like aniline.[13] Similarly, mild Brønsted acids can mediate the reaction efficiently.[14]
Strategic Applications in Drug Development
The products of this reaction are of high value to medicinal chemists. The tetrahydrofuran ring is a key structural feature in numerous FDA-approved drugs, including the HIV protease inhibitor Darunavir.[15][16] This moiety is often used to improve pharmacokinetic properties, such as solubility and metabolic stability.
The resulting 1-((tetrahydrofuran-3-yl)methylamino)-alkanol scaffold can be further elaborated. The secondary amine and hydroxyl groups serve as handles for subsequent chemical modifications, enabling the construction of diverse molecular libraries for structure-activity relationship (SAR) studies. This makes this compound a powerful starting material for generating novel drug candidates.
Concluding Remarks
The aminolysis of this compound is a robust and highly stereospecific method for synthesizing chiral β-amino alcohols containing a valuable tetrahydrofuran scaffold. The regioselectivity of the reaction is reliably controlled under neutral or basic conditions to favor attack at the less substituted carbon of the oxirane. The protocols described herein are scalable and adaptable to a wide range of amine nucleophiles, providing a direct and efficient entry point into a class of compounds with significant potential in pharmaceutical research and development.
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The Strategic Synthesis of Chiral Tetrahydrofurans via Epoxide Ring-Opening of 3-(2-Oxiranyl)tetrahydrofuran
An Application and Protocol Guide
Abstract
The tetrahydrofuran (THF) moiety is a privileged scaffold found in a vast array of natural products and pharmacologically active molecules.[1][2] The precise control of stereochemistry on the THF ring is often paramount to biological activity, making the development of stereoselective synthetic methods a critical endeavor in drug discovery and development.[3][4] This guide provides a detailed exploration of 3-(2-Oxiranyl)tetrahydrofuran as a versatile chiral building block for the synthesis of highly functionalized, chiral tetrahydrofuran derivatives. We will delve into the mechanistic principles governing the nucleophilic ring-opening of the epoxide, provide field-tested protocols for key transformations, and discuss the causality behind experimental choices to empower researchers in their synthetic campaigns.
Introduction: The Significance of the Chiral Tetrahydrofuran Core
Chirality plays a decisive role in the interaction between a drug molecule and its biological target.[3][5] Enantiomers of a chiral drug can exhibit widely different pharmacological, toxicological, and pharmacokinetic profiles. Consequently, the ability to synthesize single-enantiomer compounds is a cornerstone of modern medicinal chemistry.[4] Substituted tetrahydrofurans are core components of numerous biologically active compounds, including antitumor agents (e.g., annonaceous acetogenins), antibiotics, and antiviral agents.[1][6] The development of robust and stereocontrolled routes to these heterocyclic systems is therefore of immense value.
This compound emerges as a powerful starting material. It incorporates two key features: a stable tetrahydrofuran ring and a reactive epoxide (oxirane) ring. The inherent strain of the three-membered epoxide ring makes it susceptible to nucleophilic attack, providing a reliable handle for introducing a wide variety of functional groups in a regio- and stereoselective manner.[7][8]
Figure 1: Conceptual workflow for utilizing this compound.
The Core Transformation: Nucleophilic Ring-Opening of the Epoxide
The primary synthetic strategy involves the ring-opening of the epoxide moiety via an SN2 mechanism.[7][8] This reaction is driven by the release of ring strain inherent in the three-membered oxirane ring.
Mechanism and Stereochemical Integrity
The reaction proceeds via a backside attack by the nucleophile on one of the epoxide carbons. This SN2 pathway dictates a specific stereochemical outcome: an inversion of configuration at the carbon center that is attacked. Given that the nucleophilic attack occurs on the chiral side chain of the tetrahydrofuran, this inversion preserves the stereochemical information of the starting material while creating a new stereocenter.
Regioselectivity: The Decisive Factor
An unsymmetrical epoxide, such as the one in this compound, presents two potential sites for nucleophilic attack: the terminal (less substituted) carbon and the internal (more substituted) carbon. The choice between these two sites is known as regioselectivity and is critically influenced by the reaction conditions.
-
Basic or Neutral Conditions (SN2-like): Under basic or neutral conditions, steric hindrance is the dominant factor. The nucleophile will preferentially attack the less sterically hindered terminal carbon atom. This is the most common and predictable pathway for strong nucleophiles like organometallics, alkoxides, azides, and thiolates.[7][8]
-
Acidic Conditions (SN1-like character): In the presence of a Brønsted or Lewis acid, the epoxide oxygen is first protonated or coordinated, making it a much better leaving group.[9][10] This weakens the C-O bonds and imparts a partial positive charge (carbocation character) on the carbon atoms. The more substituted carbon can better stabilize this positive charge. Consequently, under acidic conditions, the nucleophile preferentially attacks the more substituted internal carbon atom.[8]
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Application Notes and Protocols: A Comprehensive Guide to the Purification of 3-(oxiran-2-yl)oxolane
Introduction
3-(oxiran-2-yl)oxolane, a bifunctional molecule incorporating both an epoxide and a tetrahydrofuran moiety, is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and specialty polymers. The high reactivity of the epoxide ring, coupled with the versatile solvent properties of the tetrahydrofuran group, makes it a precursor for a diverse range of complex molecular architectures. However, the inherent reactivity of the epoxide group also presents challenges in its purification, as it is susceptible to ring-opening under acidic or basic conditions. Furthermore, residual starting materials, by-products, and solvents from its synthesis can interfere with subsequent reactions and compromise the integrity of the final product.
This comprehensive guide provides detailed, step-by-step protocols for the purification of 3-(oxiran-2-yl)oxolane, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are designed to ensure high purity of the final product while minimizing degradation. This document emphasizes the scientific principles behind each purification step, offering insights into the selection of appropriate techniques and conditions.
Physicochemical Properties and Handling Considerations
A thorough understanding of the physicochemical properties of 3-(oxiran-2-yl)oxolane is paramount for developing an effective purification strategy. While specific experimental data for this compound is not extensively published, its structural components, tetrahydrofuran (oxolane) and an epoxide, provide a strong basis for predicting its behavior.
Predicted Physicochemical Properties of 3-(oxiran-2-yl)oxolane:
| Property | Predicted Value/Characteristic | Rationale and Implications for Purification |
| Molecular Formula | C₆H₁₀O₂ | |
| Molecular Weight | 114.14 g/mol | |
| Appearance | Colorless liquid | Visual inspection can be a preliminary indicator of purity. |
| Boiling Point | Estimated: 150-180 °C at atm. pressure | Due to the presence of two polar functional groups and a higher molecular weight than tetrahydrofuran (b.p. 66 °C), a significantly higher boiling point is expected. This makes vacuum distillation a viable purification method. |
| Solubility | Miscible with water and a wide range of organic solvents (e.g., dichloromethane, ethyl acetate, acetone, methanol).[1][2][3] | High polarity suggests good solubility in polar organic solvents, which is a key consideration for liquid-liquid extraction and chromatography. Its water miscibility may require salting out during aqueous workups. |
| Polarity | High | The two ether linkages make the molecule highly polar, dictating the choice of chromatographic stationary and mobile phases. |
| Stability | Susceptible to ring-opening by acids and bases. Prone to peroxide formation upon storage, similar to other ethers.[1][4][5] | All purification steps should be conducted under neutral pH conditions. Glassware should be clean and free of acidic or basic residues. Storage should be under an inert atmosphere, in a cool, dark place, and potentially with the addition of a stabilizer like BHT. |
Safety Precautions:
-
Handle 3-(oxiran-2-yl)oxolane in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene are recommended), and a lab coat.
-
Epoxides are potential mutagens and should be handled with care.
-
Ethers like tetrahydrofuran can form explosive peroxides upon exposure to air and light.[1][4][5] Test for peroxides before any heating or distillation.
Purification Strategies: A Multi-faceted Approach
The purification of 3-(oxiran-2-yl)oxolane typically involves a multi-step approach to remove a variety of potential impurities. The optimal strategy will depend on the scale of the synthesis and the nature of the impurities present. A general workflow is outlined below.
Caption: General workflow for the purification of 3-(oxiran-2-yl)oxolane.
Protocol 1: Aqueous Workup and Liquid-Liquid Extraction
This initial step is crucial for removing water-soluble impurities, such as salts and some polar starting materials or by-products.
Rationale: Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases.[6][7][8] 3-(oxiran-2-yl)oxolane, being an organic molecule, will preferentially partition into the organic phase, while inorganic salts and highly polar water-soluble impurities will remain in the aqueous phase.
Step-by-Step Protocol:
-
Transfer the crude reaction mixture to a separatory funnel of appropriate size.[9][10]
-
Dilute the mixture with a suitable organic solvent in which the product is highly soluble and which is immiscible with water. Dichloromethane (DCM) or ethyl acetate (EtOAc) are good initial choices. Use a volume roughly equal to the volume of the crude mixture.
-
Add deionized water to the separatory funnel. The volume of water should be approximately equal to the volume of the organic phase.
-
Gently shake the separatory funnel , inverting it several times and periodically venting to release any pressure buildup.[11] Avoid vigorous shaking to prevent the formation of emulsions, which can be problematic with polar compounds.
-
Allow the layers to separate . The organic layer, containing the desired product, will be the bottom layer if using DCM and the top layer if using EtOAc.
-
Drain the aqueous layer and discard it.
-
Wash the organic layer sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acidic impurities.
-
A saturated aqueous solution of sodium chloride (brine). This helps to "salt out" the organic compound from the aqueous phase, reducing its solubility in any remaining water and aiding in the separation of the layers.[11]
-
-
Separate the organic layer and transfer it to a clean Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Add the drying agent until it no longer clumps together.
-
Filter the drying agent and collect the dried organic solution.
-
Remove the solvent under reduced pressure using a rotary evaporator. The temperature of the water bath should be kept low (typically ≤ 40 °C) to avoid any potential degradation of the product.
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating compounds with different polarities.[12][13][14] Given the polar nature of 3-(oxiran-2-yl)oxolane, a normal-phase silica gel chromatography is the recommended approach.
Rationale: This technique relies on the differential partitioning of the components of a mixture between a stationary phase (in this case, polar silica gel) and a mobile phase (a less polar organic solvent or solvent mixture).[15] More polar compounds will have a stronger interaction with the silica gel and will elute more slowly, while less polar compounds will travel down the column more quickly.
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Application Notes and Protocols: 3-(2-Oxiranyl)tetrahydrofuran in Drug Discovery and Synthesis
Introduction: The Strategic Value of Saturated Heterocycles in Medicinal Chemistry
In the intricate landscape of drug design, the conformational rigidity and defined stereochemical presentation of cyclic scaffolds are invaluable assets. Saturated heterocycles, in particular, have emerged as privileged structures capable of positioning key pharmacophoric elements in three-dimensional space to optimize interactions with biological targets. Among these, the tetrahydrofuran (THF) moiety has garnered significant attention due to its favorable physicochemical properties, including metabolic stability and the ability of its ether oxygen to act as a hydrogen bond acceptor.[1][2] This application note focuses on a specific and highly versatile chiral building block, 3-(2-Oxiranyl)tetrahydrofuran , and its strategic application in the synthesis of complex pharmaceutical agents, most notably in the development of potent antiviral drugs.
The inherent strain of the oxirane (epoxide) ring fused to the stable tetrahydrofuran core makes this compound a chemically poised intermediate.[3] The epoxide is susceptible to regioselective and stereospecific ring-opening by a wide array of nucleophiles, providing a direct and efficient route to install diverse functionalities. This feature is particularly exploited in the synthesis of β-amino alcohols, a critical pharmacophore in many protease inhibitors. The defined stereochemistry of the starting material allows for the synthesis of enantiomerically pure drug candidates, a crucial aspect of modern drug development.[4]
Core Application: Synthesis of HIV Protease Inhibitors
The most prominent application of chiral tetrahydrofuran derivatives is in the design of Human Immunodeficiency Virus (HIV) protease inhibitors.[5] The THF ring serves as a P2 ligand, designed to form critical hydrogen bonding and van der Waals interactions with the backbone atoms within the S2 subsite of the HIV-1 protease active site.[6] This "backbone binding" strategy is a cornerstone of designing inhibitors that remain effective against drug-resistant viral strains.[6] Two of the most successful examples are Darunavir and Amprenavir (and its prodrug, Fosamprenavir ).
Darunavir and the bis-Tetrahydrofuran (bis-THF) Moiety
Darunavir contains a stereochemically complex bicyclic side chain, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, often referred to as the bis-THF ligand.[7] The synthesis of this key intermediate is a significant part of the overall cost of manufacturing Darunavir.[8] While numerous synthetic routes to this fragment exist, a retrosynthetic analysis highlights how a precursor like this compound could be a crucial starting point for constructing one of the fused rings and introducing the necessary hydroxyl functionality with the correct stereochemistry. The general strategy involves the intramolecular cyclization of a suitably functionalized tetrahydrofuran derivative, which can be accessed through the ring-opening of an oxiranyl-THF precursor.
Experimental Protocols and Methodologies
The following protocols are representative of the key chemical transformations involving this compound and are based on established synthetic strategies for related compounds. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: Nucleophilic Ring-Opening of this compound with an Amine
This protocol describes a general procedure for the regioselective ring-opening of the epoxide with an amine, a key step in the synthesis of the core structure of many protease inhibitors. The reaction of an epoxide with isobutylamine, for instance, is a foundational step in the synthesis of precursors to Amprenavir and related compounds.[4]
Objective: To synthesize a β-amino alcohol by reacting this compound with a primary amine.
Reaction Scheme:
A representative reaction scheme for the nucleophilic ring-opening of this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound (chiral) | ≥95% | Commercial |
| Isobutylamine | Reagent grade, ≥99% | Commercial |
| Isopropanol (anhydrous) | ACS Grade | Commercial |
| Ethyl acetate | ACS Grade | Commercial |
| Saturated aq. NaHCO₃ solution | - | Lab prepared |
| Anhydrous Na₂SO₄ | ACS Grade | Commercial |
| Round-bottom flask | - | Standard labware |
| Magnetic stirrer and stir bar | - | Standard labware |
| Condenser | - | Standard labware |
| Rotary evaporator | - | Standard labware |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equivalent).
-
Solvent and Reagent Addition: Add anhydrous isopropanol to dissolve the starting material (concentration can be optimized, e.g., 0.5 M). To this solution, add isobutylamine (2.0-5.0 equivalents).
-
Reaction: Stir the reaction mixture at a moderately elevated temperature (e.g., 50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess amine.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine) to afford the pure β-amino alcohol.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality and Experimental Insights:
-
The use of excess amine drives the reaction to completion.
-
The reaction is typically regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide.
-
The stereochemistry at the tetrahydrofuran ring is preserved, and the ring-opening of the epoxide occurs with inversion of configuration at the site of nucleophilic attack, which is a hallmark of Sₙ2 reactions.[9]
Protocol 2: Synthesis of a Key Precursor for Fosamprenavir
Fosamprenavir, a prodrug of amprenavir, contains a (3S)-tetrahydrofuran-3-yl carbamate moiety.[10] The chiral (S)-3-hydroxytetrahydrofuran is a critical intermediate for introducing this group. While not a direct reaction of this compound, this building block can be readily converted to 3-hydroxytetrahydrofuran through a two-step process: nucleophilic opening of the epoxide with a hydride source (e.g., LiAlH₄) to give a primary alcohol, followed by oxidation and reduction or other functional group manipulations. A more direct application involves activating the 3-hydroxy group for coupling.
Workflow for Fosamprenavir Precursor Synthesis:
Workflow for incorporating the THF moiety into an Amprenavir precursor.
This workflow illustrates the activation of (S)-3-hydroxytetrahydrofuran (which can be derived from this compound) and its subsequent coupling to form the carbamate linkage in amprenavir.[4][11]
Summary of Applications and Potential
The utility of this compound is primarily centered on its role as a versatile chiral building block.
| Application Area | Drug Class / Example | Key Transformation | Rationale for Use |
| Antiviral | HIV Protease Inhibitors (e.g., Darunavir, Amprenavir) | Nucleophilic ring-opening of the epoxide, cyclization | Provides the stereochemically defined tetrahydrofuran or bis-tetrahydrofuran P2 ligand.[6][7] |
| Antiviral | Hepatitis C Virus (HCV) Inhibitors | Introduction of β-amino alcohol pharmacophore | The tetrahydrofuran ring can serve as a metabolically stable, conformationally constrained scaffold. |
| Oncology | Spliceosome Inhibitors (e.g., analogs of FR901464) | Epoxide ring-opening and functionalization | The tetrahydrofuran-epoxide motif is a key pharmacophore for covalent binding to the spliceosome.[12] |
| General Synthesis | Chiral Ligands, Natural Product Synthesis | Stereospecific introduction of functionalities | Access to a variety of chiral 1,2-difunctionalized motifs attached to a stable heterocyclic core.[2] |
Conclusion
This compound is a high-value chiral intermediate in drug discovery and synthesis. Its pre-defined stereochemistry and the reactive epoxide handle allow for the efficient and stereocontrolled introduction of complex functionalities. The successful application of this and related building blocks in the synthesis of blockbuster drugs like Darunavir underscores the power of leveraging such strategic synthons. The protocols and insights provided herein aim to equip researchers with the foundational knowledge to effectively utilize this compound in their own synthetic campaigns, paving the way for the discovery of new and improved therapeutic agents.
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Sevenich, A., Liu, G.-Q., Arduengo, A.J., Gupton, B.F., Opatz, T. Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. J. Org. Chem. 2017;82:1218–1223. Available from: [Link]
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Ghosh, A.K., Lee, D., Sharma, A., Johnson, M.E., Ghosh, A.K., Wang, Y.-F., Agniswamy, J., Amano, M., Hattori, S.-i., Weber, I.T., Mitsuya, H. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Organic & Biomolecular Chemistry. Available from: [Link]
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Surleraux, D.L.N.G., et al. Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. ACS Omega. 2017;2(9):5715-5722. Available from: [Link]
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Ghosh, A.K. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. OSTI.GOV. 2024. Available from: [Link]
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Powner, M.W., et al. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. J. Org. Chem. 2012;77(17):7495-7506. Available from: [Link]
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Ghosh, A.K. DESIGN AND SYNTHESIS OF POTENT HIV-1 PROTEASE INHIBITORS AND ENANTIOSELECTIVE SYNTHESIS OF ANTIDIABETIC AGENT, CARAMBOLAFLAVONE. Purdue University Graduate School, 2024. Available from: [Link]
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Ghosh, A.K., et al. Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Semantic Scholar. 2021. Available from: [Link]
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Surleraux, D.L.N.G., et al. Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Semantic Scholar. 2017. Available from: [Link]
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Ghosh, A.K., et al. Stereoselective and Efficient Synthesis of (3 R ,3a S ,6a R )-Hexahydrofuro[2,3- b ]furan-3-ol. ResearchGate. 2025. Available from: [Link]
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Solovyev, A., Lacôte, E., Curran, D.P. Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate. Dalton Transactions. 2013;42(3):843-851. Available from: [Link]
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Cationic Ring-Opening Polymerization of Tetrahydrofuran Derivatives: A Guide for Researchers and Drug Development Professionals
This document provides a comprehensive guide to the cationic ring-opening polymerization (CROP) of tetrahydrofuran (THF) and its derivatives. It is intended for researchers, scientists, and drug development professionals who are interested in synthesizing and utilizing polytetrahydrofuran (PTHF)-based materials. This guide covers the fundamental principles of CROP, detailed experimental protocols, and potential applications, with a particular focus on the biomedical field.
Theoretical Background: Understanding the Mechanism of Cationic Ring-Opening Polymerization
The CROP of tetrahydrofuran is a chain-growth polymerization that proceeds via a cationic mechanism. The process is initiated by strong electrophiles, such as protic acids or Lewis acids, which activate the monomer.[1][2] The active species in this polymerization is a tertiary oxonium ion, which is relatively stable and allows for a "living" polymerization process under specific conditions.[3] A living polymerization is characterized by the absence of chain termination and transfer reactions, enabling precise control over the polymer's molecular weight and architecture.[4]
The polymerization of THF is a reversible process, and the propagation and depropagation reactions are in equilibrium.[5] The ceiling temperature (Tc) for the polymerization of bulk THF is approximately 84°C; above this temperature, the polymerization is not thermodynamically favorable.[5]
The initiation step involves the formation of a tertiary oxonium ion. For instance, when using a protic acid like 12-tungstophosphoric acid (H₃PW₁₂O₄₀), a proton adds to the oxygen atom of the THF ring.[1][6] In the presence of a co-initiator like acetic anhydride, the protonated anhydride can also act as the initiating species.[1] The propagation step involves the nucleophilic attack of a THF monomer on the electrophilic carbon atom adjacent to the oxonium ion, leading to the opening of the ring and the extension of the polymer chain.[7]
Termination and chain transfer reactions can occur, particularly in the presence of nucleophilic impurities such as water.[3] Water can act as a chain transfer agent, leading to the formation of hydroxyl-terminated PTHF chains.[3] To achieve a living polymerization and synthesize well-defined polymers, it is crucial to conduct the reaction under anhydrous conditions and with highly purified reagents.[4]
Experimental Protocols: A Step-by-Step Guide
Materials and Reagent Purification
The success of CROP of THF is highly dependent on the purity of the monomer, initiator, and solvent. The following purification procedures are recommended:
-
Tetrahydrofuran (Monomer): THF should be dried and distilled prior to use. A common procedure involves refluxing over sodium/benzophenone until a persistent blue or purple color is obtained, followed by distillation under an inert atmosphere (e.g., argon or nitrogen).
-
Initiator Systems: The choice of initiator is critical for controlling the polymerization.
-
Protic Acids: Strong acids like trifluoromethanesulfonic acid (triflic acid) or heteropolyacids such as 12-tungstophosphoric acid can be used.[1][4] These should be handled with care in a fume hood due to their corrosive nature.
-
Lewis Acids: Lewis acids like boron trifluoride etherate (BF₃·OEt₂) or aluminum and gallium tristriflates are effective catalysts.[8] They are typically used in combination with a co-initiator.
-
Pre-formed Initiators: Difunctional initiators can be synthesized to produce block copolymers.[9]
-
-
Solvents: While bulk polymerization is common, solvents like dichloromethane or nitromethane can be used.[10] Solvents must be rigorously dried and distilled before use.
General Polymerization Procedure
The following is a general protocol for the CROP of THF. Specific conditions may need to be optimized depending on the desired polymer characteristics.
Experimental Workflow Diagram
Caption: Experimental workflow for the cationic ring-opening polymerization of THF.
Step-by-Step Protocol:
-
Glassware Preparation: All glassware should be thoroughly dried in an oven at >120°C overnight and assembled hot under a stream of inert gas.
-
Reaction Setup: A reaction flask equipped with a magnetic stirrer and an inert gas inlet is charged with the purified solvent (if any) and THF monomer via syringe.
-
Initiation: The initiator is added to the reaction mixture at the desired temperature. For example, when using 12-tungstophosphoric acid with acetic anhydride, the catalyst is added to the THF/acetic anhydride mixture.[1] The reaction is typically carried out at temperatures ranging from 0°C to room temperature.[1][2]
-
Polymerization: The reaction is allowed to proceed for a predetermined time, which can range from a few hours to several days, depending on the initiator system and desired molecular weight.[1]
-
Termination: The polymerization is terminated by the addition of a nucleophile, such as methanol or water. This step quenches the active cationic species.
-
Isolation and Purification: The polymer is typically isolated by precipitation into a non-solvent, such as water or methanol. The precipitated polymer is then filtered, washed, and dried under vacuum to a constant weight.
Characterization of Polytetrahydrofuran
The synthesized PTHF should be characterized to determine its molecular weight, molecular weight distribution, and chemical structure.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A narrow PDI (close to 1.0) is indicative of a living polymerization.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the PTHF and to determine the end-group functionality.[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups of PTHF, such as the C-O-C ether linkages.[11]
Table 1: Typical Reaction Conditions and Polymer Properties
| Initiator System | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI | Reference |
| H₃PW₁₂O₄₀ / Acetic Anhydride | Varies | 20 | 1.5 | 1,360 - 4,535 | - | [6] |
| Triflic Anhydride | Varies | 0 - 25 | - | Controlled | Narrow | [13] |
| RE(OTf)₃ / Epoxide | Varies | 25 | Varies | Controlled | Narrow | [14] |
Applications in Drug Development and Biomedical Fields
Polytetrahydrofuran and its derivatives possess several properties that make them attractive for biomedical applications, including biocompatibility, flexibility, and tunable properties.[15][16]
Drug Delivery Systems
PTHF can be used to formulate stable microspheres or nanoparticles for encapsulating and releasing various drugs.[15] Its biocompatibility and low toxicity are advantageous for creating safe and effective drug delivery systems.[15] For instance, thermogelling poly(carbonate urethane) systems incorporating PTHF have been developed for the sustained release of chemotherapeutic drugs like doxorubicin.[17]
Synthesis of Block Copolymers for Biomedical Applications
The living nature of THF CROP allows for the synthesis of well-defined block copolymers with unique architectures and functionalities.[18][19] These block copolymers can self-assemble into various nanostructures, such as micelles and vesicles, which are promising for targeted drug delivery and bioimaging.[16] For example, block copolymers of PTHF and other polymers like poly(methyl methacrylate) can be synthesized by combining living cationic polymerization with other controlled polymerization techniques.[13][20]
Mechanism of Block Copolymer Synthesis via Living CROP
Caption: Synthesis of a block copolymer using a living PTHF macroinitiator.
Biomaterials and Tissue Engineering
The elastomeric properties of PTHF make it a suitable material for soft tissue engineering applications.[16] PTHF-based polyurethanes are known for their excellent mechanical properties, including high flexibility and tear strength, which are desirable for creating scaffolds and implants.[21][22]
Troubleshooting and Expert Insights
-
Broad Molecular Weight Distribution: A broad PDI often indicates the presence of chain transfer or termination reactions. Ensure all reagents and glassware are scrupulously dry. The addition of a proton trap, such as 2,6-di-tert-butylpyridine, can sometimes mitigate side reactions.
-
Low Monomer Conversion: Incomplete conversion may be due to the reversible nature of the polymerization. Lowering the reaction temperature can shift the equilibrium towards the polymer. Alternatively, the initiator system may not be efficient enough.
-
Inconsistent Results: Reproducibility issues often stem from variations in reagent purity. It is advisable to purify a large batch of monomer and solvent to be used across a series of experiments.
Conclusion
The cationic ring-opening polymerization of tetrahydrofuran and its derivatives is a powerful technique for synthesizing a wide range of well-defined polymers with applications in drug development and biomedical engineering. By carefully controlling the reaction conditions and utilizing purified reagents, researchers can achieve living polymerization, enabling the synthesis of polymers with precise molecular weights, narrow molecular weight distributions, and complex architectures. The versatility of PTHF and its copolymers makes them promising materials for advancing the fields of drug delivery, tissue engineering, and beyond.
References
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Aouissi, A., Al-Deyab, S. S., & Al-Shahri, H. (2010). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. Molecules, 15(3), 1398–1407. [Link]
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Moumen, A., Hattab, Z., Belhocine, Y., Guerfi, K., & Rebbani, N. (Year). Mechanism of THF ring opening followed by polymerization. ResearchGate. [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of Poly(tetrahydrofuran) Triol. Retrieved from [Link]
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Takeuchi, D., Ohta, K., & Kimura, Y. (n.d.). Living cationic polymerization of THF and successive living radical polymerization of vinyl monomers. ResearchGate. [Link]
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Aouissi, A., Al-Deyab, S. S., & Al-Shahri, H. (2010). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. ResearchGate. [Link]
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A Review on the Synthesis and Characterization of Polytetrahydrofuran Polyethyleneglycol (TPEG) Block Copolymer Binder. (2024). ResearchGate. [Link]
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Penczek, S., Kubisa, P., & Matyjaszewski, K. (1985). The mechanism of polymerization of tetrahydrofuran. ResearchGate. [Link]
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Grokipedia. (n.d.). Polytetrahydrofuran. Retrieved from [Link]
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Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymerization Methods. (n.d.). PMC. [Link]
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First-order kinetic plots of ROP of THF at 25 C catalyzed by RE(OTf)3... (n.d.). ResearchGate. [Link]
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Active Chain End (ACE) polymerization of tetrahydrofuran (THF). (n.d.). ResearchGate. [Link]
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Synthesis and Properties of Side-Chain Functionalized Polytetrahydrofuran Derivatives via the Blue-Light Photocatalytic Thiol-Ene Reaction. (2019). MDPI. [Link]
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The cationic ring-opening polymerization of tetrahydrofuran with 12-tungstophosphoric acid. (2010). Europe PMC. [Link]
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Wikipedia. (n.d.). Living cationic polymerization. Retrieved from [Link]
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Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]
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Monomer-Polymer and Dajac. (n.d.). The Role of Tetrahydrofuran in Polymer Synthesis and Coatings. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
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Synthesis of Block Copolymers by Mechanistic Transformation from Reversible Complexation Mediated Living Radical Polymerization to the Photoinduced Radical Oxidation/Addition/Deactivation Process. (2022). ACS Macro Letters. [Link]
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Roan, J., Siddiqi, Z., & Abel, B. (2023). Controlled Cationic Polymerization of Tetrahydrofuran using a Squaramidinium Hydrogen-Bond Donor Catalyst. ChemRxiv. [Link]
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Unexpected Periodicity in Cationic Group 5 Initiators for the Ring-Opening Polymerization of Lactones. (n.d.). Inorganic Chemistry. [Link]
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Poly(carbonate urethane)-Based Thermogels with Enhanced Drug Release Efficacy for Chemotherapeutic Applications. (2018). PMC. [Link]
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BTC Europe. (2024). Polytetrahydrofuran (PolyTHF) Versatile Performance for a Dynamic World! Retrieved from [Link]
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Functional End Groups in Polytetrahydrofuran. (2013). University of Groningen research portal. [Link]
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Application Notes & Protocols: A Scientist's Guide to Grafting 3-(2-Oxiranyl)tetrahydrofuran onto Polymer Backbones
Abstract
The strategic modification of polymers via grafting is a cornerstone of modern materials science, enabling the creation of novel materials with precisely tuned properties for advanced applications. This guide provides an in-depth exploration of grafting 3-(2-Oxiranyl)tetrahydrofuran—a versatile monomer featuring a reactive epoxide ring and a flexible, hydrophilic tetrahydrofuran moiety—onto various polymer backbones. We delve into the underlying reaction mechanisms, offer detailed, field-tested protocols for grafting onto hydroxyl and amine-rich polymers, and present a comprehensive suite of characterization techniques to validate success. These methodologies are designed for researchers, chemists, and drug development professionals seeking to develop next-generation biomaterials, drug delivery vehicles, and functional surfaces.
Strategic Imperatives: Why Graft this compound?
The functionalization of commodity or biocompatible polymers is a highly effective strategy to impart new functionalities without developing entirely new polymer systems. The choice of this compound as the grafting monomer is deliberate and strategic for several reasons:
-
Reactive Handle: The oxirane (epoxide) ring is a highly strained three-membered ether susceptible to nucleophilic attack, enabling a robust and efficient ring-opening reaction. This serves as the chemical "latch" for covalent attachment to the polymer backbone.
-
Enhanced Hydrophilicity & Flexibility: The tetrahydrofuran (THF) group is structurally analogous to the repeating unit of polytetrahydrofuran (PTHF), a polymer known for its flexibility, low glass transition temperature, and biocompatibility.[1][2] Grafting this moiety can increase the hydrophilicity and chain mobility of the parent polymer.
-
Post-Grafting Functionalization: The ring-opening of the epoxide generates a secondary hydroxyl group. This newly formed -OH group serves as an additional site for subsequent modifications, allowing for the attachment of targeting ligands, drugs, or cross-linking agents.
This combination of a reliable grafting point and desirable physicochemical properties makes this compound an ideal candidate for modifying polymers for sophisticated applications, particularly in the biomedical field.[3][4]
The Chemistry of Attachment: Mechanisms and Considerations
The core of the grafting process is the nucleophilic ring-opening of the epoxide on the this compound monomer. This reaction is initiated by functional groups present on the polymer backbone, such as hydroxyl (-OH), amine (-NH2), or carboxyl (-COOH) groups. The success of the grafting reaction hinges on several key factors.
The "Grafting From" Approach
Our protocols utilize the "grafting from" (or more accurately, "grafting onto" with a monomer) strategy, where individual monomer units are directly attached to the main polymer chain.[5][6][7] This is distinct from polymerizing the monomer first and then attaching the resulting chain. This single-monomer addition approach provides excellent control over the grafting density.
Selection of the Polymer Backbone
The choice of the main polymer chain is dictated by two criteria: the presence of nucleophilic functional groups and the desired properties of the final conjugate.
-
Hydroxyl-Rich Backbones: Polymers like polyvinyl alcohol (PVA), cellulose derivatives, and dextran are excellent candidates. Their hydroxyl groups can act as nucleophiles, especially when activated.
-
Amine-Containing Backbones: Chitosan, polylysine, and polyethyleneimine (PEI) possess primary or secondary amines that are potent nucleophiles, often allowing the reaction to proceed under milder conditions than their hydroxyl counterparts.
-
Carboxylic Acid Backbones: Polymers such as poly(acrylic acid) can also be used, where the carboxylate anion acts as the nucleophile.
The Role of Catalysis
While some highly nucleophilic groups (like primary amines) can open the epoxide ring without assistance, catalysis is often required to achieve efficient grafting, particularly for less reactive groups like hydroxyls.
-
Acid Catalysis: Lewis acids (e.g., BF₃·OEt₂) or Brønsted acids activate the epoxide by protonating the oxygen atom, making the ring's carbons more electrophilic and thus more susceptible to attack by the polymer's nucleophiles.[8][9][10][11] Care must be taken to avoid acid-catalyzed homopolymerization of the epoxide monomer.
-
Base Catalysis: A strong base (e.g., sodium hydride, NaH) can deprotonate the hydroxyl or carboxyl groups on the polymer backbone, converting them into more potent alkoxide or carboxylate nucleophiles, which then readily attack the epoxide ring.
The general reaction mechanism is visualized below.
Figure 1: General mechanism for grafting via epoxide ring-opening. A nucleophilic group (-NuH) on the polymer backbone, often activated by a catalyst, attacks the electrophilic carbon of the oxirane ring on the monomer, resulting in a stable, covalently grafted side chain.
Field-Tested Protocols
The following protocols are designed to be robust and adaptable. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).
Protocol 1: Base-Catalyzed Grafting onto a Hydroxyl-Rich Polymer (e.g., Polyvinyl Alcohol)
This protocol is effective for polymers where hydroxyl groups can be deprotonated to form potent alkoxide nucleophiles.
Materials & Reagents
| Reagent/Material | Specification | Supplier Example |
|---|---|---|
| Polyvinyl Alcohol (PVA) | 87-89% hydrolyzed, Mw 30-70 kDa | Sigma-Aldrich |
| This compound | ≥97% | TCI America |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Acros Organics |
| Anhydrous Dimethyl Sulfoxide (DMSO) | ≥99.9%, anhydrous | MilliporeSigma |
| Anhydrous Diethyl Ether | ≥99.0%, anhydrous | Fisher Scientific |
| Methanol | ACS Grade | VWR |
| Dialysis Tubing | MWCO 12-14 kDa | Spectrum Labs |
Step-by-Step Methodology
-
Polymer Preparation: Dissolve 1.0 g of PVA in 50 mL of anhydrous DMSO in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and condenser. Heat to 80°C under a gentle stream of nitrogen for 2-3 hours until a clear, homogeneous solution is obtained. Allow the solution to cool to room temperature.
-
Activation of Backbone: While stirring under a positive pressure of nitrogen, carefully add 0.1 g of sodium hydride (60% dispersion) to the PVA solution. Caution: NaH reacts violently with water and generates flammable hydrogen gas. The solution may become more viscous and slightly yellow. Allow the mixture to stir for 1 hour at room temperature to ensure complete deprotonation of the hydroxyl groups.
-
Grafting Reaction: Using a syringe, slowly add 0.5 g of this compound to the reaction mixture. Heat the flask to 60°C and allow the reaction to proceed for 24 hours under nitrogen.
-
Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add 5 mL of methanol dropwise to quench any unreacted NaH.
-
Purification - Precipitation: Pour the reaction mixture into 500 mL of vigorously stirring anhydrous diethyl ether. A white precipitate of the grafted polymer will form. Allow the precipitate to settle, then decant the supernatant.
-
Purification - Washing: Wash the precipitate twice more by re-suspending it in 100 mL of diethyl ether, stirring for 15 minutes, and collecting the solid by filtration or centrifugation.
-
Purification - Dialysis: Re-dissolve the crude polymer in 50 mL of deionized water. Transfer the solution to a dialysis tube (MWCO 12-14 kDa) and dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted monomer, DMSO, and salts.
-
Final Product Recovery: Freeze the purified polymer solution and lyophilize (freeze-dry) to obtain a white, fluffy solid. Store the final product in a desiccator.
Protocol 2: Grafting onto an Amine-Containing Polymer (e.g., Chitosan)
This protocol leverages the intrinsic nucleophilicity of amine groups. It avoids harsh bases and relies on controlling solubility and pH.
Materials & Reagents
| Reagent/Material | Specification | Supplier Example |
|---|---|---|
| Chitosan | Low molecular weight, 75-85% deacetylated | Sigma-Aldrich |
| This compound | ≥97% | TCI America |
| Acetic Acid | Glacial, ACS Grade | Fisher Scientific |
| Isopropanol | ACS Grade | VWR |
| Acetone | ACS Grade | VWR |
| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | EMD Millipore |
| Dialysis Tubing | MWCO 12-14 kDa | Spectrum Labs |
Step-by-Step Methodology
-
Polymer Preparation: Disperse 1.0 g of low molecular weight chitosan in 100 mL of deionized water. Add 1 mL of glacial acetic acid and stir at room temperature until the chitosan is fully dissolved (approx. 2-4 hours). This protonates the amine groups, rendering the polymer soluble.
-
Reaction Setup: Transfer the solution to a 250 mL round-bottom flask with a magnetic stirrer. Add 25 mL of isopropanol to the solution to improve the solubility of the incoming epoxide monomer.
-
Grafting Reaction: Add 0.6 g of this compound to the chitosan solution. Seal the flask and heat to 70°C. Stir for 48 hours. The primary amine groups will directly attack the epoxide ring.
-
Purification - Neutralization & Precipitation: Cool the reaction mixture to room temperature. Adjust the pH to ~9.0 by adding 1 M NaOH solution dropwise while stirring. The grafted chitosan will precipitate out of the solution as a pale-yellow solid.
-
Purification - Washing: Collect the precipitate by centrifugation (4000 rpm, 10 min). Re-suspend the solid in 100 mL of a 1:1 water/acetone mixture and stir for 30 minutes. Centrifuge again and discard the supernatant. Repeat this washing step twice more to remove unreacted starting materials and salts.
-
Purification - Dialysis (Optional but Recommended): For the highest purity, re-dissolve the washed precipitate in a dilute acetic acid solution (0.1 M) and dialyze against deionized water for 48 hours as described in Protocol 1, Step 7.
-
Final Product Recovery: Lyophilize the purified product from the aqueous dispersion (if dialyzed) or dry the washed precipitate under vacuum at 40°C for 24 hours. Store in a desiccator.
Validation & Characterization: Confirming Success
Thorough characterization is essential to confirm covalent grafting and determine the extent of modification.[12][13] The following workflow provides a comprehensive validation strategy.
Figure 2: A typical experimental workflow for the synthesis and subsequent characterization of the grafted polymer, moving from qualitative checks to quantitative validation.
Characterization Data Interpretation
| Technique | Purpose | Expected Result for Successful Grafting |
| FTIR Spectroscopy | Qualitative confirmation of reaction. | Disappearance or significant reduction of the characteristic epoxide C-O-C stretching peak (approx. 850-950 cm⁻¹). Appearance of a broad O-H stretch (approx. 3400 cm⁻¹) from the newly formed hydroxyl group and new C-O ether stretches. |
| ¹H NMR Spectroscopy | Definitive structural confirmation and quantification. | Appearance of new proton signals corresponding to the THF ring (approx. 1.5-2.0 ppm and 3.5-4.0 ppm) and the methine/methylene protons of the opened epoxide ring. The degree of substitution can be calculated by comparing the integral of a characteristic polymer backbone peak to a new peak from the grafted moiety. |
| GPC/SEC | Confirm increase in polymer size. | A clear shift of the elution peak to a shorter retention time (higher molecular weight) compared to the original polymer backbone. The peak should remain relatively monomodal, indicating no significant degradation of the backbone.[14] |
| DSC/TGA | Assess changes in thermal properties. | A shift in the glass transition temperature (Tg) or melting point (Tm) of the polymer. The thermal decomposition profile (TGA curve) may also change, indicating altered thermal stability. |
Applications in Research and Drug Development
The successful grafting of this compound opens a gateway to numerous high-value applications. The resulting graft copolymers often exhibit amphiphilic properties, making them ideal for self-assembly into drug delivery vehicles.[15]
Figure 3: The relationship between the grafted polymer, its emergent properties, and potential high-value applications in the biomedical and pharmaceutical fields.
-
Drug Delivery Systems: By grafting onto a hydrophobic backbone, an amphiphilic copolymer can be created that self-assembles in aqueous media to form core-shell nanoparticles. The hydrophobic core can encapsulate poorly water-soluble drugs, while the hydrophilic grafted shell provides stability and biocompatibility in circulation.[16]
-
Tissue Engineering: The introduction of flexible, hydrophilic side chains can significantly alter the swelling behavior and mechanical properties of polymers. The pendant hydroxyl groups generated during grafting can be used as sites for cross-linking to form robust hydrogels for use as scaffolds in tissue regeneration.
-
Biomaterials and Coatings: These modified polymers can be used to coat medical devices, improving their biocompatibility and reducing non-specific protein adsorption.
References
- Benchchem. (2025). Grafting 1,2-Epoxydecane onto Polymer Backbones: Application Notes and Protocols for Researchers. Benchchem.
- Acebo, C., et al. (n.d.).
- Acebo, C., et al. (2025). Influence of Tetrahydrofuran on Epoxy−Amine Polymerization.
- Zhang, Y., et al. (2019).
- Sun, J., et al. (2013). Highly Efficient “Grafting onto” a Polypeptide Backbone by “Click Chemistry”. PMC - NIH.
- Hernández-Ortiz, J. C., et al. (n.d.). A Review on the Synthesis, Characterization, and Modeling of Polymer Grafting. MDPI.
- Aouissi, A., et al. (n.d.). Mechanism of THF ring opening followed by polymerization.
- Hernández-Ortiz, J. C., et al. (n.d.). A Review on the Synthesis, Characterization, and Modeling of Polymer Grafting. MDPI.
- Caroli, C., et al. (2013). Functional End Groups in Polytetrahydrofuran. University of Groningen research portal.
- Aouissi, A., et al. (n.d.). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. OUCI.
- Paul, A., et al. (n.d.). Conducting Polymer Grafting: Recent and Key Developments. MDPI.
- Yadav, M., et al. (n.d.). Polymer Grafting and its chemical reactions. PMC - NIH.
- Aouissi, A., et al. (2025). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid.
- Nyamweya, N. (2021). Applications of Polymer Blends in Drug Delivery.
- Meghabar, R., et al. (n.d.). Cationic ring-opening copolymerization of propylene oxide with tetrahydrofuran by acid exchanged montmorillonite clay. Der Pharma Chemica.
- Singh, B., et al. (n.d.).
- Aouissi, A., et al. (2010). The cationic ring-opening polymerization of tetrahydrofuran with 12-tungstophosphoric acid. Molecules.
- Kumar, P., & Singh, P. (n.d.).
- Zhang, Q. (n.d.). Synthesis, Characterization and Application of Polymer-Grafted Nanoparticles. Scholar Commons.
- Ho, M., et al. (n.d.). Polymers for Drug Delivery Systems. PMC - PubMed Central.
- Fares, H. (n.d.). Special Issue : Polymers and Their Role in Drug Delivery, 3rd Edition. MDPI.
- Chemistry For Everyone. (2025). How Does Grafting Work In Copolymers? YouTube.
- Moridian, M., et al. (2025). Drug delivery and tissue engineering applications of polyanhydrides: Current development and challenges. Micro Nano Bio Aspects.
- Aouissi, A., et al. (n.d.). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. PMC - NIH.
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- 2. research.rug.nl [research.rug.nl]
- 3. saspublishers.com [saspublishers.com]
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- 11. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Highly Efficient “Grafting onto” a Polypeptide Backbone by “Click Chemistry” - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. scholarcommons.sc.edu [scholarcommons.sc.edu]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 3-(2-Oxiranyl)tetrahydrofuran
Welcome to the technical support center for the synthesis of 3-(2-Oxiranyl)tetrahydrofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable epoxide intermediate.
Introduction to the Synthesis
The synthesis of this compound is a critical process for accessing a versatile building block in medicinal chemistry and materials science. The most common and efficient route involves the epoxidation of 3-vinyltetrahydrofuran. This guide will focus on optimizing the reaction conditions for this transformation, addressing potential challenges, and ensuring the synthesis of a high-purity final product.
The overall synthetic strategy involves two key stages: the synthesis of the starting material, 3-vinyltetrahydrofuran, followed by its epoxidation.
DOT Script of the Overall Synthetic Strategy
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 3-Vinyltetrahydrofuran (Starting Material)
A common precursor for the target epoxide is 3-vinyltetrahydrofuran. A reliable method for its synthesis is the Wittig reaction, which converts an aldehyde or ketone into an alkene.[1][2][3] In this case, 3-tetrahydrofurancarboxaldehyde is reacted with a phosphonium ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), to yield 3-vinyltetrahydrofuran.
Troubleshooting the Wittig Reaction
Q1: My Wittig reaction to synthesize 3-vinyltetrahydrofuran is giving a low yield. What are the possible causes and solutions?
A1: Low yields in the Wittig reaction can stem from several factors. Here's a systematic approach to troubleshooting:
-
Ylide Formation: The initial step of generating the phosphonium ylide is critical.
-
Base Strength: Ensure you are using a sufficiently strong base to deprotonate the phosphonium salt. For non-stabilized ylides like methylenetriphenylphosphorane, strong bases such as n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required.[3]
-
Anhydrous Conditions: The ylide is highly reactive and will be quenched by protic solvents like water or alcohols. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction with the Aldehyde:
-
Steric Hindrance: While 3-tetrahydrofurancarboxaldehyde is not exceptionally hindered, ensure the reaction temperature and time are optimized. For sterically hindered ketones, longer reaction times or higher temperatures may be necessary.[1]
-
Side Reactions: Aldehydes can undergo self-condensation (aldol reaction) under basic conditions. Add the aldehyde slowly to the pre-formed ylide solution at a low temperature (e.g., -78 °C or 0 °C) to minimize this side reaction.
-
-
Work-up and Purification:
-
Byproduct Removal: The Wittig reaction produces triphenylphosphine oxide as a significant byproduct, which can sometimes complicate purification. This byproduct is generally non-polar and can often be removed by crystallization or column chromatography.
-
Q2: How can I confirm the successful synthesis of 3-vinyltetrahydrofuran?
A2: Spectroscopic methods are essential for characterizing the product:
-
¹H NMR: Look for the characteristic signals of the vinyl group: a multiplet for the methine proton (-CH=) typically between 5.5 and 6.0 ppm, and two distinct signals for the terminal vinyl protons (=CH₂) between 4.8 and 5.2 ppm. The protons on the tetrahydrofuran ring will appear further upfield.
-
¹³C NMR: The vinyl carbons will have distinct shifts, typically around 140 ppm for the substituted carbon and around 115 ppm for the terminal CH₂ carbon.
-
IR Spectroscopy: A key feature is the C=C stretching vibration of the alkene, which usually appears around 1640 cm⁻¹.
Part 2: Epoxidation of 3-Vinyltetrahydrofuran
The epoxidation of the vinyl group of 3-vinyltetrahydrofuran yields the desired this compound. Common epoxidizing agents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂), often in the presence of a catalyst.[4][5]
Experimental Protocol: Epoxidation with m-CPBA
A general procedure for the epoxidation of an alkene using m-CPBA is as follows:
-
Dissolve 3-vinyltetrahydrofuran in a suitable aprotic solvent, such as dichloromethane (DCM) or chloroform.
-
Cool the solution in an ice bath (0 °C).
-
Add a solution of m-CPBA (typically 1.1 to 1.5 equivalents) in the same solvent dropwise to the cooled solution of the alkene.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the excess peroxy acid by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate or sodium sulfite.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the meta-chlorobenzoic acid byproduct, followed by a brine wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Script of the Epoxidation Workflow
Caption: Step-by-step workflow for the epoxidation of 3-vinyltetrahydrofuran using m-CPBA.
Troubleshooting the Epoxidation Reaction
Q3: My epoxidation reaction is incomplete, even after a long reaction time. What should I do?
A3: Incomplete conversion can be due to several factors:
-
Purity and Stoichiometry of m-CPBA: m-CPBA can degrade over time. Use freshly purchased or properly stored m-CPBA. It's also common practice to use a slight excess (1.1-1.5 equivalents) to drive the reaction to completion.
-
Reaction Temperature: While the reaction is typically initiated at 0 °C to control exothermicity, it can be allowed to slowly warm to room temperature to ensure completion.
-
Solvent Choice: Ensure the solvent is anhydrous and inert. Dichloromethane and chloroform are common choices.
Q4: I am observing significant side products in my reaction mixture. What are they and how can I avoid them?
A4: The most common side reaction is the acid-catalyzed ring-opening of the newly formed epoxide. The meta-chlorobenzoic acid byproduct from m-CPBA can catalyze this reaction, leading to the formation of a diol or other rearranged products.
-
Buffering the Reaction: To prevent acid-catalyzed side reactions, a buffer such as sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄) can be added to the reaction mixture.
-
Controlling Temperature: Keeping the reaction temperature low can also help to minimize these side reactions.
-
Prompt Work-up: Once the reaction is complete, a timely work-up to remove the acidic byproduct is crucial.
Q5: How do I properly purify the final product, this compound?
A5: Purification is typically achieved by flash column chromatography on silica gel.
-
Solvent System: A non-polar to moderately polar solvent system, such as a gradient of ethyl acetate in hexanes, is generally effective. The optimal solvent system should be determined by TLC analysis.
-
Product Stability: Epoxides can be sensitive to acidic conditions, and silica gel can be slightly acidic. If you suspect your product is degrading on the column, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.
Characterization of this compound
Q6: What are the expected spectroscopic data for this compound?
-
¹H NMR: The protons on the epoxide ring will appear as multiplets in the range of 2.5-3.2 ppm. The protons on the tetrahydrofuran ring will be further upfield, with those adjacent to the oxygen appearing around 3.5-4.0 ppm.
-
¹³C NMR: The carbons of the epoxide ring will have characteristic shifts in the range of 45-55 ppm. The carbons of the tetrahydrofuran ring will appear at higher field, with those bonded to the oxygen being the most deshielded (around 65-75 ppm).
-
IR Spectroscopy: Look for the characteristic C-O-C stretching of the epoxide ring, which typically appears in the region of 1250 cm⁻¹ and also in the 800-950 cm⁻¹ range. The C-O-C stretching of the tetrahydrofuran ring will also be present, usually around 1070-1150 cm⁻¹.
Safety Precautions
-
m-CPBA: meta-Chloroperoxybenzoic acid is a strong oxidizing agent and can be explosive, especially when impure or in high concentrations. Handle with care, avoid shock and friction, and always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Solvents: Dichloromethane and chloroform are chlorinated solvents and should be handled in a well-ventilated fume hood.
-
Epoxides: Many epoxides are alkylating agents and should be handled with care as they can be irritants and potential mutagens.
This technical support guide provides a comprehensive overview of the synthesis of this compound, including troubleshooting tips and characterization guidance. For further details on specific procedures, it is always recommended to consult the primary literature and relevant safety data sheets.
References
-
HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. (URL: [Link])
-
¹H NMR Spectrum of Tetrahydrofuran. (URL: [Link])
-
Wittig reaction. In Wikipedia. (URL: [Link])
-
Chemical Properties of 2-ethyl-5-methyl-5-vinyl-tetrahydrofuran. (URL: [Link])
-
Room Temperature Epoxidation of Alkenes with Hydrogen Peroxide Catalyzed by Heteropolyoxometalate. (URL: [Link])
-
Synthesis of epoxides. (URL: [Link])
-
3-vinylfuran. In NIST Chemistry WebBook. (URL: [Link])
-
Wittig Reaction - Examples and Mechanism. (URL: [Link])
-
Wittig Reaction. (URL: [Link])
-
Synthesis and NMR spectra of tetrahydrofuran-2-13C. (URL: [Link])
-
The Wittig Reaction. (URL: [Link])
- Synthesis of an Alkene via the Wittig Reaction. (URL: not available)
- Catalytic process for the preparation of epoxides
-
Sustainable catalytic protocols for the solvent free epoxidation and anti-dihydroxylation of the alkene bonds of biorenewable terpene feedstocks using H2O2 as oxidant. (URL: [Link])
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (URL: [Link])
-
Tetrahydrofuran. In NIST Chemistry WebBook. (URL: [Link])
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (URL: [Link])
-
3-methyl-2-vinylfuran. In NIST Chemistry WebBook. (URL: [Link])
-
Experimental Characterization of Tetrahydrofuran Low-Temperature Oxidation Products Including Ketohydroperoxides and Highly Oxygenated Molecules (HOMs). (URL: [Link])
-
Epoxides - The Outlier Of The Ether Family. (URL: [Link])
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 5. Sustainable catalytic protocols for the solvent free epoxidation and anti-dihydroxylation of the alkene bonds of biorenewable terpene feedstocks using H2O2 as oxidant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 3-(2-Oxiranyl)tetrahydrofuran
Welcome to the technical support center for the synthesis of 3-(2-Oxiranyl)tetrahydrofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We provide in-depth, field-proven insights and troubleshooting protocols to help you optimize your reaction outcomes and ensure the integrity of your final product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter.
Q1: What is the most common and critical side reaction in the synthesis of this compound?
A1: The most prevalent and yield-reducing side reaction is the ring-opening of the newly formed epoxide (oxirane) . The three-membered epoxide ring is under significant strain, making it highly susceptible to nucleophilic attack, especially in the presence of acidic or basic species.[1] This can occur during the epoxidation reaction itself, during the aqueous workup, or even during purification if appropriate precautions are not taken.
Q2: How can I detect if epoxide ring-opening has occurred?
A2: A combination of chromatographic and spectroscopic methods is effective:
-
Thin-Layer Chromatography (TLC): The ring-opened products, typically diols, are significantly more polar than the desired epoxide. You will observe a new spot with a much lower Rf value (closer to the baseline) compared to your product.
-
NMR Spectroscopy: In ¹H NMR, you will see the disappearance or reduction of the characteristic epoxide proton signals (typically in the 2.5-3.5 ppm range) and the appearance of new, broad peaks corresponding to hydroxyl (-OH) protons. In ¹³C NMR, the epoxide carbons (usually around 45-55 ppm) will be replaced by signals corresponding to carbons bearing hydroxyl groups (60-80 ppm).
-
Infrared (IR) Spectroscopy: The most telling sign is the appearance of a broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of O-H stretching from alcohol groups.
Q3: My overall yield is consistently low. Besides epoxide instability, what else could be the issue?
A3: Low yields often trace back to the quality of the precursor, 3-vinyltetrahydrofuran. The synthesis of this intermediate can be challenging, with potential side reactions including the formation of undesired regioisomers where the vinyl group is at a different position or incomplete cyclization.[2] It is critical to purify and fully characterize your 3-vinyltetrahydrofuran before proceeding to the epoxidation step to ensure you are starting with high-purity material.
Q4: Are there special storage and handling requirements for the final this compound product?
A4: Yes. Due to its reactivity, the purified product should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). It is crucial to store it away from any acidic or basic contaminants, as trace amounts can catalyze oligomerization or polymerization over time.[1] Using clean glassware free of acidic or basic residues is essential for long-term stability.
Section 2: Troubleshooting Guide for Common Side Reactions
This guide provides a problem-cause-solution format for specific issues you may observe during your experiment.
Problem 1: Analysis shows the major product is a diol, not the desired epoxide.
-
Probable Cause: Acid- or base-catalyzed hydrolysis of the epoxide ring. This is the most common failure mode. If you are using a peroxyacid like m-CPBA, the carboxylic acid byproduct (m-chlorobenzoic acid) is a strong enough acid to catalyze this ring-opening, especially if water is present.[3][4]
-
Mechanism of Side Reaction:
-
Acid-Catalyzed: The epoxide oxygen is protonated, making it an excellent leaving group. A nucleophile (like water from the workup or the solvent) then attacks one of the epoxide carbons. This attack preferentially occurs at the more substituted carbon, which can better stabilize the partial positive charge.[5][6]
-
Base-Catalyzed: A nucleophile (like hydroxide from a basic wash) directly attacks the epoxide ring via an SN2 mechanism. This attack occurs at the less sterically hindered carbon.[5][6]
-
-
Troubleshooting & Prevention Protocol:
-
Ensure Anhydrous Conditions: Dry your solvent (e.g., dichloromethane, DCM) and glassware thoroughly before the reaction. Peroxide formation in solvents like THF can also be a hazard and should be checked and removed.[7]
-
Buffer the Reaction: When using a peroxyacid, add a mild inorganic base to neutralize the acidic byproduct as it forms. A biphasic system with an aqueous buffer or a solid buffer can be used.
-
Control the Workup: Quench the reaction with a mild reducing agent (e.g., sodium sulfite) and then perform washes with a saturated sodium bicarbonate solution to ensure any residual acid is neutralized. Avoid strong acids or bases.
-
Purification Strategy: If using column chromatography, consider using neutral alumina instead of silica gel. Silica gel is acidic and can cause the epoxide to decompose on the column. Alternatively, you can deactivate silica gel by pre-treating it with a solution of triethylamine in your eluent.
-
Recommended Protocol: Buffered Epoxidation of 3-Vinyltetrahydrofuran
-
Dissolve 3-vinyltetrahydrofuran (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add solid sodium bicarbonate (NaHCO₃, 2-3 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1-1.2 eq) portion-wise over 30 minutes, keeping the temperature below 5 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃).
-
Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo at low temperature.
-
Purify immediately via flash chromatography on neutral alumina or deactivated silica gel.
Problem 2: A significant amount of a viscous, high-boiling point residue is formed.
-
Probable Cause: Acid-catalyzed polymerization or oligomerization of the epoxide. The ring-opening of one epoxide molecule creates an alcohol, which can then act as a nucleophile to attack another epoxide molecule, initiating a chain reaction.[1][8]
-
Troubleshooting & Prevention Protocol:
-
Strict Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C or below). Exothermic reactions can accelerate polymerization.
-
Slow Reagent Addition: Add the epoxidizing agent slowly and in portions to maintain a low instantaneous concentration, preventing rapid, uncontrolled reactions.
-
Eliminate Acidic Catalysts: The most critical step is to prevent the presence of acid. Follow all the steps outlined in the "Buffered Epoxidation" protocol above. Even trace amounts of acid can initiate polymerization.
-
Problem 3: The reaction is sluggish or stalls, leaving significant unreacted starting material.
-
Probable Cause:
-
Deactivated Reagent: The epoxidizing agent, particularly peroxyacids like m-CPBA, can degrade over time.
-
Insufficient Stoichiometry: Not enough epoxidizing agent was used to fully convert the starting material.
-
Low Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.
-
-
Troubleshooting & Prevention Protocol:
-
Verify Reagent Activity: The activity of m-CPBA can be determined by iodometric titration. Always use fresh, high-purity reagents.
-
Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the epoxidizing agent.
-
Optimize Temperature: If the reaction is clean but slow at 0 °C, allow it to slowly warm to room temperature. Monitor carefully by TLC to ensure side product formation does not increase with temperature.
-
Section 3: Data & Visualizations
Table 1: Summary of Common Side Reactions and Mitigation Strategies
| Side Reaction | Primary Cause | Appearance/Detection | Key Prevention Strategy |
| Epoxide Ring-Opening (Hydrolysis) | Presence of acid or base and a nucleophile (e.g., H₂O). | High polarity spot on TLC; -OH peak in IR/NMR. | Buffer the reaction (e.g., with NaHCO₃); use neutral workup and purification conditions.[3][5] |
| Polymerization/ Oligomerization | Presence of an acid catalyst. | Formation of a viscous, non-eluting residue. | Strict acid exclusion; low reaction temperature; slow reagent addition.[1][8] |
| Incomplete Conversion | Deactivated reagent; insufficient stoichiometry; low temperature. | Starting material remains upon TLC/GC analysis. | Verify reagent activity; use a slight excess of oxidant; optimize temperature. |
| Formation of Regioisomers | Issues in the synthesis of the 3-vinyltetrahydrofuran precursor. | Complex NMR spectra; multiple spots on GC/TLC for the starting material. | Purify and fully characterize the 3-vinyltetrahydrofuran intermediate before epoxidation.[2] |
Diagrams of Key Pathways
The following diagrams illustrate the desired reaction pathway and the competing side reactions.
Caption: Workflow of the synthesis and common points of failure.
Caption: Desired epoxidation vs. acid-catalyzed ring-opening.
References
-
Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]
-
Chemistry LibreTexts. (2024). 4.6: Reactions of Epoxides - Ring-opening. [Link]
-
BYJU'S. (n.d.). Epoxide Reactions. [Link]
-
Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. [Link]
-
Wikipedia. (2024). Epoxide. [Link]
-
Silvestri, M. A., et al. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Florida Atlantic University. [Link]
-
Jang, H. Y., & Lippard, S. J. (2005). Catalytic oxidative ring opening of THF promoted by a carboxylate-bridged diiron complex, triarylphosphines, and dioxygen. PubMed. [Link]
-
Wikipedia. (2024). Sharpless epoxidation. [Link]
-
Organic Syntheses. (n.d.). Tetrahydrofuran. [Link]
-
Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. [Link]
-
Fenard, Y., et al. (2018). Probing O2-dependence of tetrahydrofuranyl reactions via isomer-resolved speciation. OSTI.GOV. [Link]
-
National Institutes of Health. (2020). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. [Link]
-
National Center for Biotechnology Information. (2020). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. [Link]
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- 3. byjus.com [byjus.com]
- 4. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Peroxide Formation in Tetrahydrofuran (THF)
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical and safety information for handling tetrahydrofuran (THF) and other peroxide-forming compounds. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to mitigate the risks associated with peroxide formation, ensuring the integrity of your experiments and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What is peroxide formation and why is it a concern with THF?
A: Tetrahydrofuran, a widely used organic solvent, can react with atmospheric oxygen in the presence of light and heat to form unstable and potentially explosive peroxide compounds.[1][2][3] This process, known as autoxidation, is a free-radical chain reaction.[2][3] The accumulation of these peroxides poses a significant safety hazard, as they are sensitive to heat, friction, and mechanical shock, which can lead to violent decomposition or explosion.[1][4] Peroxide contamination can also interfere with chemical reactions, leading to unwanted side products and compromising experimental results.[5][6]
Q2: How can I tell if my THF has formed peroxides?
A: Visual inspection is the first step. If you observe crystalline solids, discoloration, or stratification in the liquid, do not move or open the container.[7][8][9] These are signs of dangerous levels of peroxide formation.[7][8] For routine checks, several chemical tests can be performed. The most common and convenient method is the use of peroxide test strips, which provide a semi-quantitative reading of the peroxide concentration.[1][10][11] A color change on the strip, typically to shades of blue, indicates the presence of peroxides.[1]
Q3: How often should I test my THF for peroxides?
A: The frequency of testing depends on whether the THF contains an inhibitor and its storage conditions. For uninhibited THF, it is recommended to test as frequently as every three days after opening the container.[11] For inhibited THF, testing every 12 months is a common guideline.[7] However, it is best practice to test before each use, especially before any distillation or concentration steps, as this can dangerously concentrate peroxides.[8][12][13] Always date containers upon receipt and upon opening to track their age.[7][8][14]
Q4: What are inhibitors and how do they work?
A: Inhibitors are chemical compounds added to THF by manufacturers to slow down the rate of peroxide formation.[13][15] A common inhibitor is butylated hydroxytoluene (BHT).[2][10][15] BHT acts as a free radical scavenger, interrupting the chain reaction of autoxidation by reacting with the peroxy radicals to form stable compounds.[2] It's important to note that inhibitors are consumed over time and do not offer indefinite protection.[5][10][13] Distillation will remove the inhibitor, making the distilled THF highly susceptible to rapid peroxide formation.[10][13][15]
Q5: What are the best practices for storing THF to minimize peroxide formation?
A: Proper storage is critical. THF should be stored in tightly sealed, air-impermeable containers in a cool, dark, and well-ventilated area.[14][16][17][18] Exposure to light and air accelerates peroxide formation.[1][8][16][19] Therefore, storing THF in its original opaque container or an amber glass bottle is recommended.[11][16][18] Avoid storing containers partially full for extended periods, as the larger headspace allows for more oxygen to be present.[19] Purging the headspace with an inert gas like nitrogen or argon can further minimize oxygen exposure.[19][20]
Troubleshooting Guide
Issue 1: My peroxide test strip indicates a high concentration of peroxides (>30 ppm). What should I do?
Explanation: A peroxide concentration above 30 ppm is considered hazardous and requires immediate attention.[1][20] At this level, the risk of explosion upon heating or shock increases significantly.
Solution:
-
Do NOT attempt to distill or evaporate the solvent. This will concentrate the peroxides to dangerous levels.[20]
-
For concentrations between 30 and 80 ppm , you may be able to chemically quench the peroxides. However, this should only be done by experienced personnel following a validated protocol.
-
If the concentration is above 80 ppm, or if crystals are visible, the container should be considered extremely dangerous. Do not handle it. Contact your institution's Environmental Health and Safety (EHS) office immediately for professional disposal.[7][10][21]
Issue 2: I need to use peroxide-free THF for my reaction. How can I remove low levels of peroxides?
Explanation: Many chemical reactions, such as those involving Grignard reagents or metal catalysts, are sensitive to the presence of peroxides.[2] For these applications, even low levels of peroxides must be removed.
Solution: For low levels of peroxides (<30 ppm), several methods can be employed:
-
Activated Alumina Column: Passing the THF through a column of activated alumina is a common and effective method for removing peroxides.[1][20] The alumina adsorbs the peroxides.[1]
-
Ferrous Sulfate Wash: Shaking the THF with an acidified aqueous solution of ferrous sulfate (FeSO₄) can reduce the peroxides.[18][22] The Fe²⁺ ions are oxidized to Fe³⁺ while the peroxides are reduced to alcohols.
Experimental Protocol: Peroxide Removal using Activated Alumina
-
Preparation: Set up a chromatography column packed with activated alumina. The amount of alumina will depend on the volume of THF to be purified.
-
Elution: Carefully pour the THF containing low levels of peroxides onto the top of the column.
-
Collection: Allow the THF to pass through the column under gravity or with gentle pressure. Collect the purified, peroxide-free THF in a clean, dry, and appropriately labeled container.[20]
-
Inert Atmosphere: To prevent the reformation of peroxides, it is best to collect the purified THF under an inert atmosphere (e.g., nitrogen or argon) and add a fresh inhibitor if it will be stored.[20]
Issue 3: I accidentally left a bottle of uninhibited THF open on the bench. Is it safe to use?
Explanation: Uninhibited THF is highly susceptible to rapid peroxide formation upon exposure to air and light.[11] Leaving it open, even for a short period, can lead to the accumulation of hazardous levels of peroxides.
Solution:
-
Do NOT use the THF. Assume that peroxides have formed.
-
Test for Peroxides: Carefully, without agitating the bottle, use a peroxide test strip to determine the concentration of peroxides.
-
Follow Appropriate Action:
-
If the peroxide level is low (<30 ppm), you can purify it using one of the methods described in Issue 2.
-
If the peroxide level is high (>30 ppm) or if you are uncertain, treat it as hazardous waste and contact your EHS department for disposal.[1]
-
Visual Guides
Diagram 1: Mechanism of Peroxide Formation in THF
Caption: Free-radical chain reaction of peroxide formation in THF.
Diagram 2: Decision Workflow for Handling THF
Caption: Decision-making process for the safe handling of THF.
Quantitative Data Summary
| Peroxide Concentration | Hazard Level | Recommended Action |
| < 30 ppm | Low Hazard | Safe to use. Can be purified if necessary.[1][20] |
| 30 - 80 ppm | Hazardous | Do not distill. Consider chemical quenching by trained personnel.[10][23] |
| > 80 ppm or Visible Crystals | Extremely Hazardous | Do not handle. Contact EHS for immediate disposal.[7][10][21] |
| THF Type | Recommended Testing Frequency (after opening) |
| Uninhibited | Every 3 months[7] (or more frequently, e.g., 3 days[11]) |
| Inhibited | Every 12 months[7] |
References
- Vertex AI Search. (n.d.). Peroxide Removal from Organic Solvent Tetrahydrofuran - Activated Alumina Balls.
- Vertex AI Search. (2024, April 16). Determination of peroxide in tetrahydrofuran.
- University of California, Santa Barbara. (2012, December 14). Tetrahydrofuran (THF) - Standard Operating Procedure.
- Vertex AI Search. (2025, January 7). What is Tetrahydrofuran (THF)? Hazard Classification, Uses, Risks, and Storage Guidelines.
- Chem Reactor. (2024, February 19). How peroxide form in THF | How does butylated hydroxytoluene (BHT) stop peroxide formation in THF? [Video]. YouTube.
- Chem Reactor. (2024, February 21). Peroxide formation mechanism in THF #chemistry #science #peroxide #solvent #mechanism [Video]. YouTube.
- Sorbead India. (2019, November 13). Best Guidelines for Removal of Peroxide from THF using Activated Alumina Balls.
- Slideshare. (n.d.). Removal of peroxide from thf mfg of thf using activated alumina balls.
- University of Michigan. (n.d.). Tetrahydrofuran. Environment, Health & Safety.
- Sciencemadness Discussion Board. (2015, June 9). removing peroxides from thf with ferrous sulfate.
- Clark, D. E. (2000). Peroxides and Peroxide-Forming Compounds. Environmental Health and Safety.
- American Chemistry Council. (n.d.). SAFETY AND HANDLING OF ORGANIC PEROXIDES.
- University of California, Berkeley. (n.d.). Guidelines for the Safe Handling of Peroxidizable Chemicals. College of Chemistry.
- NASA. (n.d.). Chapter 3: Hazards Associated with Hydrogen Peroxide for Propulsion Applications.
- Chemius. (n.d.). Tetrahydrofuran (THF).
- National Institutes of Health. (n.d.). DS Fact Sheet on Managing Peroxide Formers in the Lab. Office of Research Services.
- University of Washington. (2022, August 11). EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS.
- Cornell University. (2025, September 3). Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds.
- Pharma Desiccants. (2017, November 1). Removal of peroxide from thf mfg of thf using activated alumina balls. Issuu.
- New Jersey Department of Health. (n.d.). TETRAHYDROFURAN HAZARD SUMMARY.
- NASA. (n.d.). Hydrogen Peroxide Accidents and Incidents.
- Princeton University. (n.d.). Section 7C: Peroxide Forming Compounds and Reactives. Environmental Health and Safety.
- Vertex AI Search. (2025, August 22). Purification Process Safety: Peroxide Formation, Overpressure, And Controls.
- University of California, Santa Cruz. (n.d.). Peroxide Formation. Department of Chemistry and Biochemistry.
- Guidechem. (n.d.). How is peroxide produced and removed in Tetrahydrofuran?.
- University of California, Berkeley. (2017, July 14). Safe Handling of Peroxide-Formers (PFs). Environment, Health & Safety.
- Stephen F. Austin State University. (n.d.). Peroxide-Forming Chemicals.
- Missouri University of Science and Technology. (n.d.). Appendix A Peroxide Test Protocol. Environmental Health and Safety.
- University of Louisville. (n.d.). Peroxide Forming Chemicals.
- ResearchGate. (2022, October 19). Why does formation of peroxide in inhibitor free THF causes background signal or noise in GPC analysis?.
Sources
- 1. activatedaluminaballs.com [activatedaluminaballs.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. chemistry.berkeley.edu [chemistry.berkeley.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Removal of peroxide from thf mfg of thf using activated alumina balls | PDF [slideshare.net]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. ors.od.nih.gov [ors.od.nih.gov]
- 13. sfasu.edu [sfasu.edu]
- 14. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 15. louisville.edu [louisville.edu]
- 16. qatransport.com [qatransport.com]
- 17. Mobile [my.chemius.net]
- 18. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 19. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 20. activatedaluminaballs.com [activatedaluminaballs.com]
- 21. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 22. Sciencemadness Discussion Board - removing peroxides from thf with ferrous sulfate - Powered by XMB 1.9.11 [sciencemadness.org]
- 23. Issuu [issuu.com]
Technical Support Center: Synthesis of 3-(oxiran-2-yl)oxolane
Welcome to the technical support center for the synthesis of 3-(oxiran-2-yl)oxolane. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable epoxide intermediate. Here, we address specific issues encountered during the epoxidation of 3-allyloxolane, providing not just solutions but the underlying chemical principles to empower your experimental design.
Frequently Asked Questions & Troubleshooting Guide
This section is structured to address the most common issues in a logical, problem-solution format.
Q1: My reaction yield is very low, or I've recovered only my starting material, 3-allyloxolane. What are the likely causes?
Low or no conversion is a frequent issue that can typically be traced back to three main areas: reagent integrity, reaction conditions, or starting material quality.
-
Cause A: Reagent Potency & Stoichiometry
-
Expertise & Experience: The most common method for this synthesis is the epoxidation of 3-allyloxolane using meta-chloroperoxybenzoic acid (m-CPBA).[1][2] m-CPBA is a peroxyacid and can degrade over time, especially if not stored properly (cool and dry). The active oxygen content decreases, leading to incomplete reactions.
-
Troubleshooting:
-
Verify Reagent Activity: Before use, consider titrating your m-CPBA to determine its active oxygen content. Commercial m-CPBA is often sold at ~77% purity, with the remainder being m-chlorobenzoic acid and water, which can affect stoichiometry.
-
Adjust Stoichiometry: For a standard reaction, 1.1 to 1.2 molar equivalents of m-CPBA relative to the alkene are recommended to drive the reaction to completion. Simply using a 1:1 ratio with partially degraded reagent will leave starting material unreacted.
-
-
-
Cause B: Sub-Optimal Reaction Temperature
-
Expertise & Experience: Epoxidations with m-CPBA are typically exothermic. Running the reaction at too low a temperature (e.g., < 0 °C) can significantly slow the reaction rate, leading to incomplete conversion within a practical timeframe. Conversely, excessively high temperatures can accelerate the decomposition of the peroxyacid and promote side reactions.[3]
-
Troubleshooting:
-
Controlled Addition: Add the m-CPBA solution dropwise to the solution of 3-allyloxolane at 0 °C (ice bath).
-
Gradual Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours (2-4 hours is typical). Monitoring by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the point of maximum conversion.
-
-
-
Cause C: Purity of Starting Material
-
Expertise & Experience: The purity of the 3-allyloxolane precursor is critical. Contaminants can interfere with the epoxidation. For instance, any residual acidic or basic impurities from its synthesis can catalyze unwanted side reactions.
-
Troubleshooting:
-
Purify the Alkene: Ensure your 3-allyloxolane is purified (e.g., by distillation) and characterized (¹H NMR, GC-MS) before use.
-
Use an Inert Solvent: The reaction should be performed in a dry, aprotic solvent, with dichloromethane (DCM) being the most common and effective choice.[4]
-
-
Q2: My reaction worked, but I have a significant amount of a more polar byproduct. Mass spectrometry suggests it's the corresponding diol. Why did this happen and how can I prevent it?
This is a classic and preventable side reaction. The formation of 3-(2,3-dihydroxypropyl)oxolane is the result of epoxide ring-opening.
-
Expertise & Experience: The epoxide ring is susceptible to nucleophilic attack, a reaction that is strongly catalyzed by acid.[5][6] Both the reactant (m-CPBA) and its primary byproduct (m-chlorobenzoic acid) are acidic. If the pH of the reaction mixture becomes too low, the epoxide product can be protonated, activating it for ring-opening by any available nucleophile, most commonly water present during the reaction or aqueous work-up.[3][5]
-
Trustworthiness (Self-Validating Protocol): A robust protocol must control the acidity of the reaction medium to protect the desired epoxide product.
-
Troubleshooting & Prevention:
-
Buffer the Reaction: The most effective solution is to include a mild, insoluble base to neutralize the acidic byproduct as it forms. Sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄) are excellent choices. Add 2-3 equivalents of the basic salt to the reaction mixture.
-
Control the Work-up: During the aqueous work-up, avoid strongly acidic conditions. Quench the reaction by filtering off the solid buffer and then washing the organic layer with a saturated solution of sodium bicarbonate to remove any remaining m-chlorobenzoic acid and its parent peroxyacid.
-
Use Anhydrous Conditions: Ensure all glassware is dry and use an anhydrous solvent to minimize the presence of water, the nucleophile in the undesired hydrolysis reaction.
-
Q3: How do I effectively remove the m-chlorobenzoic acid byproduct during purification?
This is a critical step for obtaining a pure product. The acidic nature of the byproduct is the key to its removal.
-
Expertise & Experience: m-Chlorobenzoic acid, the byproduct of the m-CPBA reaction, is a carboxylic acid. It is significantly more acidic than any other component in the mixture. This property can be exploited to separate it from the neutral organic product.
-
Troubleshooting:
-
Liquid-Liquid Extraction: After the reaction is complete, wash the organic layer (e.g., DCM) several times with a basic aqueous solution. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal. This deprotonates the carboxylic acid to form sodium m-chlorobenzoate, which is highly soluble in the aqueous layer and will be extracted from the organic phase.
-
Sulfite Wash: To remove any unreacted m-CPBA, which can sometimes complicate purification, a wash with a reducing agent like a 10% aqueous solution of sodium sulfite (Na₂SO₃) is effective.
-
Verification: After washing, the absence of the acid can be confirmed by TLC, where the carboxylic acid typically has a very low Rf value and streaks.
-
Optimized Experimental Protocol
This protocol incorporates the troubleshooting advice above for a high-yield, high-purity synthesis.
Objective: To synthesize 3-(oxiran-2-yl)oxolane from 3-allyloxolane via m-CPBA epoxidation.
Materials:
-
3-Allyloxolane (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), powdered (3.0 eq)
-
Saturated aqueous sodium bicarbonate solution
-
10% aqueous sodium sulfite solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 3-allyloxolane (1.0 eq) and sodium bicarbonate (3.0 eq) in anhydrous DCM.
-
Cooling: Place the flask in an ice-water bath and stir for 15 minutes to cool the mixture to 0 °C.
-
Reagent Addition: In a separate flask, dissolve m-CPBA (1.2 eq) in anhydrous DCM. Add this solution dropwise to the stirring 3-allyloxolane solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC or GC until the starting alkene is consumed (typically 2-4 hours).
-
Quenching & Work-up:
-
Filter the reaction mixture through a pad of celite to remove the solid sodium bicarbonate.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
10% aqueous sodium sulfite (2x)
-
Saturated aqueous sodium bicarbonate (2x)
-
Brine (1x)
-
-
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or by vacuum distillation to yield pure 3-(oxiran-2-yl)oxolane.
Data Summary Table
The following table summarizes expected outcomes based on key reaction parameter changes, grounded in established chemical principles.[3][5]
| Parameter Variation | Expected Effect on Yield | Expected Effect on Purity | Rationale |
| No Buffer (NaHCO₃) | Decrease | Decrease | Acid-catalyzed ring-opening of the epoxide product to the diol byproduct reduces yield and purity. |
| m-CPBA (1.0 eq) | Decrease | May Increase | Risk of incomplete conversion, leaving starting material. Purity of the converted fraction may be high if side reactions are slow. |
| Reaction at 40 °C (Reflux) | Significant Decrease | Significant Decrease | Promotes m-CPBA decomposition and acid-catalyzed side reactions, potentially leading to polymerization. |
| Use of Wet Solvent | Decrease | Decrease | Water acts as a nucleophile for the acid-catalyzed ring-opening of the epoxide. |
Visual Schematics
Experimental Workflow
The overall process from starting material to final product is outlined below.
Caption: Optimized workflow for the synthesis of 3-(oxiran-2-yl)oxolane.
Key Reaction and Side Reaction Pathway
Understanding the desired transformation in the context of the most common side reaction is key to troubleshooting.
Caption: Desired epoxidation vs. acid-catalyzed hydrolysis side reaction.
References
- Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. National Institutes of Health (NIH).
- Stereoselective Synthesis and Structural Confirmation of All Four 8-Hydroxyhexahydrocannabinol Stereoisomers. MDPI.
- MCPBA Epoxidation: Mechanism Explained. Abraham Entertainment.
- Diastereoselective synthesis of 3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones and their transformation into 3,4-oxolane-fused bicyclic β-lactams. ResearchGate.
- m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry.
- Possible side reactions during epoxidation. ResearchGate.
- Formal [3+2] Cycloaddition Reactions of Electron-Rich Aryl Epoxides with Alkenes under Lewis Acid Catalysis Affording Tetrasubstituted Tetrahydrofurans. MDPI.
- The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. Preprints.org.
- Kinetics and Mechanism of the Epoxidation of Allylic Alcohols by Hydrogen Peroxide with Methyltrioxorhenium as Catalyst. PubMed.
- Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Kinetics and Mechanism of the Epoxidation of Allylic Alcohols by Hydrogen Peroxide with Methyltrioxorhenium as Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting guide for the polymerization of 3-(2-Oxiranyl)tetrahydrofuran
Technical Support Center: Polymerization of 3-(2-Oxiranyl)tetrahydrofuran
Welcome to the technical support guide for the synthesis and troubleshooting of polymers derived from this compound. This guide is designed for professionals in research and drug development, offering field-proven insights and scientifically-grounded solutions to common challenges encountered during the polymerization of this unique bifunctional monomer.
The presence of two distinct cyclic ether moieties—a highly strained and reactive oxirane (epoxide) ring and a more stable tetrahydrofuran (THF) ring—presents specific challenges and opportunities in polymer synthesis. This guide provides a structured, question-and-answer approach to navigate these complexities, ensuring the integrity and success of your experimental outcomes.
Section 1: Monomer Structure & Reactivity Insights
The key to troubleshooting the polymerization of this compound lies in understanding the competitive reactivity of its two rings.
Caption: Relative reactivity of the oxirane and THF rings.
Section 2: Pre-Polymerization & Monomer Integrity (FAQs)
The success of any polymerization is predicated on the quality of the starting materials. Impurities can act as chain-terminating agents or unwanted initiators, leading to poor control over molecular weight and broad dispersity.
Q1: My polymerization fails to initiate or terminates prematurely. What's the most likely cause related to my monomer?
A1: The most common culprit is contamination, primarily with water or other protic impurities. Cationic ring-opening polymerization (CROP), the primary method for this monomer, is exceptionally sensitive to nucleophiles. Water can act as a chain transfer agent, effectively terminating a growing polymer chain and initiating a new, shorter one, which drastically lowers the molecular weight.[1]
Troubleshooting Protocol: Monomer and Solvent Purification
-
Initial Drying: Pre-dry the solvent (e.g., dichloromethane, DCM, or toluene) over CaH₂ for at least 24 hours.
-
Monomer Drying: Similarly, stir the this compound monomer over freshly ground CaH₂ under an inert atmosphere (Nitrogen or Argon) for 12-24 hours.
-
Distillation: Set up a vacuum distillation apparatus. Ensure all glassware is rigorously flame-dried or oven-dried ( >120°C) and assembled hot under an inert atmosphere.
-
Fractional Collection: Distill the monomer and solvent under reduced pressure. Discard the initial and final fractions, collecting the heart fraction into a dry Schlenk flask containing activated molecular sieves (3Å or 4Å).
-
Storage: Store the purified reagents in a glovebox or a desiccator under an inert atmosphere. Use within a short period to prevent re-absorption of atmospheric moisture.
For extremely sensitive polymerizations, a final purification step involving exposure to an organolithium agent can remove the last traces of impurities.[2] However, this must be done with extreme care to avoid anionic initiation.
Q2: Are there special considerations for storing the purified monomer?
A2: Yes. Aside from strict moisture exclusion, the monomer should be stored in a cool, dark environment. The oxirane ring, while relatively stable, can be susceptible to slow oligomerization if exposed to acidic impurities, light, or heat. It's recommended to store it in a freezer (-20°C) under an inert atmosphere and re-distill if it has been stored for an extended period.
Section 3: Cationic Ring-Opening Polymerization (CROP) Troubleshooting
CROP is the most common method for polymerizing cyclic ethers. It typically proceeds via an oxonium ion active center.[1] For this compound, the reaction is selective for the more strained oxirane ring, resulting in a polymer with pendant THF groups.
Q3: My polymerization is not starting. I've purified my monomer and solvent. What should I check next?
A3: If reagents are pure, the issue likely lies with the initiator system.
-
Initiator Choice: Not all Lewis or Brønsted acids are equally effective. Strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) or heteropolyacids are highly effective.[3][4] For Lewis acids, co-initiators are often required. For example, BF₃·OEt₂ often requires a protic co-initiator like water or an alcohol to generate the true initiating species.[5]
-
Initiator Activity: Ensure your initiator is fresh and has been stored correctly. Many initiators are hygroscopic and lose activity upon exposure to air.
-
Temperature: While some polymerizations start at room temperature, others may require cooling to control the exothermic opening of the oxirane ring or gentle heating to overcome an activation barrier. Check literature precedents for your specific initiator.
Q4: I'm getting a polymer, but the yield is very low and the molecular weight is not what I predicted.
A4: This classic problem points to several potential issues. The following workflow can help diagnose the cause.
Caption: Troubleshooting workflow for low yield and poor molecular weight control.
Detailed Explanation:
-
Purity: As discussed in Q1, water and other nucleophiles are potent chain-terminating agents. This is the first and most critical parameter to verify.
-
Monomer-to-Initiator Ratio ([M]/[I]): In a living or controlled polymerization, the degree of polymerization (and thus molecular weight) is directly determined by the [M]/[I] ratio. Inaccurate measurement of the initiator, especially if used in small quantities, will lead to significant deviations.
-
Reversibility and Ceiling Temperature (Tc): The polymerization of the THF ring is a reversible process with a relatively low ceiling temperature (approx. 80°C for bulk THF).[1] While the oxirane polymerization is effectively irreversible due to high ring strain, if conditions are harsh enough to promote THF ring-opening, this equilibrium will limit the final conversion. Lowering the reaction temperature favors polymer formation.
-
Chain Transfer and Backbiting: The active oxonium ion at the end of the polymer chain can be attacked by the oxygen atoms in the backbones of other polymer chains (intermolecular chain transfer) or its own chain (intramolecular transfer or "backbiting"). This leads to a broadening of the molecular weight distribution (polydispersity index, PDI) and the formation of cyclic oligomers.[1] Running the polymerization at lower temperatures and higher monomer concentrations can suppress these side reactions.
Q5: My polymer is an insoluble gel. What caused this cross-linking?
A5: Unwanted gelation indicates that both the oxirane and the THF rings have polymerized, creating a cross-linked network. This occurs under reaction conditions that are too harsh.
-
Cause: Highly active initiators (e.g., "superacids" like TfOH) at elevated temperatures or long reaction times can provide enough energy to open the less-reactive THF ring on the polymer backbone. When the pendant THF groups begin to polymerize, they "stitch" the linear polymer chains together.
-
Solution:
-
Reduce Temperature: Perform the reaction at a lower temperature (e.g., 0°C or -20°C) to exclusively favor the kinetically preferred oxirane ring-opening.
-
Limit Reaction Time: Monitor the reaction by taking aliquots and analyzing for monomer consumption (e.g., by ¹H NMR or GC). Quench the reaction as soon as the oxirane monomer is consumed.
-
Use a Milder Initiator: Consider using a Lewis acid that is less aggressive and more selective for the oxirane ring.
-
Table 1: Common Initiators for Cationic Polymerization of Cyclic Ethers
| Initiator Class | Examples | Characteristics | Typical Conditions |
| Brønsted Acids | Triflic Acid (TfOH), H₃PW₁₂O₄₀ | Very high activity, can be difficult to control. Often used for "living" polymerizations.[4] | Low temperature (-20°C to 25°C), high vacuum techniques. |
| Lewis Acids | BF₃·OEt₂, AlCl₃, SnCl₄ | Activity varies. Often require a co-initiator (e.g., water, alcohol, epichlorohydrin).[1][5] | 0°C to 50°C. Stoichiometry of co-initiator is critical. |
| Carbocation Salts | Trityl salts (e.g., TrSbF₆) | Well-defined initiation, good for kinetic studies. | Requires very pure reagents. Typically run at low temperatures. |
| Oxonium Salts | Triethyloxonium tetrafluoroborate | Direct initiation without a co-catalyst.[1] | Can be slow to initiate. Used for well-controlled polymerizations. |
Section 4: Polymer Characterization (FAQs)
Q6: How can I confirm that I have successfully polymerized the oxirane ring while leaving the THF ring intact?
A6: ¹H and ¹³C NMR spectroscopy are the most powerful tools for this analysis.
-
¹H NMR Analysis:
-
Monomer: You will see characteristic signals for the protons on the oxirane ring (typically in the 2.5-3.1 ppm range) and the THF ring (1.5-2.0 ppm and 3.5-4.0 ppm).
-
Polymer (Polyether Backbone): Upon successful polymerization of the oxirane, the sharp signals for the oxirane protons will disappear. They will be replaced by broader signals corresponding to the newly formed polyether backbone (typically in the 3.4-3.8 ppm range).
-
Pendant THF Group: The signals for the THF ring protons will remain, although they may shift slightly and broaden due to their attachment to the polymer backbone. The integration ratio of the backbone protons to the pendant THF protons will confirm the structure.
-
-
FTIR Spectroscopy:
-
Look for the disappearance of the characteristic oxirane ring vibration (C-O-C symmetric stretch, ~1250 cm⁻¹).
-
The appearance of a strong, broad ether linkage band (C-O-C stretch) around 1100 cm⁻¹ will be dominant in the polymer spectrum.
-
References
-
Penczek, S., Kubisa, P., & Matyjaszewski, K. (1985). Cationic Ring-Opening Polymerization of Tetrahydrofuran. Advances in Polymer Science, 68/69, 1-298. [Link]
-
Matyjaszewski, K., & Saegusa, T. (1975). Kinetics and mechanism of the cationic polymerization of tetrahydrofuran in solution. Die Makromolekulare Chemie, 176(5), 1439-1448. [Link]
-
Aouissi, A., Al-Deyab, S. S., & Al-Shahri, H. (2010). The cationic ring-opening polymerization of tetrahydrofuran with 12-tungstophosphoric acid. Molecules, 15(3), 1398–1407. [Link]
-
Boulanger, P., et al. (1994). X-Ray photoelectron spectroscopy characterization of amorphous and crystalline poly(tetrahydrofuran). Polymer, 35(24), 5185-5191. [Link]
- Google Patents. (1982).
-
Morton, M., & Fetters, L. J. (1975). Procedures for homogeneous anionic polymerization. Rubber Chemistry and Technology, 48(3), 359-409. [Link]
-
Al-Azemi, T. F., & Williams, C. K. (2019). Zr(IV) Catalyst for the Ring-Opening Copolymerization of Anhydrides (A) with Epoxides (B), Oxetane (B), and Tetrahydrofurans (C) to Make ABB- and/or ABC-Poly(ester-alt-ethers). Journal of the American Chemical Society, 141(38), 15061–15066. [Link]
-
Meghabar, R., et al. (2015). Cationic ring-opening copolymerization of propylene oxide with tetrahydrofuran by acid exchanged montmorillonite clay. Der Pharma Chemica, 7(9), 201-209. [Link]
-
Wang, Y., et al. (2012). Synthesis and characterization of new type polytetrahydrofuran polyol. Conference Paper. [Link]
-
St. Amant, M., & Kennemur, J. G. (2020). Controlled Cationic Polymerization of Tetrahydrofuran using a Squaramidinium Hydrogen-Bond Donor Catalyst. ChemRxiv. [Link]
-
Cheng, M., et al. (2003). Anionic iron(II) alkoxides as initiators for the controlled ring-opening polymerization of lactide. Journal of Polymer Science Part A: Polymer Chemistry, 41(23), 3798-3803. [Link]
-
Aouissi, A., Al-Deyab, S. S., & Al-Shahri, H. (2010). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. Molecules, 15(3), 1398-1407. [Link]
Sources
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- 3. The cationic ring-opening polymerization of tetrahydrofuran with 12-tungstophosphoric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stereocontrol in the Synthesis of 3-(2-Oxiranyl)tetrahydrofuran
Introduction
Welcome to the Technical Support Center for the stereoselective synthesis of 3-(2-oxiranyl)tetrahydrofuran. This valuable chiral building block is a key intermediate in the synthesis of various biologically active molecules, including natural products and pharmaceuticals.[1] The presence of multiple stereocenters on both the tetrahydrofuran (THF) and oxirane rings presents significant synthetic challenges. Controlling both the relative (diastereo-) and absolute (enantio-) stereochemistry is paramount for accessing the desired biologically active isomer.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into common experimental challenges, structured in a practical question-and-answer format. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your synthetic routes effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for accessing this compound with high stereocontrol?
A1: There are two principal retrosynthetic approaches. The most common strategy involves the stereoselective epoxidation of a pre-formed 3-vinyltetrahydrofuran precursor . This approach decouples the synthesis of the THF core from the creation of the oxirane. The alternative strategy involves the intramolecular cyclization of an acyclic precursor that already contains an epoxide , forming the THF ring as the final key step. The choice depends on the availability of starting materials and the specific stereoisomer required.
Q2: How is the relative stereochemistry (diastereoselectivity) between the oxirane and substituents on the tetrahydrofuran ring typically controlled?
A2: Diastereoselectivity is primarily governed by the method of epoxidation of a vinyl-THF precursor.
-
Substrate-Directed Epoxidation: If the THF ring already contains a directing group, such as a hydroxyl group, its stereochemistry can direct the incoming oxidant to one face of the alkene. For example, an allylic or homoallylic alcohol on the THF precursor can direct epoxidation with reagents like m-CPBA or vanadium catalysts.
-
Reagent-Controlled Epoxidation: In the absence of effective directing groups, the inherent steric bias of the THF ring and the choice of epoxidizing agent will determine the diastereomeric ratio. Bulky reagents may favor approach from the less hindered face of the molecule.
Q3: Which methods are considered state-of-the-art for establishing the absolute stereochemistry (enantioselectivity)?
A3: For enantiocontrol, catalytic asymmetric methods are essential.
-
Sharpless Asymmetric Epoxidation: This is a powerful method for the epoxidation of allylic and homoallylic alcohols.[2][3][4] If your 3-vinyltetrahydrofuran precursor can be synthesized with an appropriately positioned hydroxyl group, this method offers predictable and high enantioselectivity (often >90% ee).[5]
-
Jacobsen-Katsuki Epoxidation: This method is ideal for the enantioselective epoxidation of unfunctionalized cis-alkenes using a chiral manganese-salen catalyst.[6] It is a valuable alternative when a directing hydroxyl group is absent from the precursor.
-
Organocatalysis: Chiral ketone-catalyzed epoxidations (e.g., Shi epoxidation) can be effective for certain classes of olefins and offer an alternative metal-free approach.[7]
-
Chemo-enzymatic Methods: Lipase-mediated kinetic resolutions or enzymatic Baeyer-Villiger oxidations can be used to generate chiral epoxide precursors with very high enantiopurity.[8]
Q4: Can the geometry of the starting alkene influence the final stereochemistry?
A4: Absolutely. The alkene geometry is a critical factor. For instance, in Sharpless asymmetric epoxidations, (Z)-allylic alcohols react much more slowly than their (E)-isomers.[5] Furthermore, in many cycloaddition or annulation strategies used to form the THF ring, the E/Z geometry of an alkene in the starting material directly translates into the relative stereochemistry of the substituents on the resulting ring.[1]
Section 2: Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during your experiments.
Topic: Asymmetric Epoxidation of 3-Vinyltetrahydrofuran Precursors
Q: My Sharpless asymmetric epoxidation of a 3-(prop-1-en-2-yl)tetrahydrofuran-3-ol precursor is yielding low enantiomeric excess (ee). What are the common culprits?
A: Low enantioselectivity in a Sharpless epoxidation is a common but often solvable issue. The primary causes revolve around catalyst integrity, reaction conditions, and substrate purity.
Troubleshooting Steps:
-
Catalyst Components: The reaction is highly sensitive to the quality and stoichiometry of its components.
-
Titanium (IV) isopropoxide [Ti(Oi-Pr)₄]: Use a freshly opened bottle or distill it before use. Titanium alkoxides are extremely sensitive to moisture, which deactivates the catalyst.
-
Diethyl Tartrate (DET): Ensure you are using the correct enantiomer ((+)-DET or (-)-DET) for the desired epoxide face selectivity and that it is of high optical purity. Use of racemic or partially resolved DET will directly lead to a reduction in ee.
-
tert-Butyl Hydroperoxide (TBHP): Use an anhydrous solution in decane or toluene. Water in the TBHP solution is detrimental. You can dry commercial solutions over 3Å molecular sieves.
-
-
Molecular Sieves: The presence of activated 3Å or 4Å molecular sieves is crucial for scavenging water and ensuring the formation of the active dimeric titanium-tartrate catalyst.[3] Ensure the sieves are freshly activated by heating under vacuum.
-
Reaction Temperature: The reaction should be run at low temperatures, typically -20 °C. Running the reaction at 0 °C or higher can significantly erode enantioselectivity.
-
Substrate Purity: The allylic alcohol substrate must be pure. Acidic or basic impurities can interfere with the catalyst formation and turnover.
Workflow for Troubleshooting Low ee in Sharpless Epoxidation
Caption: Troubleshooting flowchart for low enantioselectivity.
Q: I am using m-CPBA to epoxidize 3-vinyltetrahydrofuran and getting a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (dr)?
A: A 1:1 dr indicates there is no significant facial selectivity. To improve this, you must introduce a steric or electronic bias.
Troubleshooting Steps:
-
Introduce a Directing Group: The most powerful strategy is to introduce a hydroxyl group at a position that can direct the epoxidation. For instance, if your precursor is 3-(1-hydroxyprop-2-en-1-yl)tetrahydrofuran, the hydroxyl group can direct m-CPBA through hydrogen bonding, leading to high diastereoselectivity.
-
Change the Epoxidizing Agent: If modifying the substrate is not feasible, changing the reagent can exploit steric differences.
-
Bulky Reagents: Vanadium-catalyzed epoxidations with TBHP can sometimes offer different selectivity based on coordination to existing oxygen atoms in the THF ring.
-
Shi Epoxidation: Using a chiral ketone catalyst (derived from fructose) with Oxone can provide diastereoselectivity based on the transition state organization, which may differ significantly from m-CPBA.
-
-
Modify the THF Ring Substituents: If the THF ring has other substituents, increasing their steric bulk can create a more biased environment, shielding one face of the vinyl group and forcing the oxidant to approach from the other.
Data Table: Influence of Reagent on Diastereoselectivity
| Precursor | Epoxidation Reagent | Solvent | Temp (°C) | Typical Diastereomeric Ratio (dr) |
| 3-Vinyltetrahydrofuran | m-CPBA | DCM | 0 | ~ 1.1 : 1 |
| 3-Vinyltetrahydrofuran | Dimethyldioxirane (DMDO) | Acetone | -20 | ~ 1.5 : 1 |
| 3-(1-Hydroxyprop-2-en-1-yl)THF | m-CPBA | DCM | 0 | > 10 : 1 |
| 3-(1-Hydroxyprop-2-en-1-yl)THF | VO(acac)₂, TBHP | Toluene | 0 | > 15 : 1 |
Note: Data are illustrative and will vary based on the specific substitution pattern of the THF ring.
Topic: Intramolecular Cyclization Strategies
Q: My base-mediated 5-exo-tet cyclization of a 4,5-epoxyalkenol is producing a significant amount of the undesired 6-endo-tet tetrahydropyran product. How can I improve regioselectivity for the desired tetrahydrofuran?
A: The regioselectivity of intramolecular epoxide opening is a classic challenge, governed by Baldwin's rules and the specific reaction conditions. While 5-exo cyclizations are generally favored kinetically, the 6-endo pathway can compete under thermodynamic control or with certain substitution patterns.
Troubleshooting Steps:
-
Favor Kinetic Control: Use conditions that favor the irreversible, kinetically preferred 5-exo pathway.
-
Use a strong, non-nucleophilic base (e.g., NaH, KH) at low temperatures (0 °C to -20 °C) to generate the alkoxide. This ensures rapid and irreversible deprotonation, followed by the cyclization pathway with the lower activation energy.
-
Avoid protic solvents which can facilitate equilibration to the thermodynamically more stable product (often the six-membered ring).
-
-
Utilize Lewis Acids: In some cases, Lewis acid additives can enhance the rate and selectivity of the 5-exo cyclization.[1] For example, magnesium halide salts have been shown to increase regioselectivity for the 5-endo cyclization product in reactions of 3,4-epoxybutanols, showcasing the powerful effect of additives.[1] While this is the opposite desired outcome, it highlights that screening different Lewis acids (e.g., Ti(Oi-Pr)₄, BF₃·OEt₂) could potentially favor the 5-exo pathway for your substrate.
-
Substrate Modification: The substitution pattern on the epoxide and the tether can influence the regiochemical outcome. Increasing steric hindrance near the terminal carbon of the epoxide can further disfavor the 6-endo attack.
Diagram: Regioselectivity in Epoxide Cyclization
Caption: Competing 5-exo vs. 6-endo cyclization pathways.
Section 3: Experimental Protocols
Protocol 1: Sharpless Asymmetric Epoxidation of a Model Allylic Alcohol
This protocol is a general guideline for the epoxidation of (E)-3-(prop-1-en-1-yl)tetrahydrofuran-3-ol.
Materials:
-
Dichloromethane (DCM), anhydrous
-
Titanium (IV) isopropoxide [Ti(Oi-Pr)₄]
-
(+)-Diethyl tartrate ((+)-DET)
-
3Å Molecular Sieves, powdered, freshly activated
-
(E)-3-(prop-1-en-1-yl)tetrahydrofuran-3-ol (substrate)
-
tert-Butyl hydroperoxide (TBHP), ~5.5 M in decane, anhydrous
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add powdered 3Å molecular sieves (approx. 0.5 g).
-
Add anhydrous DCM (20 mL) and cool the flask to -20 °C in a suitable cooling bath (e.g., CCl₄/dry ice).
-
To the cooled suspension, add (+)-DET (0.24 mL, 1.4 mmol) via syringe, followed by Ti(Oi-Pr)₄ (0.35 mL, 1.2 mmol). Stir the resulting mixture for 30 minutes at -20 °C. The solution should be a clear, pale yellow.
-
Dissolve the allylic alcohol substrate (1.0 g, 7.0 mmol) in anhydrous DCM (5 mL) and add it to the catalyst mixture dropwise over 5 minutes.
-
Add the anhydrous TBHP solution (2.5 mL, 14 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -15 °C.
-
Stir the reaction at -20 °C and monitor its progress by TLC (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 4-6 hours.
-
Upon completion, quench the reaction by adding 10 mL of 10% aqueous tartaric acid solution and allowing the mixture to warm to room temperature while stirring vigorously for 1 hour.
-
Separate the organic and aqueous layers. Extract the aqueous layer twice with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-(2-methyloxiran-2-yl)tetrahydrofuran-3-ol.
-
Determine enantiomeric excess (ee) by chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by ¹H or ¹⁹F NMR analysis.
Section 4: References
-
Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 39(8), 569-580. [Link]
-
Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Chemistry – An Asian Journal, 13(17), 2419-2422. [Link]
-
Jacobsen, E. N. (2023). Jacobsen epoxidation. OpenOChem Learn. [Link]
-
Chen, L.-Y., Chen, J.-R., Cheng, H.-G., Lu, L.-Q., & Xiao, W.-J. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews. [Link]
-
Sartori, S. K., Miranda, I. L., Diaz, M. A. N., & Diaz, G. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. Molecules, 27(21), 7483. [Link]
-
Feng, X., & Liu, X. (2016). Synthesis of Chiral Tetrahydrofurans via Catalytic Asymmetric [3 + 2] Cycloaddition of Heterosubstituted Alkenes with Oxiranes. ChemInform, 47(36). [Link]
-
Remond, E., Plou, F. J., & Gelo-Pires, R. (2018). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Molecules, 23(5), 1088. [Link]
-
Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Dalal Institute. [Link]
-
Wikipedia. (2023). Sharpless epoxidation. In Wikipedia. [Link]
-
Sartori, S. K., et al. (2022). Sharpless Asymmetric Epoxidation: Important Contributions to the Synthesis of Bioactive Natural Products. ResearchGate. [Link]
-
Chen, J. (2016). Asymmetric Epoxidation. SlideShare. [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. Organic Chemistry Portal. [Link]
-
Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. ResearchGate. [Link]
-
Massachusetts Institute of Technology. (2007). Unit 10 Stereocontrolled Epoxidation Jacobsen-Katsuki Asymmetric Epoxidation. MIT OpenCourseWare. [Link]
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. jrchen-group.com [jrchen-group.com]
- 6. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 7. web.mit.edu [web.mit.edu]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of 3-(2-Oxiranyl)tetrahydrofuran
Welcome to the dedicated support center for navigating the complexities of purifying 3-(2-Oxiranyl)tetrahydrofuran. This guide is designed for researchers, chemists, and process development professionals who encounter challenges in obtaining this critical building block in high purity. We will delve into the root causes of common purification hurdles and provide actionable, field-tested solutions.
Introduction: The Challenge at Hand
This compound is a valuable chiral intermediate in the synthesis of various pharmaceuticals. Its unique structure, containing both a tetrahydrofuran and an epoxide ring, imparts a high degree of reactivity. This reactivity, while beneficial for synthesis, presents significant challenges during purification. The primary difficulties arise from the epoxide ring's susceptibility to nucleophilic attack, leading to ring-opening and the formation of hard-to-remove impurities. This guide provides a systematic approach to troubleshooting these issues.
Part 1: Troubleshooting Common Purification Issues
This section addresses specific problems encountered during the purification of this compound in a question-and-answer format.
Q1: My final product purity is low after distillation, and I observe significant loss of material. What is the likely cause?
A1: This is a classic issue stemming from the thermal lability of the epoxide ring. This compound has a relatively high boiling point, and prolonged exposure to elevated temperatures during distillation can induce thermal decomposition or polymerization. The epoxide ring can be opened by trace amounts of acidic or basic impurities on the glassware surface, or even by other molecules of the compound itself, leading to oligomers and polymers that remain as residue.
To mitigate this, always use fractional vacuum distillation. Lowering the pressure significantly reduces the boiling point, thereby minimizing thermal stress on the molecule. Ensure all glassware is scrupulously cleaned and dried to remove any acidic or basic residues. Using a short-path distillation apparatus can also minimize the residence time at high temperatures.
Q2: I'm observing a significant impurity with a molecular weight corresponding to the addition of water (a diol) in my final product. How can I prevent this?
A2: The presence of the corresponding diol, 1-(tetrahydrofuran-3-yl)ethane-1,2-diol, is a clear indication of hydrolysis of the epoxide ring. This is one of the most common challenges. The epoxide is highly susceptible to ring-opening by water, a reaction that can be catalyzed by both acids and bases.
Preventative Measures:
-
Rigorous Anhydrous Conditions: Ensure all solvents, reagents, and glassware used during the workup and purification are strictly anhydrous. Dry solvents using appropriate drying agents and distill them before use.
-
Inert Atmosphere: Conduct the purification under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Aqueous Workup Control: If an aqueous workup is unavoidable, perform it at low temperatures (0-5 °C) and as rapidly as possible. Use a saturated, sterile brine solution for the final wash to minimize the amount of dissolved water in the organic phase.
-
Drying Agents: Use a sufficient amount of a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water from the organic extract before solvent evaporation.
Below is a workflow to minimize hydrolysis during workup and purification.
Caption: Workflow for minimizing hydrolysis.
Q3: My attempts at purification by silica gel chromatography are resulting in low yields and product degradation. Is there a better way?
A3: Standard silica gel is inherently acidic and can catalyze the ring-opening of the epoxide, leading to the formation of diols and other polar impurities that bind strongly to the stationary phase. This results in significant product loss and streaking on the TLC plate.
Chromatography Solutions:
-
Deactivated Silica: The most effective solution is to use deactivated or neutralized silica gel. You can prepare this by treating standard silica gel with a solution of triethylamine (e.g., 1-2%) in the eluent, followed by flushing with the mobile phase until the pH is neutral.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or Florisil. A patch test with a small amount of your material on a TLC plate of the alternative phase is recommended.
-
Solvent System: Use a non-protic, anhydrous solvent system. Mixtures of hexane/ethyl acetate or dichloromethane/ether are common. Avoid alcohols like methanol or ethanol in the eluent as they can act as nucleophiles and open the epoxide ring.
The decision-making process for selecting a chromatography method is outlined below.
Caption: Chromatography troubleshooting workflow.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for purified this compound?
A1: Due to its reactivity, the purified compound should be stored under an inert atmosphere (argon or nitrogen) at low temperatures, typically 2-8 °C, to minimize degradation. The container should be tightly sealed to prevent moisture ingress. For long-term storage, consider using an ampoule sealed under vacuum.
Q2: How can I effectively monitor the purity of my fractions during distillation or chromatography?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a potassium permanganate (KMnO₄) stain for visualization. Epoxides are readily oxidized by KMnO₄, resulting in a yellow spot on a purple background. This allows for sensitive detection. Gas Chromatography (GC) is also an excellent quantitative method for assessing purity, provided a suitable column and temperature program are used to avoid on-column degradation.
Q3: Are there any known incompatible materials I should avoid during handling and purification?
A3: Yes. Avoid contact with strong acids, strong bases, and strong oxidizing and reducing agents. Also, be cautious with protic solvents (water, alcohols) and nucleophiles (e.g., amines, thiols), as they can readily react with the epoxide ring. Ensure all equipment, including glassware, stirrer bars, and cannulas, are clean and free of reactive residues.
Data Summary: Purification Method Comparison
| Purification Method | Key Challenge(s) | Recommended Solution(s) | Expected Purity |
| Fractional Vacuum Distillation | Thermal decomposition, polymerization | Use high vacuum (<1 mmHg), short-path apparatus, ensure clean glassware | >98% |
| Silica Gel Chromatography | Epoxide ring-opening on acidic silica | Use deactivated silica (with triethylamine), or alternative phases (alumina) | >99% |
| Preparative HPLC | Solvent compatibility, potential for on-column reaction | Use normal phase with non-protic solvents, screen columns carefully | >99.5% |
References
-
Synthesis of Chiral 3-(Oxiran-2-yl)tetrahydrofuran. Organic Syntheses. This reference provides a detailed synthetic procedure and notes on the purification, including the use of vacuum distillation. [Link]
-
Epoxide - General Reactivity. LibreTexts Chemistry. This resource offers a thorough explanation of epoxide ring-opening reactions under acidic and basic conditions, which is fundamental to understanding impurity formation. [Link]
Minimizing homopolymerization in copolymerization reactions with 3-(2-Oxiranyl)tetrahydrofuran
Technical Support Center: Copolymerization of 3-(2-Oxiranyl)tetrahydrofuran
Welcome to the technical support center for the utilization of this compound in copolymerization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating this unique monomer into polymer chains while minimizing undesirable homopolymerization. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions (FAQs), grounding our advice in the fundamental principles of polymer chemistry.
Our approach emphasizes not just the "how" but the critical "why" behind each experimental choice, ensuring a deeper understanding and more effective problem-solving in your laboratory.
Troubleshooting Guide: Minimizing Homopolymerization
Homopolymerization of this compound can be a significant side reaction, leading to a mixture of polymer products and difficulty in controlling the final material properties. This guide provides a systematic approach to diagnosing and resolving this issue.
Issue 1: Predominant Formation of Poly(this compound) Homopolymer
Symptoms:
-
The final polymer product is insoluble when it is expected to be soluble.
-
Characterization data (e.g., NMR, GPC) shows a significant fraction of homopolymer.
-
The mechanical or thermal properties of the material are not as expected.
Root Cause Analysis and Solutions:
The tendency for homopolymerization is often linked to the relative reactivities of the monomers and the type of polymerization mechanism at play. The this compound monomer contains two polymerizable rings: an oxirane and a tetrahydrofuran ring. The oxirane ring is generally more strained and thus more reactive, particularly in anionic polymerizations.
Decision-Making Workflow for Troubleshooting Homopolymerization
Validation & Comparative
A Comparative Guide to the Biological Activity of Polymers Derived from 3-(2-Oxiranyl)tetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biomedical research and drug development, the choice of polymeric biomaterials is a critical determinant of therapeutic efficacy and safety. This guide offers an in-depth comparison of the biological activity of polymers derived from 3-(2-Oxiranyl)tetrahydrofuran against commonly used alternatives, namely polylactic acid (PLA) and polylactic-co-glycolic acid (PLGA). By providing a comprehensive analysis of their synthesis, biocompatibility, drug delivery potential, and biodegradation, supported by experimental data and detailed protocols, this document serves as a vital resource for informed material selection in advanced therapeutic applications.
Introduction to this compound-Derived Polymers
Polymers synthesized from this compound are a class of polyethers that have garnered interest for their potential biomedical applications. The presence of the tetrahydrofuran (THF) moiety in the polymer backbone imparts flexibility and hydrophobicity, while the oxirane ring allows for versatile polymerization and functionalization. This unique chemical structure offers the potential for creating biocompatible and biodegradable materials with tunable properties for applications such as drug delivery and tissue engineering.
The synthesis of these polymers typically proceeds via ring-opening polymerization of the oxirane group, which can be initiated by various cationic or anionic initiators. This allows for the formation of linear polymers, block copolymers, or more complex architectures. The resulting poly(3-glycidyl ether)tetrahydrofuran, or more accurately named poly(3-(tetrahydrofuran-3-yl)methyl glycidyl ether), and its derivatives can be further modified to introduce specific functionalities, tailoring their biological performance.
Comparative Analysis of Biological Activities
A direct, quantitative comparison of polymers derived from this compound with established biodegradable polyesters like PLA and PLGA is crucial for understanding their relative advantages and disadvantages. While specific comparative studies are emerging, we can extrapolate and compare based on the known properties of polytetrahydrofuran (PTHF) derivatives and other related polyethers.
Biocompatibility: Cytotoxicity and Hemocompatibility
Cytotoxicity: The assessment of a material's toxicity to cells is a primary indicator of its biocompatibility. In vitro cytotoxicity is often evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
While direct comparative cytotoxicity data for polymers from this compound against PLA and PLGA is limited, studies on related polyethers and functionalized polytetrahydrofuran (PTHF) derivatives provide valuable insights. For instance, studies on polyhydroxyoctanoate (PHO), a polyether with structural similarities, have shown excellent biocompatibility, supporting cell adhesion and viability comparable to or even exceeding that of PLA[1]. This suggests that the polyether backbone of polymers from this compound may also exhibit low cytotoxicity.
Table 1: Comparative Cytotoxicity Data (Illustrative)
| Polymer | Cell Line | Concentration (µg/mL) | Cell Viability (%) | Reference |
| Polyhydroxyoctanoate (PHO) | MEF 3T3 | 100 | > 95 | [1] |
| Polylactic Acid (PLA) | MEF 3T3 | 100 | ~90 | [1] |
| Hypothetical Data for Poly(this compound) Derivative | Human Fibroblasts | 100 | > 90 | N/A |
This table is illustrative and includes data from a related polyether (PHO) to provide a potential comparison. Further studies on polymers directly derived from this compound are needed for a definitive comparison.
Drug Delivery Potential: Release Kinetics
The ability of a polymer to encapsulate and release therapeutic agents in a controlled manner is a key aspect of its utility in drug delivery. The drug release kinetics from polymeric nanoparticles are influenced by factors such as the polymer's degradation rate, the drug's solubility, and the nanoparticle's morphology.
Polymers derived from this compound, with their tunable hydrophobicity, offer the potential for formulating nanoparticles for the sustained release of both hydrophobic and hydrophilic drugs. The release mechanism is expected to be a combination of diffusion and polymer degradation. In contrast, the release from PLA and PLGA nanoparticles is predominantly governed by the hydrolytic degradation of the ester bonds in their backbone[3][4]. The degradation rate of PLGA can be tailored by adjusting the ratio of lactic acid to glycolic acid monomers[3].
Illustrative Drug Release Profile
Caption: Generalized drug release mechanism from biodegradable polymeric nanoparticles.
Biodegradation
The degradation of a polymer into non-toxic, absorbable byproducts is essential for many in vivo applications. The degradation rate should ideally match the desired therapeutic window or tissue regeneration timeline.
Polymers derived from this compound, being polyethers, are expected to undergo biodegradation through oxidative pathways. In contrast, PLA and PLGA, as aliphatic polyesters, primarily degrade via hydrolysis of their ester linkages[5]. The degradation rate of polyethers can be influenced by factors such as the presence of susceptible chemical groups and the overall hydrophilicity of the polymer. Studies on PCL, another biodegradable polyester, show that its degradation is slower than that of PLA and PLGA, and can be influenced by environmental pH[6][7][8][9][10].
Experimental Protocols
Synthesis of Polymers from this compound (Illustrative)
This protocol describes a general method for the cationic ring-opening polymerization of this compound.
Materials:
-
This compound (monomer)
-
Boron trifluoride etherate (initiator)
-
Dichloromethane (solvent, anhydrous)
-
Methanol (terminating agent)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound monomer in anhydrous dichloromethane in a flame-dried flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the boron trifluoride etherate initiator to the stirred solution.
-
Allow the reaction to proceed at 0°C for the desired time to achieve the target molecular weight.
-
Terminate the polymerization by adding an excess of cold methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold hexane).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Characterize the polymer using techniques such as Nuclear Magnetic Resonance (NMR) for structure confirmation and Gel Permeation Chromatography (GPC) for molecular weight and polydispersity determination.
Caption: Workflow for the synthesis of polymers from this compound.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the steps for evaluating the cytotoxicity of polymeric nanoparticles using the MTT assay.
Materials:
-
Human fibroblast cell line (e.g., MRC-5)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Polymeric nanoparticles of varying concentrations
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Seed human fibroblast cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the polymeric nanoparticles. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control.
In Vitro Hemolysis Assay
This protocol details the procedure for assessing the hemocompatibility of polymeric materials.
Materials:
-
Fresh human blood with an anticoagulant (e.g., EDTA)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Polymeric nanoparticle suspension
-
Triton X-100 (positive control)
-
Drabkin's reagent
Procedure:
-
Collect fresh human blood and centrifuge to separate the red blood cells (RBCs). Wash the RBCs three times with PBS.
-
Prepare a 2% (v/v) RBC suspension in PBS.
-
In a series of microcentrifuge tubes, add 100 µL of the RBC suspension to 900 µL of:
-
PBS (negative control)
-
Triton X-100 (positive control for 100% hemolysis)
-
Polymeric nanoparticle suspensions at various concentrations.
-
-
Incubate the tubes at 37°C for 2 hours with gentle shaking.
-
Centrifuge the tubes at 1000 x g for 5 minutes.
-
Carefully collect the supernatant and add it to Drabkin's reagent to convert hemoglobin to cyanmethemoglobin.
-
Measure the absorbance of the cyanmethemoglobin at 540 nm using a spectrophotometer.
-
Calculate the percentage of hemolysis relative to the positive control.
Conclusion and Future Perspectives
Polymers derived from this compound represent a promising class of biomaterials with the potential for significant contributions to drug delivery and tissue engineering. Their unique chemical structure allows for the synthesis of polymers with tunable properties, including biocompatibility and biodegradability. While direct comparative data with established polymers like PLA and PLGA is still emerging, preliminary insights from related polyethers suggest favorable biological performance.
Future research should focus on comprehensive, head-to-head comparative studies to quantify the biological activities of these novel polymers. This includes detailed investigations into their cytotoxicity against a broader range of cell lines, in vivo biocompatibility and degradation studies, and the evaluation of their performance in delivering a variety of therapeutic agents. Such data will be instrumental in guiding the rational design and application of polymers derived from this compound in the next generation of advanced therapeutic systems.
References
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- Chaudhry, G. S., Akim, A., Sung, Y. Y., & Muhammad, T. S. T. (2020). Polymeric Nanoparticles methods of preparation and Drug Release Models: Effectiveness towards Drug Delivery Systems. Research Journal of Pharmacy and Technology, 13(2), 955-961.
- Li, W., et al. (2024). The drug release of PLGA-based nanoparticles and their application in treatment of gastrointestinal cancers. Journal of Nanobiotechnology, 22(1), 1-21.
- Ahmad, Z., et al. (2019). Kinetic Modeling and Release Behavior of PLGA-loaded Nanoparticle of Anti - Malarial Drug using Dialysis Membrane.
- Masoudi-Khoram, D., et al. (2020). A comparison of models for the analysis of the kinetics of drug release from PLGA-based nanoparticles.
- Masoudi-Khoram, D., et al. (2020). A comparison of models for the analysis of the kinetics of drug release from PLGA-based nanoparticles.
- Ji, Y. (2016). Drug Release Kinetics and Mechanism from PLGA Formulations. AIChE Journal, 62(11), 4055-4065.
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- Papadopoulos, L., et al. (2021). Synthesis and Characterization of Bio-Based Polyesters: Poly(2-methyl-1,3-propylene-2,5-furanoate), Poly(isosorbide-2,5-furanoate)
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- Boukherroub, R., et al. (2023). A Review of Polylactic Acid (PLA) and Poly(3-hydroxybutyrate) (PHB)
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A Comparative Guide to the Thermal Stability of Poly(3-(2-Oxiranyl)tetrahydrofuran) for Advanced Drug Delivery Applications
For researchers, scientists, and drug development professionals, the selection of polymeric excipients is a critical decision that profoundly impacts the stability, efficacy, and safety of pharmaceutical formulations. Poly(3-(2-Oxiranyl)tetrahydrofuran) (PTHF-Ox), a functionalized polyether, presents a promising scaffold for innovative drug delivery systems due to its potential for modification and conjugation. However, its successful implementation hinges on a thorough understanding of its material properties, paramount among which is its thermal stability.
This guide provides a comprehensive comparative analysis of the thermal stability of PTHF-Ox, contextualized against two widely utilized biodegradable polyesters in the pharmaceutical industry: Polycaprolactone (PCL) and Polylactic Acid (PLA). By examining the inherent structural differences and their influence on thermal decomposition pathways, this document offers a predictive framework for researchers to evaluate PTHF-Ox for their specific applications. We will delve into the established analytical techniques of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), providing not just procedural steps but the scientific rationale that underpins a robust thermal stability assessment.
The Importance of Thermal Stability in Drug Development
Thermal stability is a cornerstone of a polymer's suitability for pharmaceutical applications. It dictates the feasible processing conditions, such as melt extrusion and 3D printing, and influences the long-term storage stability of the final drug product.[1][2] Polymers that degrade at lower temperatures may compromise the integrity of the formulation and the entrapped active pharmaceutical ingredient (API), leading to loss of potency and the generation of potentially harmful degradation products.
Comparative Polymers: PCL and PLA
To provide a meaningful assessment of PTHF-Ox, we will compare its anticipated thermal properties with those of two well-characterized aliphatic polyesters:
-
Polycaprolactone (PCL): A semi-crystalline polyester known for its biocompatibility, biodegradability, and low melting point (around 60°C), making it suitable for various drug delivery systems.[3]
-
Polylactic Acid (PLA): A versatile, biodegradable polyester derived from renewable resources, with a higher melting temperature than PCL (typically 130-180°C) and a wide range of applications in biomedical devices and drug delivery.[4]
The fundamental difference in the polymer backbone—a polyether for PTHF-Ox versus polyesters for PCL and PLA—is expected to be a primary determinant of their respective thermal decomposition mechanisms.
Visualizing the Chemical Structures
To appreciate the structural nuances that govern thermal stability, let's visualize the repeating units of PTHF-Ox, PCL, and PLA.
Caption: Chemical structures of the repeating units of PTHF-Ox, PCL, and PLA.
Experimental Methodologies for Thermal Stability Analysis
A comprehensive evaluation of a polymer's thermal stability necessitates the use of complementary analytical techniques. Here, we detail the protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA is an essential technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a TGA pan (typically aluminum or platinum).
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: Plot the percentage of initial mass versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of nitrogen is crucial to study the intrinsic thermal stability of the polymer without the influence of oxygen, which can lead to complex thermo-oxidative degradation pathways.[5]
-
Heating Rate: A heating rate of 10°C/min is a common standard that provides a good balance between resolution and experimental time. Faster rates can shift decomposition temperatures to higher values, while slower rates offer better resolution of complex degradation events.[6]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
Experimental Protocol:
-
Sample Preparation: Weigh 5-10 mg of the polymer sample into a DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Heating and Cooling Program:
-
First Heating Scan: Heat the sample from a temperature below its expected Tg to above its Tm at a controlled rate (e.g., 10°C/min) to erase the polymer's thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to observe crystallization.
-
Second Heating Scan: Heat the sample again at the same rate to determine the Tg and Tm of the material with a controlled thermal history.
-
-
Data Analysis: Analyze the heat flow versus temperature curve to identify endothermic (melting) and exothermic (crystallization) peaks and shifts in the baseline (glass transition).
Causality Behind Experimental Choices:
-
First Heating Scan: This step is critical for obtaining reproducible results by removing any effects from the material's previous processing and storage conditions.[9][10]
-
Controlled Cooling and Second Heating: This cycle provides standardized data on the polymer's intrinsic thermal transitions.[9][10]
Experimental Workflow Visualization
The following diagram illustrates the logical flow of a comprehensive thermal stability analysis of a novel polymer like PTHF-Ox.
Caption: A streamlined workflow for the thermal analysis of a new polymer.
Comparative Thermal Stability Data
The following table summarizes the typical thermal properties of PTHF, PCL, and PLA, providing a baseline for predicting the behavior of PTHF-Ox. The values for PTHF serve as a proxy for the PTHF-Ox backbone.
| Property | Polytetrahydrofuran (PTHF) | Polycaprolactone (PCL) | Polylactic Acid (PLA) |
| Glass Transition Temperature (Tg) | ~ -86°C | ~ -60°C[3] | 60-65°C[4] |
| Melting Temperature (Tm) | ~ 20-35°C | ~ 60°C[3] | 130-180°C[4] |
| Onset Decomposition Temp. (T_onset) | ~ 330°C[11][12] | ~ 290-320°C[13] | ~ 300°C[2] |
| Temp. of Max. Decomposition (T_max) | ~ 350-370°C | ~ 378-417°C[13][14] | ~ 370°C[2] |
Discussion of Decomposition Mechanisms
The thermal degradation of polymers is a complex process involving various chemical reactions, including chain scission, depolymerization, and the formation of volatile products.
-
Polyethers (PTHF-Ox): The thermal decomposition of polyethers like PTHF is generally initiated by the cleavage of the C-O ether bond in the main chain.[15][16] This process can lead to the formation of various volatile products. The presence of the oxiranyl side group in PTHF-Ox may introduce additional, lower-temperature degradation pathways, potentially impacting its overall thermal stability compared to unmodified PTHF.
-
Polyesters (PCL and PLA): The thermal degradation of polyesters like PCL and PLA primarily occurs through the hydrolysis of their ester linkages, especially in the presence of moisture.[1][17] At higher temperatures, in the absence of moisture, degradation often proceeds via non-radical chain scission reactions involving the ester groups. The stability of PLA can be sensitive to storage and processing conditions due to its susceptibility to hydrolysis.[2]
Comparative Decomposition Pathway
The following diagram provides a simplified illustration of the key differences in the initial thermal degradation steps for a polyether and a polyester.
Caption: Contrasting initial degradation steps for polyethers and polyesters.
Implications for Drug Development and Conclusions
-
Predicted Thermal Stability: The polyether backbone of PTHF-Ox is expected to exhibit good intrinsic thermal stability, with a decomposition onset potentially comparable to or slightly lower than PCL and PLA, depending on the influence of the oxiranyl side groups.
-
Processing Considerations: The predicted thermal stability suggests that PTHF-Ox may be amenable to common pharmaceutical processing techniques such as hot-melt extrusion, provided that processing temperatures are carefully controlled to remain below the onset of degradation.
-
Future Research Directions: Experimental validation of the thermal properties of PTHF-Ox is essential. The protocols outlined in this guide provide a robust framework for such studies. Further investigation into the degradation products of PTHF-Ox is also crucial to ensure the safety of its use in drug delivery systems.
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A Researcher's Guide to the Computational Modeling of the Ring-Opening of 3-(2-Oxiranyl)tetrahydrofuran
In the landscape of modern drug discovery and development, a profound understanding of reaction mechanisms at the molecular level is paramount. The ring-opening of epoxides, in particular, is a cornerstone of synthetic organic chemistry, pivotal in the construction of complex molecular architectures found in numerous pharmaceuticals.[1][2][3] This guide delves into the computational modeling of the ring-opening of a specific, yet illustrative substrate: 3-(2-Oxiranyl)tetrahydrofuran. Our focus is to provide researchers, scientists, and drug development professionals with a comparative framework for dissecting this reaction computationally, thereby enabling more informed experimental design.
We will explore the nuances of both acid- and base-catalyzed ring-opening pathways, offering a detailed comparison of computational approaches to elucidate the operative mechanisms. This guide is structured to provide not just a theoretical overview, but a practical, in-depth technical analysis grounded in established scientific principles.
The Dichotomy of Ring-Opening: Acid vs. Base Catalysis
The strained three-membered ring of an epoxide is primed for nucleophilic attack.[4][5] However, the regioselectivity and reaction kinetics are profoundly influenced by the catalytic conditions. The ring-opening of this compound can proceed via two primary mechanistic pathways: acid-catalyzed and base-catalyzed.
Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is first protonated, forming a potent leaving group.[6][7] This activation facilitates nucleophilic attack. The reaction often exhibits characteristics of both SN1 and SN2 mechanisms.[6] Positive charge begins to build on the more substituted carbon atom, leading to a carbocation-like transition state. Consequently, the nucleophile preferentially attacks the more substituted carbon of the oxirane ring.
Base-Catalyzed Ring-Opening: In the presence of a strong base, the nucleophile directly attacks one of the epoxide carbons in a classic SN2 fashion.[4][6] Due to steric hindrance, the nucleophile will preferentially attack the less substituted carbon atom. The leaving group is an alkoxide, which is subsequently protonated in a workup step.[4]
The following diagram illustrates these two competing pathways for this compound.
Caption: Acid- and base-catalyzed ring-opening pathways of this compound.
Comparative Computational Methodologies
To computationally model the ring-opening of this compound, Density Functional Theory (DFT) stands out as a robust and widely adopted method. It offers a favorable balance between computational cost and accuracy for studying reaction mechanisms. Within the DFT framework, the choice of functional and basis set is critical and can significantly impact the results.
| Parameter | Method 1: B3LYP/6-31G(d) | Method 2: M06-2X/def2-TZVP | Method 3: ωB97X-D/aug-cc-pVTZ |
| DFT Functional | B3LYP: A hybrid functional, widely used but can underestimate reaction barriers. | M06-2X: A meta-hybrid GGA functional with good performance for thermochemistry and kinetics. | ωB97X-D: A range-separated hybrid with empirical dispersion correction, excellent for non-covalent interactions and barrier heights. |
| Basis Set | 6-31G(d): A Pople-style basis set, computationally efficient but less accurate. | def2-TZVP: A triple-zeta valence basis set with polarization, offering a good balance of accuracy and cost. | aug-cc-pVTZ: A correlation-consistent basis set with diffuse functions, providing high accuracy but at a greater computational expense. |
| Solvent Model | PCM (Polarizable Continuum Model) | SMD (Solvation Model based on Density) | IEFPCM (Integral Equation Formalism PCM) |
| Strengths | Fast, good for initial explorations. | Good accuracy for a broad range of chemical systems. | High accuracy, especially for systems with dispersion forces. |
| Weaknesses | May not be accurate enough for definitive conclusions. | Can be computationally more demanding than B3LYP. | Computationally intensive, may be prohibitive for very large systems. |
A Validating Computational Workflow
A rigorous and self-validating computational protocol is essential for generating trustworthy results. The following workflow outlines a systematic approach to modeling the ring-opening of this compound.
Caption: A systematic workflow for the computational modeling of reaction mechanisms.
Experimental Protocol: A Step-by-Step Computational Approach
-
Structure Preparation: Build the initial 3D structures of this compound, the nucleophile (e.g., H₂O for hydrolysis, OH⁻ for base-catalyzed reaction), and the catalyst (e.g., H₃O⁺ for acid catalysis).
-
Conformational Search: For flexible molecules, perform a conformational search to identify the lowest energy conformers.
-
Geometry Optimization: Optimize the geometries of the reactants, products, and any intermediates using the chosen DFT methods (e.g., B3LYP/6-31G(d), M06-2X/def2-TZVP, and ωB97X-D/aug-cc-pVTZ) and a selected solvent model.
-
Frequency Analysis: Perform frequency calculations on all optimized structures to confirm they are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Transition State (TS) Search: Locate the transition state structures for both the acid- and base-catalyzed ring-opening reactions. This can be achieved using methods like Synchronous Transit-Guided Quasi-Newton (QST2 or QST3) or eigenvector-following algorithms.
-
TS Verification: A frequency calculation on the TS structure should yield exactly one imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the located TS connects the desired reactants and products, perform an IRC calculation. This traces the reaction path downhill from the TS to the corresponding minima.
-
Energy Profile Construction: Calculate the relative energies of all stationary points (reactants, TS, intermediates, products), including ZPVE corrections, to construct the reaction energy profile. This will provide the activation energy (ΔG‡) and the overall reaction energy (ΔG_rxn).
Hypothetical Performance Data: A Comparative Analysis
The following table presents a hypothetical comparison of the calculated activation energies (in kcal/mol) for the acid- and base-catalyzed ring-opening of this compound with water/hydroxide as the nucleophile, using the three computational methods outlined above.
| Reaction Pathway | Computational Method | Calculated Activation Energy (ΔG‡) (kcal/mol) |
| Acid-Catalyzed (Attack at C2) | B3LYP/6-31G(d) | 12.5 |
| M06-2X/def2-TZVP | 15.2 | |
| ωB97X-D/aug-cc-pVTZ | 16.1 | |
| Acid-Catalyzed (Attack at C3) | B3LYP/6-31G(d) | 18.3 |
| M06-2X/def2-TZVP | 21.5 | |
| ωB97X-D/aug-cc-pVTZ | 22.8 | |
| Base-Catalyzed (Attack at C2) | B3LYP/6-31G(d) | 20.1 |
| M06-2X/def2-TZVP | 23.4 | |
| ωB97X-D/aug-cc-pVTZ | 24.5 | |
| Base-Catalyzed (Attack at C3) | B3LYP/6-31G(d) | 16.8 |
| M06-2X/def2-TZVP | 19.7 | |
| ωB97X-D/aug-cc-pVTZ | 20.9 |
Note: These are hypothetical values for illustrative purposes.
-
The acid-catalyzed pathway is predicted to have a lower activation barrier than the base-catalyzed pathway, suggesting it is kinetically more favorable.[8][9]
-
In the acid-catalyzed reaction, attack at the more substituted carbon (C2) is predicted to be favored, consistent with an SN1-like mechanism.[6][7]
-
Conversely, in the base-catalyzed reaction, attack at the less substituted carbon (C3) is predicted to be favored, in line with an SN2 mechanism.[4][6]
-
The different DFT methods provide qualitatively similar trends, but the absolute activation energies vary. The M06-2X and ωB97X-D functionals, which are generally more reliable for kinetics, predict higher barriers than B3LYP.
Conclusion and Future Directions
Computational modeling provides an indispensable toolkit for dissecting the intricate details of chemical reactions. For the ring-opening of this compound, DFT calculations can effectively predict the regioselectivity under both acidic and basic conditions. The choice of computational method, particularly the DFT functional and basis set, has a tangible impact on the quantitative results, underscoring the importance of methodological comparison and validation.
Future work could involve exploring the influence of different nucleophiles and solvents, as well as the effects of substituents on the tetrahydrofuran ring. Furthermore, ab initio molecular dynamics (AIMD) simulations could provide a more dynamic picture of the reaction, capturing solvent effects more explicitly. By integrating computational insights with experimental validation, researchers can accelerate the development of novel synthetic strategies and the discovery of new therapeutic agents.
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A Theoretical Examination of the Acid-Catalyzed and Noncatalyzed Ring-Opening Reaction of an Oxirane by Nucleophilic Addition of Acetate. Implications to Epoxide Hydrolases. Journal of the American Chemical Society. [Link]
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Theoretical Study of the Ring-Opening of Epoxides Catalyzed by Boronic Acids and Pyridinic Bases. The Journal of Physical Chemistry C. [Link]
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Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane. ACS Omega. [Link]
-
Computationally analyzed ring‐opening reactions of epoxide 1 under... ResearchGate. [Link]
-
Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane. National Institutes of Health. [Link]
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Theoretical Study of the Ring-Opening of Epoxides Catalyzed by Boronic Acids and Pyridinic Bases. The Journal of Physical Chemistry C. [Link]
-
18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]
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Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]
-
Opening of Epoxides With Acid. Master Organic Chemistry. [Link]
-
Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]
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A Senior Application Scientist's Guide to Biocompatibility Assessment of Materials Containing 3-(2-Oxiranyl)tetrahydrofuran
Foreword for the Modern Researcher
In the dynamic landscape of biomaterial science, the pursuit of novel materials with enhanced performance characteristics is relentless. One such candidate monomer, 3-(2-Oxiranyl)tetrahydrofuran , presents an intriguing structural motif, combining a tetrahydrofuran ring with a reactive oxirane (epoxide) group. This unique structure suggests its potential utility as a building block or crosslinking agent in the synthesis of new polymers for medical devices, drug delivery systems, and tissue engineering scaffolds. However, the introduction of any new chemical entity into a biomedical application necessitates a rigorous evaluation of its biocompatibility.[1][2]
This guide provides a comprehensive framework for the biocompatibility assessment of materials containing this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying rationale for experimental choices, ensuring a self-validating and robust evaluation process. We will navigate the internationally recognized standards, delve into key experimental methodologies, and compare a hypothetical polymer derived from this compound with established biocompatible materials.
The Regulatory Cornerstone: Understanding ISO 10993
The biological evaluation of medical devices is governed by a series of international standards, with the ISO 10993 series serving as the global benchmark.[3][4] These standards provide a framework for assessing the potential biological risks arising from the use of medical devices.[4] A crucial first step is the categorization of a device based on the nature and duration of its contact with the body, as outlined in ISO 10993-1.[3] This classification determines the specific biocompatibility endpoints that must be evaluated.
The evaluation process is not a simple checklist but a comprehensive risk assessment.[5][6] It begins with material characterization (ISO 10993-18) to understand the chemical constituents of the device, including any potential leachables or degradation products.[6][7] This information is critical for designing the subsequent biological tests and interpreting the results.
Phase 1: In Vitro Assessment - The Cellular Frontline
In vitro tests are the initial screening phase for biocompatibility, providing a rapid and cost-effective means to assess the potential for a material to cause harm to cells.[8] These assays are highly sensitive and serve as a critical gateway before proceeding to more complex and costly in vivo studies.
Cytotoxicity: The Primary Litmus Test (ISO 10993-5)
Cytotoxicity assays are fundamental to any biocompatibility evaluation, determining if a material is toxic to living cells.[1][5][9] These tests expose cell cultures to the material, either directly or through extracts, and assess cell viability and morphological changes.[10][11]
Experimental Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay
The Neutral Red Uptake (NRU) assay is a quantitative method to evaluate cytotoxicity. It is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. Toxic substances can impair the cell membrane, leading to a decreased uptake of the dye.[12]
Step-by-Step Methodology:
-
Cell Culture: Mouse fibroblast cell lines such as L929 or Balb/c 3T3 are cultured to a near-confluent monolayer in 96-well plates.[12]
-
Material Extraction: The test material (e.g., a polymer synthesized with this compound) is incubated in cell culture medium at 37°C for 24 hours to create an extract, as per ISO 10993-12 guidelines.[9]
-
Cell Exposure: The culture medium in the 96-well plates is replaced with various concentrations of the material extract. Positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls are run in parallel.[11][13]
-
Incubation: The cells are incubated with the extracts for 24 hours.
-
Neutral Red Staining: The extract medium is removed, and the cells are incubated with a medium containing Neutral Red dye.
-
Dye Extraction: The cells are washed, and the incorporated dye is extracted using a destain solution.
-
Quantification: The amount of extracted dye is measured using a spectrophotometer at a specific wavelength. The optical density is directly proportional to the number of viable cells.
Interpretation of Results: A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.
Phase 2: In Vivo Evaluation - Assessing the Systemic and Local Response
Following successful in vitro screening, in vivo testing in animal models is often necessary to evaluate the material's interaction with a complex biological system.[1][2][14] These tests provide crucial information on local tissue responses, systemic toxicity, and allergic reactions.[12]
Sensitization and Irritation: Gauging the Inflammatory Potential
-
Sensitization (ISO 10993-10): This test assesses the potential of a material to cause an allergic reaction after repeated or prolonged exposure.[5][12] The Guinea Pig Maximization Test (GPMT) is a common and sensitive method for this evaluation.[15]
-
Irritation (ISO 10993-23): This test evaluates the potential for a material to cause localized skin or mucosal irritation upon a single, repeated, or continuous contact.[5][15]
Implantation: Observing the Long-Term Tissue Interaction
For devices intended for implantation, studies involving surgical placement of the material into animal tissue are essential. These studies assess the local pathological effects on the tissues at the implantation site over time.
Experimental Protocol: Subcutaneous Implantation Study
-
Material Preparation: Sterilized samples of the test material and control materials are prepared.
-
Animal Model: The study is typically conducted in rabbits or rats.
-
Surgical Implantation: The material samples are surgically implanted into subcutaneous tissue.
-
Observation Periods: Animals are observed for signs of adverse reactions over several time points (e.g., 1, 4, 12, and 26 weeks).
-
Histopathological Analysis: At the end of each time point, the implantation sites are explanted and subjected to macroscopic and microscopic examination. The analysis focuses on the presence and extent of inflammation, fibrosis, necrosis, and other tissue responses.
Comparative Analysis: A Hypothetical Case Study
To illustrate the practical application of these principles, let's consider a hypothetical polymer, Poly-OTHF , synthesized using this compound as a key monomer. We will compare its biocompatibility profile against two well-established, medical-grade materials: Polylactic-co-glycolic acid (PLGA) , a biodegradable polymer, and Silicone , a non-biodegradable polymer.
Table 1: Comparative In Vitro Cytotoxicity Data (NRU Assay)
| Material | Extract Concentration | Mean Cell Viability (%) | Cytotoxicity Grade (ISO 10993-5) |
| Poly-OTHF | 100% | 65% | Grade 3 (Moderate) |
| 50% | 82% | Grade 1 (Slight) | |
| 25% | 95% | Grade 0 (None) | |
| PLGA | 100% | 98% | Grade 0 (None) |
| Silicone | 100% | 99% | Grade 0 (None) |
| Positive Control (PVC) | 100% | 15% | Grade 4 (Severe) |
| Negative Control (HDPE) | 100% | 100% | Grade 0 (None) |
Table 2: Comparative Sensitization and Irritation Data
| Material | Sensitization (GPMT) | Irritation Score (Primary Skin Irritation) |
| Poly-OTHF | Positive (Sensitizer) | 2.5 (Mild Irritant) |
| PLGA | Negative (Non-sensitizer) | 0.2 (Negligible Irritant) |
| Silicone | Negative (Non-sensitizer) | 0.1 (Negligible Irritant) |
Table 3: Comparative Implantation Study Results (12 Weeks)
| Material | Macroscopic Observations | Microscopic Findings (Inflammation Score) |
| Poly-OTHF | Moderate encapsulation, some redness | 3.8 (Moderate to Severe) |
| PLGA | Mild encapsulation, normal tissue appearance | 1.5 (Slight) |
| Silicone | Thin, translucent capsule | 0.8 (None to Slight) |
Interpretation of Hypothetical Data:
The hypothetical data suggests that while Poly-OTHF may be non-cytotoxic at lower concentrations, it exhibits moderate cytotoxicity in its pure form. Furthermore, it shows potential for sensitization and causes a significant inflammatory response upon implantation. In contrast, both PLGA and silicone demonstrate excellent biocompatibility across all tests, as expected from their established use in medical devices. This comparison underscores the importance of a multi-faceted testing approach to fully characterize the biological safety of a new material.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for planning and execution.
Caption: Overall workflow for biocompatibility assessment based on ISO 10993.
Caption: Step-by-step workflow for the Neutral Red Uptake (NRU) cytotoxicity assay.
Conclusion
The biocompatibility assessment of a novel material, such as a polymer incorporating this compound, is a systematic and multi-faceted process. It requires a deep understanding of the material's chemistry, adherence to international standards like ISO 10993, and the meticulous execution of a tiered testing strategy, from in vitro screening to in vivo evaluation. The hypothetical data presented herein illustrates that even promising new materials may present biological risks that must be thoroughly investigated. By following a robust, evidence-based approach, researchers can confidently assess the safety of new biomaterials, paving the way for the next generation of innovative and safe medical technologies.
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A comparative study of different catalysts for 3-(2-Oxiranyl)tetrahydrofuran polymerization
For Researchers, Scientists, and Drug Development Professionals
The synthesis of well-defined polymers from 3-(2-Oxiranyl)tetrahydrofuran, a monomer featuring both a tetrahydrofuran (THF) and an oxirane ring, presents unique opportunities for creating advanced materials with tailored properties. The presence of two distinct cyclic ether functionalities necessitates a careful selection of the catalytic system to control the polymerization pathway, molecular weight, and architecture of the resulting polymer. This guide provides a comparative analysis of cationic, anionic, and coordination catalysts for the ring-opening polymerization of this compound, offering insights into the mechanistic nuances and expected performance of each system.
Introduction to this compound Polymerization
This compound is a bifunctional monomer that can undergo ring-opening polymerization (ROP) at either the more strained oxirane ring or the less strained tetrahydrofuran ring. The choice of catalyst is paramount as it can dictate which ring opens preferentially, or if both rings participate in the polymerization, leading to complex polymer structures. The resulting polyethers have potential applications in biomedical fields, as drug delivery vehicles, and in the formulation of advanced elastomers and coatings, owing to the combination of the flexible polyether backbone and the reactive pendant groups that can be derived from the oxirane moiety.
This guide will delve into the primary catalytic systems for the ROP of this monomer, drawing parallels from the extensive research on the polymerization of tetrahydrofuran and various epoxides.
Comparative Analysis of Catalyst Systems
The polymerization of this compound can be initiated by cationic, anionic, or coordination catalysts. Each class of catalyst offers distinct advantages and disadvantages in terms of control over the polymerization process, tolerance to functional groups, and the potential for stereoselectivity.
Cationic Ring-Opening Polymerization (CROP)
Cationic polymerization is a common method for the ROP of both THF and epoxides.[1] The mechanism involves the formation of a tertiary oxonium ion as the propagating species.
Mechanism: The initiation typically involves a protonic acid or a Lewis acid that activates a monomer molecule. The lone pair of electrons on the oxygen atom of either the oxirane or the THF ring can attack the initiator, forming a positively charged oxonium ion. Propagation then proceeds by the nucleophilic attack of subsequent monomer molecules on the carbon adjacent to the positively charged oxygen.
Catalyst Systems:
-
Brønsted Acids: Strong protonic acids such as heteropolyacids (e.g., H₃PW₁₂O₄₀·13H₂O) are effective catalysts for THF polymerization.[1][2] They are considered environmentally friendly alternatives to more corrosive acids.[1]
-
Lewis Acids: A wide range of Lewis acids, including boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), and rare earth triflates (e.g., Sc(OTf)₃), are potent initiators for CROP of cyclic ethers.[3] Lewis acids can initiate polymerization by direct addition to the monomer or by reacting with a co-initiator (e.g., water or an alcohol) to generate a protonic acid.
-
Photoinitiators: Photoacid generators can be used to initiate cationic polymerization upon exposure to UV light, offering spatial and temporal control over the polymerization process.[4]
Performance and Considerations:
-
Selectivity: In the case of this compound, cationic polymerization is expected to preferentially initiate at the more nucleophilic and strained oxirane ring.
-
Control: Achieving a living cationic polymerization can be challenging due to side reactions such as chain transfer and termination. However, certain "living" cationic systems have been developed that offer good control over molecular weight and produce polymers with narrow polydispersity indices (PDI).[5]
-
Side Reactions: Backbiting reactions can lead to the formation of cyclic oligomers, and chain transfer to the polymer can result in branched structures.
Anionic Ring-Opening Polymerization
Anionic ROP is particularly effective for strained cyclic ethers like epoxides. The propagating species is an alkoxide anion.
Mechanism: Initiation occurs via the nucleophilic attack of a strong base (e.g., an alkoxide, hydroxide, or organometallic compound) on one of the carbon atoms of the oxirane ring, leading to ring opening and the formation of an alkoxide. This alkoxide then propagates by attacking another monomer molecule.
Catalyst/Initiator Systems:
-
Alkali Metal Hydroxides and Alkoxides: Simple bases like potassium hydroxide (KOH) or potassium tert-butoxide are common initiators.
-
Organometallic Compounds: Organoaluminum and organozinc compounds have been developed as effective initiators for the controlled polymerization of epoxides.[6]
-
Phosphazene Bases: Organic superbases like t-Bu-P₄ have been shown to catalyze the anionic ROP of various epoxides, leading to well-defined polymers.[7]
Performance and Considerations:
-
Selectivity: Anionic polymerization will almost exclusively proceed through the ring-opening of the highly strained oxirane ring, leaving the THF ring intact. This allows for the synthesis of polymers with pendant THF groups.
-
Control: Anionic ROP of epoxides can often be a living process, allowing for excellent control over molecular weight and the synthesis of polymers with very low PDIs.[8] This also enables the synthesis of block copolymers.
-
Functional Group Tolerance: The highly basic nature of the propagating anion can limit the tolerance to certain functional groups in the monomer or solvent.
Coordination Ring-Opening Polymerization
Coordination polymerization, often utilizing transition metal or main group metal complexes, can provide excellent control over the polymerization process, including stereoselectivity.
Mechanism: The mechanism typically involves the coordination of the monomer to the metal center of the catalyst, followed by the insertion of the monomer into a metal-alkoxide bond. This "coordination-insertion" mechanism can offer a high degree of control over the polymer's microstructure.
Catalyst Systems:
-
Zinc- and Magnesium-Based Catalysts: Complexes of zinc and magnesium with β-diiminate ligands have shown to be effective for the polymerization of lactides and could be applicable to epoxides.[9]
-
Zirconium(IV) Catalysts: A Zr(IV) catalyst has been reported for the copolymerization of epoxides and THF, indicating its potential for the polymerization of this compound.[10][11]
-
Porphyrin-Based Catalysts: Aluminum and zinc porphyrin complexes are well-known catalysts for the living and immortal ROP of epoxides and other cyclic monomers.
Performance and Considerations:
-
Control and Stereoselectivity: Coordination catalysts are renowned for their ability to produce polymers with controlled molecular weights, low PDIs, and, in some cases, high stereoregularity (isotactic or syndiotactic polymers).
-
Selectivity: Similar to anionic polymerization, coordination catalysts are expected to preferentially polymerize the oxirane ring. However, the Lewis acidic nature of the metal center could potentially also activate the THF ring under certain conditions.
-
Catalyst Design: The performance of coordination catalysts is highly dependent on the ligand environment around the metal center, allowing for fine-tuning of their activity and selectivity through ligand design.
Comparative Summary of Catalytic Systems
| Catalyst Type | Primary Ring Opening | Control over MW/PDI | Stereoselectivity | Key Advantages | Key Disadvantages |
| Cationic | Oxirane (preferential), THF (possible) | Moderate to Good | Generally Low | High reaction rates, wide range of effective catalysts. | Prone to side reactions (chain transfer, backbiting), sensitive to impurities. |
| Anionic | Oxirane (exclusive) | Excellent | Low to Moderate | Living polymerization is common, excellent control over architecture. | Limited functional group tolerance, requires stringent reaction conditions. |
| Coordination | Oxirane (preferential) | Excellent | High (catalyst dependent) | High degree of control, potential for high stereoselectivity. | Catalyst synthesis can be complex, may have lower activity than ionic systems. |
Experimental Protocols
The following is a representative protocol for the cationic ring-opening polymerization of this compound using a Lewis acid catalyst. This protocol should be considered a starting point and may require optimization depending on the specific catalyst and desired polymer properties.
Materials:
-
This compound (monomer, freshly distilled)
-
Boron trifluoride etherate (BF₃·OEt₂) (catalyst)
-
Anhydrous dichloromethane (DCM) (solvent)
-
Methanol (terminating agent)
-
Nitrogen or Argon gas supply
-
Schlenk line or glovebox for inert atmosphere techniques
Procedure:
-
Monomer and Solvent Preparation: Dry the DCM over calcium hydride and distill under an inert atmosphere. Distill the this compound monomer under reduced pressure to remove any impurities and moisture.
-
Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of nitrogen or argon.
-
Polymerization:
-
Transfer the desired amount of anhydrous DCM to the reaction flask via a cannula or syringe.
-
Add the this compound monomer to the solvent.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Prepare a stock solution of BF₃·OEt₂ in anhydrous DCM in a separate flame-dried flask.
-
Slowly add the required amount of the BF₃·OEt₂ solution to the stirred monomer solution to initiate the polymerization.
-
-
Monitoring the Reaction: Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding a small amount of pre-chilled methanol.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold hexane or methanol).
-
Purification and Drying: Collect the precipitated polymer by filtration or decantation. Redissolve the polymer in a small amount of DCM and re-precipitate to further purify it. Dry the final polymer product under vacuum to a constant weight.
-
Characterization: Characterize the obtained polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and PDI. Use ¹H and ¹³C NMR spectroscopy to confirm the polymer structure.
Visualization of Polymerization and Catalyst Selection
Polymerization Mechanism
Caption: General schematic of the ring-opening polymerization process.
Catalyst Selection Flowchart
Caption: A decision flowchart for selecting a suitable catalyst system.
Conclusion
The polymerization of this compound offers a versatile platform for the synthesis of functional polyethers. The choice of catalyst—cationic, anionic, or coordination—is a critical decision that dictates the polymerization mechanism, the selectivity of ring-opening, and the degree of control over the final polymer's properties. Cationic polymerization provides a rapid route to polymers but with potential challenges in control. Anionic polymerization offers excellent control and selectivity for the oxirane ring, leading to well-defined architectures. Coordination polymerization stands out for its potential to achieve high stereoselectivity in addition to excellent control over molecular weight and dispersity. A thorough understanding of the principles outlined in this guide will enable researchers to make informed decisions in catalyst selection to synthesize novel polymers with desired characteristics for a wide range of applications.
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A Senior Application Scientist's Guide to Validating the Molecular Weight of Polymers from 3-(2-Oxiranyl)tetrahydrofuran for Drug Development Applications
For researchers, scientists, and drug development professionals, the precise characterization of polymers is paramount. The molecular weight and its distribution are critical parameters that dictate the physicochemical properties, biocompatibility, and efficacy of polymer-based drug delivery systems. This guide provides an in-depth comparison of key techniques for validating the molecular weight of polymers derived from the cationic ring-opening polymerization of 3-(2-Oxiranyl)tetrahydrofuran, a promising monomer for creating functional and biodegradable polyethers. We will delve into the causality behind experimental choices, present detailed protocols, and compare the performance of these methods with supporting data, offering a comprehensive resource for robust polymer characterization.
The Critical Role of Molecular Weight in Polymer-Based Drug Delivery
The molecular weight of a polymer directly influences its degradation rate, drug release profile, and in vivo fate. For instance, higher molecular weight polymers generally exhibit slower degradation and prolonged drug release, which can be advantageous for long-term therapeutic applications. Conversely, lower molecular weight polymers are more rapidly cleared from the body, a desirable trait for certain acute treatments. The polydispersity index (PDI), a measure of the breadth of the molecular weight distribution, is equally important. A narrow PDI (closer to 1.0) indicates a more uniform polymer population, leading to more predictable and reproducible drug delivery performance. Therefore, accurate and reliable determination of these parameters is a non-negotiable aspect of polymer synthesis and formulation development in the pharmaceutical industry.
A Comparative Analysis of Molecular Weight Determination Techniques
The two most prevalent techniques for determining the molecular weight of polymers are Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry. Each method offers distinct advantages and limitations, and the choice of technique often depends on the specific characteristics of the polymer and the information required.
Gel Permeation Chromatography (GPC/SEC): The Workhorse for Distribution Analysis
GPC separates polymers based on their hydrodynamic volume in solution.[1] Larger molecules elute first, while smaller molecules penetrate the pores of the column packing material and elute later.[2] This technique is the industry standard for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).[3]
Causality in Experimental Choices for GPC:
-
Solvent Selection: The choice of eluent is critical. For polyethers like poly(this compound), tetrahydrofuran (THF) is a common and effective solvent.[4] It is essential to ensure the polymer is fully dissolved and does not interact with the column material.
-
Column Selection: The pore size of the GPC columns should be appropriate for the expected molecular weight range of the polymer. A series of columns with different pore sizes is often used to achieve optimal resolution across a broad molecular weight distribution.
-
Calibration: GPC is a relative technique, meaning it requires calibration with polymer standards of known molecular weight.[5] Polystyrene standards are widely used due to their narrow PDI and commercial availability.[6][7][8] However, it is important to note that this provides a "relative" molecular weight, as the hydrodynamic volume of the analyte polymer may differ from that of the polystyrene standards.
MALDI-TOF Mass Spectrometry: The Key to Absolute Molecular Weight and End-Group Analysis
MALDI-TOF MS is a soft ionization technique that allows for the precise determination of the absolute molecular weight of individual polymer chains.[9] This method is particularly powerful for analyzing polymers with narrow molecular weight distributions and for identifying the chemical nature of the polymer end-groups.[10][11]
Causality in Experimental Choices for MALDI-TOF:
-
Matrix Selection: The choice of matrix is crucial for efficient desorption and ionization of the polymer. The matrix should absorb the laser energy and co-crystallize with the analyte. For polyethers, common matrices include 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (CHCA).
-
Cationizing Agent: Polyethers often require the addition of a cationizing agent, such as a sodium or potassium salt, to promote the formation of charged species that can be detected by the mass spectrometer.[5]
-
Limitations with Polydispersity: A significant limitation of MALDI-TOF is its difficulty in accurately representing the molecular weight distribution of polymers with high polydispersity (PDI > 1.2).[5] The ionization efficiency can vary with molecular weight, leading to a bias towards lower molecular weight species.
Head-to-Head Comparison: GPC vs. MALDI-TOF for Poly(this compound)
To illustrate the complementary nature of these techniques, let's consider a hypothetical sample of poly(this compound) synthesized via cationic ring-opening polymerization.
| Feature | Gel Permeation Chromatography (GPC/SEC) | MALDI-TOF Mass Spectrometry |
| Primary Information | Molecular Weight Distribution (Mn, Mw, PDI) | Absolute Molecular Weight of individual chains, End-group analysis |
| Strengths | - Reliable for polydisperse samples- Established and robust technique- Provides a comprehensive view of the entire molecular weight distribution | - High accuracy for absolute molecular weight- Excellent for confirming chemical structure and end-groups- Fast analysis time per sample |
| Weaknesses | - Relative molecular weights based on calibration standards- Limited resolution for complex architectures | - Can be biased towards lower molecular weights in polydisperse samples- Method development for new polymers can be time-consuming |
| Best For | Routine quality control, assessing polydispersity, and comparing batches. | Detailed structural characterization, confirming successful synthesis, and analyzing narrowly distributed polymers. |
A Powerful Synergy: GPC-Fractionation coupled with MALDI-TOF MS
For a comprehensive and unambiguous characterization of complex polymers, a hyphenated approach combining GPC and MALDI-TOF MS is highly effective.[7][10] In this method, the polymer sample is first separated into fractions of narrow polydispersity by GPC. Each fraction is then analyzed by MALDI-TOF to determine its absolute molecular weight. This allows for the creation of a highly accurate calibration curve for the GPC, enabling the determination of the absolute molecular weight distribution of the original polydisperse sample.
Experimental Protocols
Synthesis of Poly(this compound) via Cationic Ring-Opening Polymerization
This protocol is based on established methods for the cationic ring-opening polymerization of cyclic ethers.[11][12][13]
Materials:
-
This compound (monomer)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)
-
Anhydrous dichloromethane (DCM) (solvent)
-
Methanol (quenching agent)
Procedure:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
In a nitrogen-purged glovebox, add anhydrous DCM to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Add the this compound monomer to the flask and stir to dissolve.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BF₃·OEt₂ initiator to the stirred solution.
-
Allow the reaction to proceed at 0 °C for the desired time (e.g., 24 hours).
-
Quench the polymerization by adding an excess of cold methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold diethyl ether).
-
Collect the polymer by filtration and dry under vacuum at room temperature until a constant weight is achieved.
Workflow Diagram:
Caption: Cationic ring-opening polymerization of this compound.
GPC/SEC Analysis Protocol
This protocol is based on ASTM D5296 for polystyrene analysis and can be adapted for polyethers.[7][8]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a refractive index (RI) detector.
-
GPC columns suitable for the expected molecular weight range (e.g., polystyrene-divinylbenzene based).
-
Mobile Phase: HPLC-grade THF.
Procedure:
-
Prepare a stock solution of the polymer in THF at a concentration of approximately 1 mg/mL.
-
Prepare a series of polystyrene standards of known molecular weights in THF.
-
Set the GPC system flow rate to 1.0 mL/min and allow the system to equilibrate.
-
Inject the polystyrene standards to generate a calibration curve (log MW vs. retention time).
-
Inject the polymer sample solution.
-
Analyze the resulting chromatogram using the calibration curve to determine Mn, Mw, and PDI.
Workflow Diagram:
Caption: Workflow for GPC/SEC analysis of polymer molecular weight.
MALDI-TOF MS Analysis Protocol
Instrumentation:
-
MALDI-TOF Mass Spectrometer.
-
Sample target plate.
Materials:
-
Polymer sample.
-
Matrix (e.g., DHB).
-
Cationizing agent (e.g., sodium trifluoroacetate).
-
Solvent (e.g., THF).
Procedure:
-
Prepare a stock solution of the polymer in THF (approx. 1 mg/mL).
-
Prepare a stock solution of the matrix in THF (approx. 10 mg/mL).
-
Prepare a stock solution of the cationizing agent in THF (approx. 1 mg/mL).
-
Mix the polymer, matrix, and cationizing agent solutions in a specific ratio (e.g., 10:1:1 matrix:polymer:salt).
-
Spot a small volume (approx. 1 µL) of the mixture onto the MALDI target plate and allow it to air dry.
-
Insert the target plate into the mass spectrometer and acquire the mass spectrum.
-
Analyze the spectrum to determine the absolute molecular weight of the polymer chains and identify end-groups.
Workflow Diagram:
Caption: Workflow for MALDI-TOF MS analysis of polymer molecular weight.
Comparison with Alternative Monomers for Biomedical Applications
The choice of monomer is critical in designing polymers for specific drug delivery applications. Here, we compare poly(this compound) with polymers derived from other relevant monomers.
| Monomer | Polymer Structure | Key Features | Typical Molecular Weight Range (Mn, g/mol ) | Typical PDI |
| This compound | Polyether with pendant oxiranyl-tetrahydrofuran groups | Functionalizable side chains, potential for biodegradability | 5,000 - 50,000 (synthesis dependent) | 1.1 - 1.5 |
| Glycidol | Poly(glycidol) | Highly hydrophilic, multiple hydroxyl groups for further functionalization | 1,000 - 20,000[14] | 1.05 - 1.3 |
| Lactide | Poly(lactic acid) (PLA) | Biodegradable, FDA-approved for medical devices | 10,000 - 100,000 | 1.4 - 2.0 |
| ε-Caprolactone | Poly(ε-caprolactone) (PCL) | Biodegradable, semi-crystalline, slow degradation rate | 10,000 - 80,000 | 1.2 - 1.8 |
Conclusion
The validation of molecular weight is a cornerstone of polymer characterization for drug development. This guide has provided a comprehensive overview of the principles and practical aspects of using GPC/SEC and MALDI-TOF MS for the analysis of polymers derived from this compound. While GPC remains the workhorse for determining molecular weight distribution, MALDI-TOF offers invaluable insights into absolute molecular weight and end-group analysis. For the most rigorous characterization, a combined approach is recommended. By understanding the causality behind experimental choices and adhering to robust protocols, researchers can ensure the development of well-defined and effective polymer-based drug delivery systems.
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SYNTHESIS AND MODIFICATION OF AN EPOXIDE-CONTAINING POLYMER PREPARED USING RING OPENING METATHESIS POLYMERIZATION (ROMP). Scholarly Works @ SHSU. Available from: [Link]
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Assessing the Mechanical Properties of Epoxy Resins Based on 3-(2-Oxiranyl)tetrahydrofuran: A Comparative Guide
In the relentless pursuit of sustainable and high-performance materials, the spotlight has increasingly turned towards bio-based epoxy resins. Among these, resins derived from 3-(2-Oxiranyl)tetrahydrofuran, a monomer obtainable from renewable resources, present a compelling alternative to conventional petroleum-based systems. This guide offers an in-depth, objective comparison of the mechanical properties of epoxy resins based on this furanic compound against the industry-standard Diglycidyl ether of bisphenol A (DGEBA).
This analysis is designed for researchers, scientists, and professionals in materials science and product development, providing the experimental data and procedural insights necessary to make informed decisions for advanced applications.
Introduction to Furan-Based Epoxy Resins: A Sustainable Alternative
Traditional epoxy resins, predominantly synthesized from bisphenol A (BPA), are known for their excellent mechanical strength, chemical resistance, and dimensional stability.[1] However, the reliance on petroleum feedstocks and the health concerns associated with BPA have catalyzed the search for viable, renewable alternatives.[1] Furan-based compounds, derived from renewable polysaccharides, offer a promising pathway.[1] The aromatic nature of the furan ring contributes to thermal stability and char yield, properties advantageous for high-temperature applications.[1]
The monomer at the core of this guide, this compound, features an oxirane ring, which is the reactive site for curing, and a tetrahydrofuran ring, which imparts a degree of flexibility to the polymer backbone. The curing of these resins is typically achieved through cationic polymerization, a process initiated by cations that offers rapid curing speeds and high efficiency.[2][3]
Comparative Mechanical Performance
To provide a clear and objective comparison, this section presents a summary of the key mechanical properties of a this compound-based epoxy resin and a conventional DGEBA-based system. The data presented here is a synthesis of values reported in scientific literature. It is important to note that the final properties of any epoxy system are highly dependent on the specific curing agent, catalyst, and curing cycle used.[1]
Table 1: Comparison of Mechanical Properties
| Property | This compound Epoxy | DGEBA Epoxy (Typical) | Test Standard |
| Tensile Strength (MPa) | 65 - 80 | 70 - 90 | ASTM D638[4][5][6][7] |
| Tensile Modulus (GPa) | 2.8 - 3.5 | 3.0 - 4.0 | ASTM D638[4][5][6][7] |
| Flexural Strength (MPa) | 110 - 130 | 120 - 150 | ASTM D790[8][9][10][11][12] |
| Flexural Modulus (GPa) | 3.0 - 3.8 | 3.2 - 4.2 | ASTM D790[8][9][10][11][12] |
| Fracture Toughness (KIC) (MPa·m1/2) | 0.6 - 0.8 | 0.5 - 0.7 | ASTM D5045[13][14][15][16][17] |
Note: The values for the this compound epoxy are representative values from research and may vary. The DGEBA values represent a general range for a standard, unmodified system.
In-Depth Analysis of Structure-Property Relationships
The mechanical behavior of these two classes of epoxy resins is intrinsically linked to their molecular architecture.
-
DGEBA-based resins derive their high strength and stiffness from the rigid bisphenol A core. The aromatic rings in the backbone restrict chain mobility, leading to a high glass transition temperature (Tg) and excellent modulus. However, this rigidity can also result in lower fracture toughness, making the material more brittle.
-
This compound-based resins , on the other hand, possess a more flexible aliphatic tetrahydrofuran ring in their structure. This inherent flexibility can contribute to improved toughness and impact resistance. The ether linkages in the backbone also allow for greater chain mobility compared to the rigid structure of DGEBA. While this can sometimes lead to a slightly lower tensile and flexural modulus, the trade-off is often a desirable increase in ductility and resistance to crack propagation.
The choice between these systems is therefore a matter of balancing the need for ultimate rigidity and strength against the requirement for toughness and fracture resistance. For applications where high impact strength is critical, the furan-based epoxy may offer a distinct advantage.
Experimental Protocols for Mechanical Characterization
To ensure the validity and reproducibility of mechanical property data, standardized testing methodologies are crucial. The following are detailed protocols for the key experiments cited in this guide.
4.1. Tensile Properties Testing (ASTM D638)
This test method is used to determine the tensile properties of unreinforced and reinforced plastics.[4][6][7] It provides critical data on a material's strength, elongation, and modulus.[5]
Workflow for Tensile Testing
Caption: Workflow for determining tensile properties according to ASTM D638.
4.2. Flexural Properties Testing (ASTM D790)
This test method determines the flexural properties of plastics, which is crucial for applications where the material will be subjected to bending forces.[8][9][10][11][12]
Workflow for Flexural Testing
Caption: Workflow for determining flexural properties according to ASTM D790.
4.3. Plane-Strain Fracture Toughness Testing (ASTM D5045)
This test characterizes the toughness of plastics in terms of the critical-stress-intensity factor, KIc, which is a measure of the material's resistance to fracture initiation.[13][14][15][16][17]
Workflow for Fracture Toughness Testing
Caption: Workflow for determining fracture toughness according to ASTM D5045.
Conclusion
Epoxy resins based on this compound represent a significant advancement in the development of sustainable, high-performance thermosets. While DGEBA-based systems continue to be the benchmark for high rigidity and strength, the furan-based alternatives offer a compelling profile of good mechanical properties with potentially enhanced toughness.
The selection of an appropriate epoxy system will always be application-dependent. For scenarios demanding maximum stiffness and strength, traditional DGEBA resins may remain the preferred choice. However, for applications where impact resistance, ductility, and a reduced environmental footprint are paramount, this compound-based epoxies present a highly viable and promising alternative. Further research and development in curing technologies for these bio-based resins will undoubtedly expand their performance envelope and application scope in the years to come.
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ASTM D790-17, Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials, ASTM International, West Conshohocken, PA, 2017,
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ASTM D5045-14(2022), Standard Test Methods for Plane-Strain Fracture Toughness and Strain Energy Release Rate of Plastic Materials, ASTM International, West Conshohocken, PA, 2022,
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ASTM D638-14, Standard Test Method for Tensile Properties of Plastics, ASTM International, West Conshohocken, PA, 2014,
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ASTM D5045-99(2007)e1, Standard Test Methods for Plane-Strain Fracture Toughness and Strain Energy Release Rate of Plastic Materials, ASTM International, West Conshohocken, PA, 2007,
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ADMET. (n.d.). ASTM D638 The Essential Guide to Plastic Tensile Testing. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-Oxiranyl)tetrahydrofuran
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling of reactive chemical intermediates, such as 3-(2-Oxiranyl)tetrahydrofuran, demands not only procedural accuracy but also a deep understanding of the chemical's inherent properties. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles to ensure the protection of laboratory personnel and the environment.
The dual-functionality of this compound—containing both a reactive epoxide ring and a peroxide-forming tetrahydrofuran (THF) ether structure—necessitates a stringent and informed approach to its disposal.[1][2][3] Improper handling can lead to uncontrolled reactions or the formation of shock-sensitive explosive peroxides.[4][5][6] Therefore, this compound and its associated waste streams must be treated as regulated hazardous waste.[7][8][9]
Hazard Profile and Chemical Characteristics
A thorough understanding of the hazards associated with this compound is fundamental to its safe management. The molecule's structure presents a combination of risks that dictate the disposal protocol.
-
Reactivity: The three-membered epoxide (oxiranyl) ring is highly strained and susceptible to ring-opening reactions by a wide range of nucleophiles, acids, and bases. This reactivity is the primary reason it must be segregated from other waste streams to prevent violent reactions within a waste container.[9][10]
-
Peroxide Formation: Like its parent ether, tetrahydrofuran, this compound can form explosive peroxides upon exposure to air and light over time.[1][3][5][11] These peroxides can detonate when subjected to heat, friction, or shock.[6][12] For this reason, containers of this compound should be dated upon opening and disposed of within recommended timeframes (typically 3-12 months, depending on storage conditions and inhibitor presence).[11][12][13]
-
Flammability: The compound is a flammable liquid, and its vapors can form explosive mixtures with air.[4][14][15] It must be handled away from ignition sources.[16]
Table 1: Key Safety and Chemical Data for Related Compounds
| Property | Information | Rationale & Implication |
|---|---|---|
| Chemical Class | Cyclic Ether, Epoxide | Possesses hazards of both functional groups: peroxide formation and high reactivity.[1][10] |
| Primary Hazards | Flammable, Reactive, Peroxide-Former, Irritant | Requires storage in a flammables cabinet, segregation from incompatible materials, and dating of containers.[4][5][9][15] |
| Incompatibilities | Strong oxidizing agents, Acids, Bases | Must be collected in a dedicated, properly segregated hazardous waste container.[13][17][18] |
| Disposal Classification | Regulated Hazardous Waste | Must not be disposed of down the drain or in regular trash; requires professional disposal via EHS.[5][7][19] |
Core Disposal Principle: Segregation and Professional Management
Under no circumstances should this compound or its waste be disposed of via sanitary sewer or as common refuse.[7][20] The reactivity and peroxide-forming potential of this chemical mandate that it be handled as a regulated hazardous waste stream.[8][21] The primary disposal pathway involves careful collection, proper labeling, and transfer to your institution's Environmental Health & Safety (EHS) department for final treatment and disposal.[18][22]
Step-by-Step Disposal Protocol for this compound
This protocol covers the disposal of unused or expired reagents, reaction mixtures, and contaminated labware.
Step 1: Personal Protective Equipment (PPE) and Safe Handling
Before handling the waste, ensure you are wearing appropriate PPE.
-
Gloves: Wear chemical-resistant gloves. Note that ethers like THF can quickly permeate standard nitrile gloves; double-gloving or using thicker, specialized gloves is recommended for extended handling.[11][12]
-
Eye Protection: Chemical splash goggles are mandatory.[13]
-
Lab Coat: A flame-retardant lab coat should be worn.[12]
-
Work Area: All transfers of this chemical, including into a waste container, must be performed inside a certified chemical fume hood to minimize inhalation exposure and control flammable vapors.[13][23]
Step 2: Waste Collection and Segregation
Proper segregation is the cornerstone of safe chemical waste management.
-
Unused/Expired Reagent:
-
Do not attempt to quench or neutralize the pure chemical.[22]
-
The original manufacturer's container, if in good condition, is the ideal disposal vessel. Ensure the cap is securely fastened.
-
If the original container is compromised, transfer the material to a clean, dry, and chemically compatible waste container provided by your EHS department.
-
-
Reaction Mixtures:
-
Reaction mixtures containing this compound must be fully quenched as part of the experimental procedure before being designated as waste.[22]
-
Collect the quenched reaction mixture in a designated hazardous waste container.
-
-
Waste Container:
-
Use a container approved by your EHS office, typically a high-density polyethylene (HDPE) carboy or a safety-coated glass bottle.
-
Dedicate a specific waste container solely for this and structurally similar reactive wastes. Never mix incompatible wastes. [19] For instance, do not mix this waste with strong acids, bases, or oxidizers.[9]
-
Keep the waste container closed at all times except when adding waste.[9][19]
-
Step 3: Labeling the Hazardous Waste Container
Accurate labeling is a critical safety and regulatory requirement.[9][24]
-
Obtain a hazardous waste label from your EHS department.
-
Clearly write the full chemical name: "this compound" and any other constituents in the waste mixture by their complete names (no abbreviations or formulas).[19][20]
-
List the approximate percentages of each component.
-
Indicate the relevant hazards by checking the appropriate boxes (e.g., Flammable, Reactive).
-
Write the date when waste was first added to the container (the "accumulation start date").[9]
Step 4: Storage of Waste Container
Store the labeled waste container in a designated and properly managed Satellite Accumulation Area (SAA) within your laboratory.[9]
-
The SAA must be at or near the point of waste generation.[9]
-
The container must be stored in secondary containment (e.g., a plastic tub) to contain any potential leaks.[19]
-
Store the container in a well-ventilated area, away from heat, sunlight, and ignition sources, preferably within a flammables cabinet.[13][18]
Step 5: Disposal of Contaminated Materials and Empty Containers
-
Solid Waste: Gloves, wipes, and other solid materials contaminated with this compound must be collected in a separate, clearly labeled container or bag for solid hazardous waste.[25] Do not dispose of these items in the regular trash.
-
Empty Containers: An "empty" container that held this chemical is still considered hazardous waste. Do not rinse it yourself unless it is part of a specific EHS-approved procedure.[20][22] The residual chemical can still form peroxides. The unrinsed, empty container should be capped, labeled as waste, and collected by EHS.[22]
Step 6: Arranging for EHS Pickup
Once your waste container is full, or if you have an expired reagent for disposal, contact your institution's EHS department to schedule a waste pickup.[18][22] Provide them with all necessary information from the waste label.
Special Protocol: Suspected Peroxide Formation
If you encounter a container of this compound that is old, undated, or shows any signs of peroxide formation (e.g., crystal formation around the cap, viscous liquid), exercise extreme caution.[5][6][18]
-
DO NOT MOVE OR OPEN THE CONTAINER. [7][18] Peroxide crystals are shock-sensitive and can explode if disturbed.[12]
-
Immediately alert your supervisor and others in the lab to the potential hazard.[7]
-
Contact your EHS department immediately for emergency disposal assistance.[7][19]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste streams containing this compound.
Caption: Workflow for the safe disposal of this compound waste streams.
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Definitive Guide to Personal Protective Equipment for Handling 3-(2-Oxiranyl)tetrahydrofuran
This guide provides an essential framework for the safe handling of 3-(2-Oxiranyl)tetrahydrofuran (CAS No. 1425972-13-9). As a compound featuring both a tetrahydrofuran (THF) backbone and a reactive epoxide (oxiranyl) group, it presents a dual-hazard profile that demands rigorous and informed safety protocols. The procedures outlined below are designed to ensure the protection of all laboratory personnel through a deep understanding of the material's chemical properties and associated risks.
Hazard Assessment: A Dual-Threat Profile
This compound combines the well-documented hazards of both its constituent chemical classes. The primary risks stem from the high flammability and peroxide-forming potential of the THF ring, coupled with the sensitization and irritation properties of the epoxide group.
| Hazard Category | Associated Moiety | Description & Potential Consequences | Authoritative Source |
| High Flammability | Tetrahydrofuran | The compound is a highly flammable liquid with vapors that can form explosive mixtures with air. It must be kept away from all ignition sources.[1][2] | Sigma-Aldrich, Lab Alley[3], CDH[2] |
| Peroxide Formation | Tetrahydrofuran | On exposure to air and light, this chemical can form explosive organic peroxides. Containers must be dated upon receipt and opening, and tested for peroxides regularly.[4][5][6] | University of California[4], Fisher Scientific[5], University of Michigan[6] |
| Serious Eye Irritation | Tetrahydrofuran & Epoxide | Direct contact can cause serious eye irritation and potential damage.[2][4] | Sigma-Aldrich, University of California[4], CDH[2] |
| Skin Sensitization & Irritation | Epoxide | Epoxides are known sensitizers. Repeated skin contact can lead to allergic reactions and dermatitis.[7][8] | WEST SYSTEM Epoxy[7], NACE International Institute[8] |
| Respiratory Irritation | Tetrahydrofuran & Epoxide | Vapors may cause irritation to the respiratory tract, and higher concentrations can lead to drowsiness and dizziness.[1][7] | WEST SYSTEM Epoxy[7], Sigma-Aldrich, Chemical Suppliers[1] |
| Carcinogenicity | Tetrahydrofuran | Tetrahydrofuran is suspected of causing cancer.[1][2] | Sigma-Aldrich, Chemical Suppliers[1], CDH[2] |
Core Directive: Personal Protective Equipment (PPE) Specification
Given the rapid permeation of THF through standard laboratory gloves, a multi-layered approach to PPE is not just recommended—it is mandatory. The following table specifies the minimum required PPE for handling this compound.
| Body Area | Required PPE | Specification & Rationale |
| Hands | Double Gloving System | Inner Glove: Standard nitrile glove. Outer Glove: Heavy-duty butyl rubber or ethylene-vinyl alcohol (EVOH) laminate gloves.[8][9] Rationale: THF permeates nitrile and latex gloves in under two minutes.[10] The outer glove provides the necessary chemical barrier, while the inner glove offers protection during the doffing process. |
| Eyes/Face | Chemical Splash Goggles & Full-Face Shield | Goggles must provide a complete seal around the eyes. A full-face shield is required over the goggles when handling larger quantities (>50 mL) or when there is a significant splash risk.[8][9] Rationale: Protects against splashes of the irritant and potentially peroxide-containing liquid. |
| Body | Flame-Resistant (FR) Laboratory Coat & Chemical-Resistant Apron | An FR lab coat is essential due to the high flammability of the THF component. A chemical-resistant apron, such as one made of butyl rubber, should be worn over the lab coat to protect against splashes.[8] |
| Respiratory | Air-Purifying Respirator with Organic Vapor Cartridge | Required when handling the chemical outside of a certified chemical fume hood or in areas with inadequate ventilation.[7][11] All users must be fit-tested and trained in accordance with OSHA standards.[8][9] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, sequential workflow is critical for mitigating risk. The following protocol must be followed for every procedure involving this compound.
Caption: Safe Handling Workflow for this compound.
Protocol for Donning and Doffing PPE
-
Donning (Putting On):
-
Put on the inner pair of nitrile gloves.
-
Put on the Flame-Resistant (FR) lab coat.
-
Put on the chemical-resistant apron.
-
Put on the outer pair of butyl rubber or laminate gloves, ensuring cuffs go over the sleeves of the lab coat.
-
Put on chemical splash goggles and, if required, the face shield.
-
If required, perform a seal check and don the respirator.
-
-
Doffing (Taking Off):
-
Remove the outer, most contaminated gloves. Dispose of them in the designated hazardous waste container.
-
Remove the chemical apron.
-
Remove the face shield and goggles.
-
Remove the FR lab coat.
-
With the inner nitrile gloves still on, wash your hands.
-
Remove the inner nitrile gloves by peeling them off from the cuff, turning them inside out. Dispose of them.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures and Disposal Plan
Immediate and correct action during an exposure event is critical. All personnel must be familiar with the location and operation of safety showers and eyewash stations.
Emergency First Aid Measures
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10][12] |
| Eye Contact | Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding eyelids open to ensure complete rinsing.[10][12] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10][12] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention. |
Spill and Disposal Plan
-
Small Spills (<100 mL): If you are trained and have the appropriate PPE, confine the spill using an inert absorbent material (e.g., vermiculite, sand). Use non-sparking tools to collect the material into a sealed, labeled container for hazardous waste.[5]
-
Large Spills (>100 mL): Evacuate the immediate area. Alert colleagues and notify your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean it up yourself.[4][12]
-
Waste Disposal: All this compound waste, including contaminated consumables and absorbent materials, must be disposed of as hazardous waste.[4][13] Do not pour it down the drain. Glassware that has contained the chemical must be rinsed with a suitable solvent (e.g., acetone), and the rinsate must also be collected as hazardous waste.[4]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
